molecular formula C12H20N5O4P B585681 Isopropyl Tenofovir CAS No. 1346597-36-1

Isopropyl Tenofovir

货号: B585681
CAS 编号: 1346597-36-1
分子量: 329.297
InChI 键: NYGAYVWAJGDSQU-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tenofovir derivative.>

属性

CAS 编号

1346597-36-1

分子式

C12H20N5O4P

分子量

329.297

IUPAC 名称

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphinic acid

InChI

InChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1

InChI 键

NYGAYVWAJGDSQU-SECBINFHSA-N

SMILES

CC(C)OP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)O

同义词

[[(1R)-2(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl] Isopropyl Phosphonic Acid; 

产品来源

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Tenofovir Monosoproxil (Mono-POC Isopropyl Tenofovir)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tenofovir Monosoproxil , often referred to as Mono-POC Isopropyl Tenofovir , is the mono-ester intermediate and primary hydrolytic metabolite of the antiretroviral prodrug Tenofovir Disoproxil Fumarate (TDF). While TDF utilizes a bis-isopropyloxycarbonyloxymethyl (bis-POC) promoiety to mask the phosphonic acid groups of Tenofovir (PMPA), the mono-POC derivative represents a critical control point in drug development. It serves as a key impurity marker (Impurity A) in quality control and a distinct pharmacological entity with unique solubility and permeability profiles.

This guide details the controlled synthesis, isolation, and structural characterization of Tenofovir Monosoproxil. It deviates from standard TDF synthesis by focusing on kinetic control to arrest the alkylation at the mono-ester stage, preventing the formation of the diester.

Part 1: Chemical Strategy & Mechanistic Logic

The Kinetic Challenge

The synthesis of Tenofovir Monosoproxil involves the nucleophilic substitution of the phosphonic acid moiety of Tenofovir with Chloromethyl Isopropyl Carbonate (CMIC).

  • Reaction Type:

    
     Alkylation.
    
  • Selectivity Issue: The phosphonic acid has two reactive hydroxyl groups. The first alkylation produces the Mono-POC species. However, the Mono-POC intermediate remains nucleophilic. In standard TDF synthesis, excess CMIC and high temperatures drive the reaction to the bis-product.

  • Solution: To isolate the Mono-POC species, we employ stoichiometric limitation (1.0–1.2 eq of CMIC) and temperature modulation (keeping the reaction below 55°C) to favor the formation of the mono-ester while minimizing the activation energy available for the second substitution.

Chiral Complexity

Tenofovir contains a chiral center at the propyl linker (


-configuration). Upon mono-esterification, the phosphorus atom becomes a stereogenic center (bonded to =O, -OH, -O-POC, and the alkyl linker), resulting in a mixture of diastereomers  (

and

). Characterization must account for signal splitting in NMR and HPLC.

Part 2: Synthesis Protocol

Materials & Reagents
ReagentRoleStoichiometry
Tenofovir (PMPA) Substrate1.0 eq
CMIC Alkylating Agent1.2 eq
Triethylamine (TEA) Base2.0 eq
N-Methyl-2-pyrrolidone (NMP) Solvent5.0 Vol
Tetrabutylammonium Bromide (TBAB) Phase Transfer Catalyst0.1 eq
Step-by-Step Methodology
1. Solubilization and Activation
  • Charge a dry, nitrogen-purged reactor with Tenofovir (10.0 g) and NMP (50 mL) .

  • Add Triethylamine (TEA, 9.5 mL) dropwise. Stir at 25°C for 30 minutes.

    • Causality: TEA deprotonates the phosphonic acid, increasing the nucleophilicity of the oxygen atoms. NMP is chosen for its high polarity, essential to dissolve the zwitterionic PMPA.

  • Add TBAB (1.1 g) .

    • Insight: TBAB facilitates the interfacial transfer of the alkylating agent if slight heterogeneity exists and stabilizes the transition state.

2. Controlled Alkylation (Kinetic Phase)
  • Heat the mixture to 45°C (Do not exceed 50°C).

  • Add Chloromethyl Isopropyl Carbonate (CMIC, 6.5 g) dropwise over 1 hour.

  • Maintain stirring at 45°C for 4–6 hours.

    • Self-Validating Step: Monitor by HPLC every hour. The reaction is considered complete when the Bis-POC peak area is <5% and unreacted Tenofovir is <10%. If Bis-POC rises rapidly, cool to 35°C immediately.

3. Quenching and Workup
  • Cool the reaction mass to 20°C.

  • Dilute with Water (100 mL) and adjust pH to 6.0–6.5 with dilute HCl.

  • Extract with Dichloromethane (DCM, 3 x 50 mL) .

    • Note: The Bis-POC impurity is highly soluble in DCM. The Mono-POC species is amphiphilic but prefers the aqueous/polar phase at neutral pH compared to the Bis. However, for high yield, exhaustive extraction is needed.

    • Alternative Purification: If the DCM layer contains significant Bis-impurity, the Mono-POC product can often be precipitated from the aqueous phase by adjusting pH to 3.0 (isoelectric point vicinity) and cooling, or by salting out.

4. Chromatographic Isolation
  • Concentrate the organic layer (or collect the precipitate).

  • Load onto a silica gel column.

  • Elute with a gradient of DCM : Methanol (95:5 → 80:20) .

    • Elution Order: Bis-POC (fastest) → Mono-POC (Target) → Tenofovir (retained).

Part 3: Visualization of Reaction Logic

SynthesisPathway cluster_conditions Control Parameters PMPA Tenofovir (PMPA) (Phosphonic Acid) Intermediate Transition State (Activated Complex) PMPA->Intermediate + TEA/NMP CMIC Reagent: CMIC (1.2 eq, 45°C) MonoPOC Mono-POC Tenofovir (Target: Kinetic Product) Intermediate->MonoPOC + CMIC (Slow addition) BisPOC Bis-POC Tenofovir (TDF: Thermodynamic Product) MonoPOC->BisPOC + Excess CMIC / High Temp (AVOID) Temp Temp < 50°C Time Time < 6h

Figure 1: Kinetic control pathway for Tenofovir Monosoproxil synthesis, highlighting the critical diversion from Bis-POC formation.

Part 4: Characterization & Validation

Physicochemical Properties
PropertySpecification
Appearance White to off-white solid
Molecular Formula

Molecular Weight 403.33 g/mol
Solubility Soluble in Methanol, DMSO; Sparingly soluble in Water
Chirality Mixture of diastereomers (at Phosphorus)
Spectroscopic Analysis[11]
1. Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Positive Mode.

  • Key Peak:

    
    .
    
  • Differentiation:

    • Tenofovir:

      
      
      
    • Bis-POC (TDF):

      
      
      
    • Validation: The absence of the 520 peak confirms the removal of the bis-ester.

2. Nuclear Magnetic Resonance (NMR)[2][1]
  • 
     NMR (DMSO-d6): 
    
    • The phosphorus signal is the most definitive diagnostic tool.

    • Tenofovir: ~14–15 ppm (Singlet).

    • Mono-POC: ~18–20 ppm (Appears as two peaks or a broadened peak due to diastereomers).

    • Bis-POC: ~22–24 ppm.

  • 
     NMR (DMSO-d6): 
    
    • POC Group: Look for the isopropyl methyls (

      
       ppm, d, 6H) and the methine septet (
      
      
      
      ppm).
    • Carbonate Methylene: The

      
       protons appear as a multiplet or distinct AB system around 
      
      
      
      ppm, integrating to 2H (vs 4H in TDF).
    • Adenine Protons:

      
       and 
      
      
      
      ppm (s, 1H each).
HPLC Method for Purity Profiling

To validate the "Self-Validating" protocol, use the following method to separate Mono-POC from TDF and PMPA.

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5µm)
Mobile Phase A 0.02 M Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B; 5-20 min: 2%→60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 260 nm
Retention Order Tenofovir (

min) → Mono-POC (

min)
→ Bis-POC (

min)

Part 5: Analytical Workflow Diagram

CharacterizationFlow cluster_tests Validation Matrix Sample Isolated Product (White Solid) HPLC HPLC Purity (Check for Bis-POC < 0.5%) Sample->HPLC MS LC-MS (Confirm m/z 404) Sample->MS NMR P-31 NMR (Confirm Mono-ester Shift) Sample->NMR Result Certified Reference Material (Impurity A) HPLC->Result Pass MS->Result Pass NMR->Result Pass

Figure 2: Analytical decision tree for certifying Tenofovir Monosoproxil.

References

  • Gilead Sciences, Inc. (1999). Nucleotide analogs. US Patent 5,922,695.[3][4] Link

  • Der Pharma Chemica. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities. 8(1):338-343. Link

  • European Pharmacopoeia (Ph. Eur.). Tenofovir Disoproxil Fumarate Monograph. Impurity A (Tenofovir disoproxil monoester). Link

  • SynThink Chemicals. Tenofovir Disoproxil Fumarate IP Impurity A; Mono-POC Tenofovir. Link

  • National Institutes of Health (NIH). (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate. Link

Sources

Mechanistic Divergence and Intracellular Pharmacodynamics of Tenofovir Prodrugs (TDF vs. TAF) in Retroviral Inhibition

[1]

Executive Summary

This technical guide delineates the molecular mechanisms, intracellular pharmacokinetics, and structural biology of Tenofovir (TFV) prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). While both agents deliver the same active moiety—Tenofovir Diphosphate (TFV-DP)—to the active site of HIV-1 Reverse Transcriptase (RT), their delivery vectors differ fundamentally. This guide analyzes the Cathepsin A-mediated activation of TAF that allows for a 90% reduction in systemic exposure compared to TDF, thereby mitigating nephrotoxicity while maximizing viral chain termination efficacy.

Molecular Rationale: The Acyclic Nucleoside Phosphonate (ANP)

Tenofovir is not a nucleoside; it is an Acyclic Nucleoside Phosphonate (ANP) . This distinction is critical for its mechanism of action.

  • Bypassing the Rate-Limiting Step: Natural nucleosides (e.g., adenosine) require three phosphorylation steps to become active triphosphates. The first step, catalyzed by nucleoside kinases, is often rate-limiting.[1] TFV contains a stable phosphonate group (

    
     bond) that mimics the 
    
    
    -phosphate of a nucleotide. Consequently, it bypasses the initial phosphorylation step, requiring only two subsequent phosphorylations to become the active analogue of dATP.
  • Permeability Challenge: The phosphonate group carries a negative charge at physiological pH, rendering TFV incapable of passive diffusion across cell membranes. This necessitates the use of prodrug masking strategies (TDF and TAF) to neutralize the charge and facilitate cellular entry.

Pharmacokinetics & Cellular Uptake: The TDF vs. TAF Divergence

The clinical superiority of TAF over TDF stems from a shift in the site of hydrolysis—from plasma to the intracellular compartment.

TDF: Plasma Hydrolysis (The "Leaky" Vector)

TDF is a diester prodrug. Upon oral administration, it is rapidly hydrolyzed by non-specific esterases in the plasma and gut.

  • Result: High concentrations of free TFV circulate in the plasma.

  • Consequence: High systemic TFV loads burden the renal Organic Anion Transporters (OAT1/3) in the proximal tubule, leading to mitochondrial toxicity and Fanconi syndrome.

TAF: Intracellular Targeting (The "Stealth" Vector)

TAF is a phosphonamidate prodrug.[2][3][4][5] It is highly stable in plasma, resisting non-specific esterases. It enters Peripheral Blood Mononuclear Cells (PBMCs) via passive diffusion and potentially OATP transporters.

  • Activation: Once inside the cell, TAF is hydrolyzed by Cathepsin A (CatA) , a lysosomal carboxypeptidase.[3][4]

  • Result: Intracellular accumulation of TFV is achieved with minimal plasma exposure.

  • Data: TAF administration results in 90% lower plasma TFV levels but 4-7 fold higher intracellular TFV-DP levels compared to TDF [1].

Visualization: Metabolic Pathways

The following diagram illustrates the parallel activation pathways and the critical role of Cathepsin A.

MoA_Pathwaycluster_plasmaPlasma Compartmentcluster_cellIntracellular Compartment (PBMC)TDFTDF (Prodrug)TFV_PlasmaFree TFV (Systemic)TDF->TFV_PlasmaRapid Hydrolysis(Plasma Esterases)TAFTAF (Prodrug)TAF_CellIntracellular TAFTAF->TAF_CellPassive Diffusion(Stable in Plasma)TFV_CellIntracellular TFVTFV_Plasma->TFV_CellInefficient Uptake(OAT Dependent)TAF_Cell->TFV_CellCathepsin A(Lysosomal Hydrolysis)TFV_MPTFV-MonophosphateTFV_Cell->TFV_MPAdenylate KinaseTFV_DPTFV-Diphosphate(Active Moiety)TFV_MP->TFV_DPNucleotide DiphosphateKinase (NDPK)RTHIV ReverseTranscriptaseTFV_DP->RTCompetitive Inhibition(vs dATP)

Figure 1: Comparative metabolic activation of TDF and TAF. Note the critical role of Cathepsin A in TAF activation within the target cell.[3][4][5]

The Terminal Mechanism: Reverse Transcriptase Inhibition

Once metabolized to Tenofovir Diphosphate (TFV-DP) , the molecule acts as a structural analogue of deoxyadenosine triphosphate (dATP).

Structural Basis of Chain Termination
  • Binding: TFV-DP binds to the polymerase active site of HIV-1 RT (PDB ID: 1T05 ).[6]

  • Incorporation: RT incorporates the TFV moiety into the growing viral DNA chain opposite a thymidine template.

  • Termination: TFV lacks a 3'-hydroxyl (3'-OH) group on its acyclic linker. The formation of the next phosphodiester bond is chemically impossible. This results in immediate obligate chain termination , halting viral replication [2].

The K65R Resistance Mutation

The K65R mutation is the signature resistance mechanism against Tenofovir.[7][8][9]

  • Mechanism: The Lysine-to-Arginine substitution at codon 65 induces a steric conflict with the Arginine at residue 72 (R72). This "molecular platform" restricts the conformational flexibility required to accommodate the drug.[8]

  • Discrimination: The mutant RT discriminates against TFV-DP in favor of the natural substrate (dATP) by reducing the rate of TFV incorporation (

    
    ) rather than altering binding affinity (
    
    
    ) [3].[8]

Experimental Validation: Quantifying Intracellular TFV-DP

To validate the efficacy of TAF vs. TDF, researchers must quantify the active metabolite (TFV-DP) inside PBMCs. Plasma concentrations are irrelevant for efficacy; intracellular concentrations are the determinant.

Protocol: LC-MS/MS Quantification of Intracellular TFV-DP

Objective: Isolate PBMCs and quantify TFV-DP using Liquid Chromatography-Tandem Mass Spectrometry.

Reagents & Equipment[10][11]
  • Internal Standard (IS):

    
    C
    
    
    -Tenofovir-DP (Stable isotope labeled).
  • Lysis Buffer: 70% Methanol (cold).

  • Column: Anionic Exchange or Mixed-Mode (e.g., Waters WA or Hypercarb) due to the high polarity of phosphates.

Step-by-Step Workflow
  • PBMC Isolation:

    • Collect whole blood in EDTA tubes.

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation (

      
      , 30 min).
      
    • Wash cells

      
       with ice-cold PBS to remove extracellular drug.
      
    • Count cells (Target:

      
       cells/sample).
      
  • Cell Lysis & Extraction:

    • Pellet PBMCs and aspirate supernatant completely.

    • Resuspend pellet in 500

      
      L 70% Methanol  (pre-chilled to -20°C).
      
    • Add Internal Standard (

      
      C
      
      
      -TFV-DP) immediately.
    • Vortex vigorously (1 min) and incubate at -20°C for 1 hour (facilitates protein precipitation).

    • Centrifuge at

      
       for 10 min. Collect supernatant.
      
  • Sample Preparation (SPE):

    • Note: Direct injection is possible, but Solid Phase Extraction (SPE) using Weak Anion Exchange (WAX) cartridges improves sensitivity.

    • Condition WAX cartridge (MeOH -> Water).

    • Load supernatant. Wash with Acetate buffer.

    • Elute with 5% NH

      
      OH in MeOH.
      
    • Evaporate to dryness and reconstitute in mobile phase.[12]

  • LC-MS/MS Parameters:

    • Mode: Negative Ion Electrospray (ESI-). Note: Phosphates ionize better in negative mode.

    • Transitions (SRM):

      • TFV-DP:

        
         446 
        
        
        176 (Adenine fragment).
      • IS:

        
         451 
        
        
        181.
    • Quantification: Normalize TFV-DP concentration to fmol/

      
       cells.
      

Protocol_FlowSampleWhole BloodFicollFicoll GradientSeparationSample->FicollLysisLysis:70% MeOH + ISFicoll->LysisCentrifugeCentrifugation15,000gLysis->CentrifugeLCMSLC-MS/MS(SRM Mode)Centrifuge->LCMS

Figure 2: Workflow for intracellular metabolite quantification.

Data Summary: TDF vs. TAF Pharmacodynamics[1][14][15]

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Mechanistic Cause
Prodrug Class DiesterPhosphonamidateChemical Structure
Plasma Stability Low (

min)
High (

min)
Resistance to plasma esterases
Primary Activator Plasma EsterasesCathepsin A (Intracellular)Lysosomal targeting
Dosing 300 mg QD10 mg or 25 mg QDHigher delivery efficiency
Plasma TFV High (Nephrotoxicity Risk)90% LowerIntracellular containment
PBMC TFV-DP Moderate4-7x Higher Active trapping via CatA

References

  • Ray, A. S., et al. (2016). "Intracellular metabolism of tenofovir alafenamide...". Antimicrobial Agents and Chemotherapy.[13]

  • Tuske, S., et al. (2004). "Structures of HIV-1 RT-DNA complexes before and after incorporation of the anti-AIDS drug tenofovir". Nature Structural & Molecular Biology.

  • White, K. L., et al. (2002). "Molecular mechanisms of tenofovir resistance conferred by the K65R mutation". Viruses/Antiviral Research.

  • Birkus, G., et al. (2007). "Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of...[3] TAF". Antimicrobial Agents and Chemotherapy.[13]

  • Gilead Sciences. (2015). "Tenofovir Alafenamide: Clinical Pharmacology".

Technical Guide: Preliminary In Vitro Antiviral Activity of Tenofovir Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous evaluation of tenofovir (TFV) ester prodrugs, focusing on the critical shift from plasma-labile esters (e.g., Tenofovir Disoproxil Fumarate, TDF) to intracellularly targeted phosphonamidates (e.g., Tenofovir Alafenamide, TAF) and emerging lipid conjugates. For drug development professionals, the primary challenge is not merely demonstrating antiviral potency (


), but validating the mechanism of delivery—specifically, the stability of the ester in plasma versus its efficient hydrolysis within the target cell (PBMCs, hepatocytes).

This document details the experimental framework required to characterize these kinetics, quantify intracellular active metabolites (TFV-DP), and assess mitochondrial safety.

Part 1: Chemical Rationale & Mechanism of Action

The Permeability Paradox

Tenofovir is an acyclic nucleoside phosphonate.[1] While the phosphonate group bypasses the rate-limiting first phosphorylation step required by nucleosides, its negative charge at physiological pH prevents passive diffusion across cell membranes.

  • First-Generation (TDF): Uses isopropyloxycarbonyloxymethyl (POC) esters. These mask the charge but are susceptible to ubiquitous serum esterases, leading to premature hydrolysis in plasma and high systemic TFV exposure (nephrotoxicity risk).

  • Second-Generation (TAF): Uses a phosphonamidate (phenol + alanine isopropyl ester) mask. This moiety is stable in plasma but is a specific substrate for Cathepsin A (CatA) , a lysosomal carboxypeptidase highly expressed in PBMCs and HIV target cells.[2]

  • Next-Generation (Lipid Esters): Alkoxyalkyl or hexadecyloxypropyl esters designed to exploit natural lipid uptake pathways or "hijack" chylomicron assembly for lymphatic transport.

Intracellular Activation Pathway

The following diagram illustrates the divergent activation pathways that must be validated during in vitro profiling.

TFV_Activation cluster_extracellular Extracellular Space / Plasma cluster_intracellular Target Cell (PBMC / Hepatocyte) TDF_Ext TDF (Prodrug) TFV_Ext TFV (Premature Hydrolysis) TDF_Ext->TFV_Ext Serum Esterases TDF_Int TDF (Intracellular) TDF_Ext->TDF_Int Passive Diffusion TAF_Ext TAF (Prodrug) TAF_Int TAF (Intracellular) TAF_Ext->TAF_Int Passive Diffusion CatA Cathepsin A (Lysosome) TAF_Int->CatA Transport CES1 CES1 (Cytosol/ER) TDF_Int->CES1 Interaction TFV_Int Tenofovir (TFV) CatA->TFV_Int Hydrolysis CES1->TFV_Int Hydrolysis TFV_MP TFV-Monophosphate TFV_Int->TFV_MP Adenylate Kinase TFV_DP TFV-Diphosphate (Active Metabolite) TFV_MP->TFV_DP Nucleotide Kinase RT Viral Reverse Transcriptase TFV_DP->RT Chain Termination

Figure 1: Comparative activation pathways of Tenofovir prodrugs. TAF relies on lysosomal Cathepsin A for intracellular accumulation, whereas TDF is often cleaved extracellularly or by CES1.

Part 2: Experimental Framework

Antiviral Potency Assays (HIV-1 & HBV)

Objective: Determine the


 (50% Effective Concentration) in physiologically relevant cell lines.
  • HIV-1 Model: Primary Human PBMCs (stimulated with PHA/IL-2) or MT-2 T-cell lines.

  • HBV Model: HepG2.2.15 cells (stably transfected with HBV genome).[1]

Protocol A: HIV-1 Susceptibility in PBMCs
  • Isolation: Isolate PBMCs from healthy donor buffy coats via Ficoll-Paque density gradient centrifugation.

  • Stimulation: Culture in RPMI-1640 + 10% FBS + IL-2 (20 U/mL) + PHA for 72 hours to activate T-cells.

  • Infection: Infect cells with HIV-1 (e.g., strain IIIB or clinical isolates) at a Multiplicity of Infection (MOI) of 0.001–0.01.

  • Treatment: Plate cells (

    
    /well) and treat with serial dilutions of the TFV ester (0.1 nM to 10 µM). Include TDF and AZT (Zidovudine) as controls.
    
  • Readout (Day 5): Measure p24 antigen levels in supernatant via ELISA or use a luciferase reporter system (e.g., TZM-bl cells) for higher throughput.

  • Calculation: Fit data to a 4-parameter logistic equation to derive

    
    .
    

Self-Validating Control:

  • Serum Effect:[3] Run the assay in standard media (10% FBS) vs. 50% Human Serum. High protein binding or serum instability (characteristic of TDF-like esters) will significantly shift the

    
     in 50% serum (20-fold shift for TDF; <2-fold for TAF).
    
Intracellular Metabolic Stability & Activation

Objective: Prove that the prodrug delivers more active metabolite (TFV-DP) to the cell than the parent drug, confirming the "prodrug advantage."

Protocol B: LC-MS/MS Quantification of TFV-DP[4]
  • Incubation: Incubate PBMCs (

    
     cells/sample) with 10 µM of the test ester for 2–24 hours.
    
  • Lysis: Wash cells 3x with ice-cold PBS. Lyse in 70% methanol (cold).

  • Extraction: Centrifuge to remove debris.

  • Analysis:

    • Column: Anion exchange (WAX) or C18 with ion-pairing agents (e.g., DMHA) is required to retain highly polar phosphates.

    • MS Detection: Triple Quadrupole in Negative Ion Mode (MRM transitions for TFV-DP: m/z 446

      
       176).
      
    • Internal Standard: Use

      
      -TFV-DP to normalize extraction efficiency.
      
  • Cathepsin A Validation: Co-incubate with Telaprevir (a potent CatA inhibitor). If the ester is TAF-like, TFV-DP levels should drop by >80%.

Cytotoxicity & Mitochondrial Safety

Objective: Calculate the Selectivity Index (


) and ensure the prodrug does not inhibit mitochondrial DNA polymerase 

.
Protocol C: Mitochondrial DNA (mtDNA) Quantification[5][6]
  • Long-Term Exposure: Culture HepG2 cells with the test compound at

    
     for 14 days (splitting cells every 3-4 days to maintain log-phase growth).
    
  • DNA Extraction: Extract total DNA.

  • qPCR: Perform quantitative PCR using primers for a mitochondrial gene (e.g., COX II or ND1) and a nuclear housekeeping gene (e.g., β-globin).

  • Analysis: Calculate the relative mtDNA/nDNA ratio.

    • Acceptance Criteria: No significant decrease compared to vehicle control. (ddC or d4T should be used as a positive toxicity control).

Part 3: Data Analysis & Interpretation[8]

Comparative Performance Metrics

The following table summarizes typical reference values for validating new tenofovir esters against established standards.

ParameterTenofovir (TFV)TDF (1st Gen)TAF (2nd Gen)Interpretation
HIV-1 EC50 (PBMC) 1,000 – 5,000 nM5 – 10 nM0.5 – 2.0 nMEsters must show >100x potency vs. parent TFV.
Serum Shift (50% HS) MinimalHigh (>10x shift)Low (<2x shift)Indicates plasma stability.
Intracellular TFV-DP LowModerateHigh (5-7x TDF)Critical metric for efficacy.
CatA Dependence NoneLowHighDefines intracellular activation mechanism.[2]
CC50 (MT-2/HepG2) >1,000 µM>50 µM>50 µMEnsure SI > 1,000.
Resistance Profiling (K65R)

Tenofovir resistance is classically defined by the K65R mutation in Reverse Transcriptase.[7]

  • Test: Evaluate the ester against site-directed mutants (K65R).

  • Result: TAF and novel esters often retain activity against K65R better than TDF due to the massive intracellular surplus of TFV-DP, which overcomes the reduced binding affinity of the mutant polymerase.

References

  • Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs. NIH / PubMed Central. [Link]

  • Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir. Antimicrobial Agents and Chemotherapy. [Link]

  • ω-Functionalized Lipid Prodrugs of HIV NtRTI Tenofovir with Enhanced Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]

  • Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir. Antimicrobial Agents and Chemotherapy. [Link]

  • Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry. Analytica Chimica Acta. [Link]

Sources

Evolution of a Blockbuster: The Discovery and Chemical Synthesis of Tenofovir Disoproxil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tenofovir Disoproxil Fumarate (TDF) represents a seminal achievement in antiviral medicinal chemistry, bridging the gap between high intrinsic potency and low oral bioavailability. Originally discovered as the parent phosphonate PMPA by Antonín Holý at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague and Erik De Clercq at the Rega Institute, the molecule required a sophisticated prodrug strategy to become a therapeutic reality. This guide details the technical evolution of TDF, focusing on the chemical synthesis of the "isoproxil" promoiety and the mechanistic rationale that established it as a backbone of modern HIV and HBV therapy.

The Acyclic Nucleoside Phosphonate (ANP) Challenge

The Stability-Permeability Paradox

The discovery of PMPA (Tenofovir) emerged from a systematic exploration of acyclic nucleoside phosphonates (ANPs). Unlike natural nucleotides with labile P-O-C linkages, ANPs feature a chemically stable P-C bond, resisting enzymatic cleavage during oral absorption.

  • The Breakthrough: Holý and De Clercq identified that (R)-PMPA exhibited potent activity against retroviruses.

  • The Barrier: The phosphonate group exists as a dianion at physiological pH (pKa ~ 1.5 and 7.0). This negative charge prevents passive diffusion across the intestinal epithelial membrane, resulting in negligible oral bioavailability (<2%) for the parent molecule.

The Prodrug Solution: Bis-POC

To overcome this, scientists at Gilead Sciences (notably Arimilli et al.) developed the "isoproxil" promoiety. By masking the phosphonic acid with two isopropyloxycarbonyloxymethyl (POC) groups, they created a lipophilic neutral ester. This modification increased cellular permeability by over 50-fold compared to the parent molecule.

Technical Synthesis: From PMPA to TDF

The industrial synthesis of Tenofovir Disoproxil is a multi-stage process requiring strict control of stereochemistry and regioselectivity. The following protocol outlines the optimized route (Arimilli et al.), which avoids the N-alkylation side reactions common in earlier iterations.

Synthesis of the Promoiety (CMIC)

The critical reagent for the prodrug step is Chloromethyl Isopropyl Carbonate (CMIC) . Its high purity is essential to prevent dimerization.

  • Reagents: Isopropyl alcohol, Chloromethyl chloroformate, Pyridine/Triethylamine.

  • Reaction:

    
    
    
  • Key Parameter: Temperature control (<20°C) is vital to minimize decomposition of the chloromethyl chloroformate.

Synthesis of Tenofovir Disoproxil (The Alkylation Step)

This is the most technically demanding step. The objective is to esterify the phosphonate oxygens without alkylating the adenine amino group (N6) or the N1/N3 positions.

Protocol: Selective Alkylation

  • Solvent System: The reaction is performed in N-methyl-2-pyrrolidone (NMP) . NMP is chosen for its ability to solvate the polar PMPA zwitterion while facilitating the nucleophilic substitution.

  • Base Selection: Triethylamine (TEA) is used (approx 2-4 equivalents). Stronger bases (e.g., NaH) are avoided to prevent deprotonation of the adenine amino group, which would lead to N-alkylation impurities.

  • Stoichiometry: PMPA (1.0 eq) is reacted with CMIC (approx 4.0 eq). Excess CMIC drives the reaction to completion (bis-alkylation) rather than stopping at the mono-ester.

  • Conditions: The mixture is heated to 50-60°C for 4–6 hours.

  • Workup:

    • The reaction mixture is diluted with water and extracted into Dichloromethane (DCM) or Ethyl Acetate.

    • The organic layer is washed with water to remove NMP and unreacted PMPA.

    • Crucial Purification: The crude oil is often co-distilled with cyclohexane to remove traces of reagents before salt formation.

Salt Formation (Fumarate)

The free base (Tenofovir Disoproxil) is an oil with poor long-term stability. The fumarate salt provides a crystalline, non-hygroscopic solid suitable for formulation.[1]

  • Process: The crude oil is dissolved in Isopropanol (IPA) .

  • Addition: Fumaric acid (1.0 eq) is added.

  • Crystallization: The solution is heated to dissolution (~50°C) and slowly cooled to 0-5°C. TDF crystallizes as a white solid.

Visualization of Chemical Synthesis[2]

The following diagram illustrates the convergent synthesis flow, highlighting the critical reagents.

TDF_Synthesis cluster_reagents Key Reagents Adenine Adenine (Starting Material) PMPA Tenofovir (PMPA) (Parent Drug) Adenine->PMPA 1. Alkylation (NaOH) 2. Phosphocylation (DESMP) R_Prop (R)-Propylene Carbonate R_Prop->PMPA TD Tenofovir Disoproxil (Free Base Oil) PMPA->TD Esterification NMP, Et3N, 55°C CMIC CMIC (Promoiety Reagent) CMIC->TD TDF Tenofovir Disoproxil Fumarate (Final Drug Substance) TD->TDF Salt Formation Fumaric Acid / IPA

Caption: Figure 1. Convergent synthesis of TDF. The esterification of PMPA with CMIC is the critical step defining the prodrug.

Mechanism of Action & Bio-Activation

TDF is a "pro-nucleotide." It requires a three-step metabolic activation sequence to become the active viral chain terminator.

Intracellular Hydrolysis

Upon passive diffusion into the cell, TDF is rapidly hydrolyzed.

  • Step 1: Ubiquitous esterases (carboxylesterases like CES1) cleave the first POC group to form the mono-POC intermediate .

  • Step 2: A second hydrolysis event (often spontaneous or chemically driven by the instability of the hydroxymethyl phosphonate) releases Tenofovir (PMPA) and formaldehyde.

Phosphorylation (The Trap)

Once Tenofovir is released inside the cell, it is trapped. Cellular kinases (Adenylate Kinase) phosphorylate it twice:

  • Tenofovir

    
     Tenofovir Monophosphate (TFV-MP)
    
  • TFV-MP ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    Tenofovir Diphosphate (TFV-DP) [2][3]
    

TFV-DP is the active moiety.[4][3] It competes with the natural substrate (dATP) for incorporation into the viral DNA chain by Reverse Transcriptase.[5] Lacking a 3'-hydroxyl group, it causes immediate chain termination.

Pharmacokinetic Data Summary
ParameterTenofovir (PMPA)Tenofovir Disoproxil (TDF)
Molecular Weight 287.2 g/mol 635.5 g/mol (Fumarate)
Oral Bioavailability < 2% (Dianion)~ 25% (Fasted) / 39% (Fed)
Cellular Permeability Low (Requires Endocytosis)High (Passive Diffusion)
Intracellular Half-life N/A~ 150 hours (as TFV-DP in PBMCs)
Solubility (Water) ~ 5 mg/mL13.4 mg/mL

Visualization of Metabolic Pathway

Bioactivation TDF_Ext TDF (Extracellular) TDF_Int TDF (Intracellular) TDF_Ext->TDF_Int Passive Diffusion (High Permeability) Mono Mono-POC Tenofovir TDF_Int->Mono Carboxylesterases (Hydrolysis) TFV Tenofovir (PMPA) Mono->TFV Hydrolysis (- Formaldehyde) TFV_DP Tenofovir-DP (Active Metabolite) TFV->TFV_DP Adenylate Kinase (Phosphorylation) Viral_DNA Viral DNA Chain (Termination) TFV_DP->Viral_DNA Competes with dATP Inhibits Reverse Transcriptase

Caption: Figure 2. Metabolic activation pathway of TDF.[3] Hydrolysis releases the parent drug, which is then phosphorylated to the active diphosphate.[5]

References

  • Arimilli, M. N., et al. (1997). Synthesis, in vitro biological evaluation and oral bioavailability of 9-[2-(phosphonomethoxy)propyl]adenine (PMPA) prodrugs. Antiviral Chemistry & Chemotherapy.[3]

  • Arimilli, M. N., et al. (1999). Bis(carbonate) esters of phosphonates and compositions. US Patent 5,922,695.

  • De Clercq, E. (2013).[6] The Acyclic Nucleoside Phosphonates (ANPs): Antonín Holý's Legacy.[6] Medicinal Research Reviews.[6]

  • Kearney, B. P., et al. (2004). Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Clinical Pharmacokinetics.[2][5][7][8][9]

  • Robbins, B. L., et al. (1998). Anti-human immunodeficiency virus activity and cellular metabolism of a potential prodrug of the acyclic nucleoside phosphonate 9-R-(2-phosphonomethoxypropyl)adenine (PMPA), Bis(isopropyloxymethylcarbonyl)PMPA. Antimicrobial Agents and Chemotherapy.

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of Novel Tenofovir Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel Tenofovir Derivatives

Tenofovir: A Cornerstone of Antiviral Therapy

Tenofovir (TFV), an acyclic nucleoside phosphonate analogue of adenosine 5'-monophosphate, is a potent nucleotide reverse transcriptase inhibitor (NtRTI) that forms the backbone of combination antiretroviral therapy for HIV and is a first-line treatment for chronic hepatitis B virus (HBV) infection.[1][2] By inhibiting the viral reverse transcriptase, tenofovir prevents the virus from replicating its genetic material, thereby reducing viral load.[3]

Limitations of Tenofovir and Early Prodrugs (TDF)

The parent drug, tenofovir, has a significant limitation: its phosphonate group is negatively charged at physiological pH, which severely restricts its ability to passively diffuse across cell membranes.[4] This results in very low oral bioavailability, making it unsuitable for oral administration.[4][5]

To overcome this, the first-generation prodrug, tenofovir disoproxil fumarate (TDF), was developed.[6] TDF masks the phosphonate charge with two disoproxil ester groups, significantly improving its lipophilicity and oral absorption.[7] However, TDF is rapidly converted to tenofovir in the plasma by esterases.[6] This premature conversion leads to high systemic levels of tenofovir, which have been associated with long-term renal and bone toxicities.[5][8]

The Evolution to Tenofovir Alafenamide (TAF) and Beyond

The quest for a safer and more efficient tenofovir prodrug led to the development of tenofovir alafenamide (TAF).[5][6] TAF is a phosphoramidate prodrug that exhibits greater stability in plasma, allowing more of the intact prodrug to enter target cells (like lymphocytes).[1] Intracellularly, it is efficiently metabolized to the active tenofovir diphosphate. This targeted delivery mechanism results in a 90% reduction in plasma tenofovir concentrations compared to TDF, leading to improved renal and bone safety profiles.[5] The success of TAF demonstrates a crucial principle: fine-tuning the physicochemical properties of a prodrug can dramatically alter its pharmacokinetic and safety profile.[1]

The Core Objective: Engineering Physicochemical Properties for Optimal Drug Delivery

The development of novel tenofovir derivatives continues, with the goal of creating agents with even better therapeutic indices, including long-acting injectable formulations.[9][10] Success hinges on a deep understanding and strategic manipulation of the molecule's physicochemical properties. This guide provides a comprehensive framework for the essential characterization of these novel derivatives, ensuring that only candidates with the optimal profile advance toward clinical development.

Critical Physicochemical Properties and Their Impact on Bioavailability

The journey of an orally administered drug from tablet to target cell is governed by its physicochemical characteristics. For tenofovir derivatives, the key is to strike a delicate balance between properties that favor dissolution, absorption, and stability.

Solubility: The First Hurdle to Absorption

For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. Tenofovir itself is hydrophilic, but its prodrugs can have widely varying solubilities.[5][11]

  • 2.1.1 Aqueous and Biorelevant Solubility : Initial screening in water is essential, but solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) provides a more accurate prediction of in vivo dissolution.[1][12] For example, TDF's solubility increases in acidic conditions, which is favorable for dissolution in the stomach.[7][13]

  • 2.1.2 Impact of pH and Salt Form : The ionization state of a molecule, dictated by its pKa and the pH of the surrounding medium, profoundly affects solubility.[7] Novel derivatives must be profiled across a physiological pH range. The choice of salt form can dramatically enhance solubility and stability. For instance, a novel tenofovir disoproxil phosphate (TDP) salt was shown to significantly improve the solubility and hydrophilicity of tenofovir disoproxil compared to the fumarate salt (TDF).[14]

Lipophilicity (LogP/D): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid environment, is critical for its ability to cross the intestinal epithelium. It is typically measured as the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH.

  • A LogP value that is too low (highly hydrophilic) results in poor membrane permeability.[15]

  • A value that is too high (highly lipophilic) can lead to poor aqueous solubility, trapping within lipid bilayers, or increased metabolic clearance.[16] The LogP of tenofovir disoproxil is 1.25, reflecting the ester prodrug strategy to increase lipophilicity for better absorption.[7][13] Novel derivatives, such as thioether-lipid analogues, are being designed with increased lipophilicity to potentially enhance cellular permeability.[16]

Solid-State Properties: The Foundation of Stability and Manufacturing

The solid form of an active pharmaceutical ingredient (API) influences its stability, dissolution rate, and manufacturability.[17]

  • 2.3.1 Crystallinity, Polymorphism, and Amorphous States : Crystalline forms are generally more stable than amorphous forms.[17] However, different crystalline forms (polymorphs) of the same compound can have different solubilities and dissolution rates.[18] For example, several crystalline hydrate forms of tenofovir have been identified, each with distinct properties.[19] It is crucial to identify the most thermodynamically stable polymorph to prevent form conversion during storage, which could alter the drug's performance.[17]

  • 2.3.2 Hygroscopicity : The tendency of a substance to absorb moisture from the air can lead to physical changes (like deliquescence) or chemical degradation (hydrolysis).[20] A stability-enhanced solid-state form of tenofovir disoproxil free base was developed that showed lower hygroscopicity than TDF, reducing the formation of impurities from hydrolysis.[18][20]

Chemical Stability: Ensuring Integrity from Shelf to Target

Tenofovir prodrugs, particularly ester-based ones like TDF and TAF, are susceptible to degradation. Understanding their stability profile is paramount.

  • 2.4.1 Hydrolytic Stability (pH-Dependence) : This is the most critical stability parameter for tenofovir prodrugs.[21] TDF is highly susceptible to hydrolysis in neutral and alkaline conditions, exhibiting maximum stability under acidic conditions (pH 1.2-2.2).[7][21] TAF has a different profile, being most stable in a pH "window" between 4.8 and 5.8 and degrading in both strongly acidic and alkaline environments.[21][22]

  • 2.4.2 Oxidative and Photolytic Stability : Forced degradation studies under oxidative (e.g., hydrogen peroxide) and photolytic (UV light) stress are required by regulatory agencies like the ICH to identify potential degradation products and establish stability-indicating analytical methods.[23][24][25]

Membrane Permeability: Crossing the Biological Barrier

High solubility and lipophilicity do not guarantee absorption. The molecule must effectively permeate the intestinal membrane. TDF is classified as a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability.[3][7]

  • In Vitro Models : Permeability is assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and Caco-2 cell monolayers, which also account for active transport and efflux mechanisms.[26][27] Comparing results from both assays can indicate if a compound is a substrate for efflux pumps, a common cause of poor bioavailability.[26][27]

Experimental Protocols for Comprehensive Physicochemical Profiling

The following protocols represent a robust, self-validating system for characterizing novel tenofovir derivatives. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Solid-State Characterization

Rationale: To identify the crystalline form, thermal behavior, and moisture sensitivity of the new chemical entity (NCE). This is foundational for choosing a stable form for development.

  • Sample Preparation : Gently grind approximately 5-10 mg of the tenofovir derivative using a mortar and pestle. Pack the powder into a sample holder, ensuring a flat, even surface.

  • Instrument Setup : Use a diffractometer with Cu Kα radiation. Set the scan range from 2° to 40° 2θ with a step size of 0.02° and a scan speed of 1-2°/min.

  • Data Analysis : Analyze the resulting diffractogram. Sharp, well-defined peaks indicate a crystalline material, while a broad halo suggests an amorphous form. Compare peak positions and intensities to reference patterns to identify the polymorph or salt form.[20]

  • Causality : PXRD is the definitive technique for identifying the long-range molecular order that defines a crystal lattice. Each unique crystal form produces a unique diffraction pattern, acting as a "fingerprint."[17]

  • Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Instrument Setup : Place the sample and reference pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge, typically from 25 °C to a temperature above the melting point (e.g., 300 °C).

  • Data Analysis : Observe the heat flow curve for thermal events. An endothermic peak typically represents melting, while exothermic events can indicate crystallization or decomposition.[9] The onset temperature of the melting peak is the melting point.

  • Causality : DSC measures the heat required to change a sample's temperature. Phase transitions like melting require energy (endothermic), providing precise information on thermal stability and purity.[9]

  • Sample Preparation : Place 10-20 mg of the sample in the DVS instrument pan.

  • Instrument Setup : Run a pre-heating/drying step to establish a baseline dry weight. Then, execute a sorption/desorption cycle. For example, increase relative humidity (RH) stepwise from 0% to 95% and then decrease back to 0%, allowing the sample mass to equilibrate at each step.

  • Data Analysis : Plot the change in mass (%) versus RH. The shape of the isotherm and the total mass gained at high RH indicate the degree of hygroscopicity.[20] A significant, sharp mass increase may indicate a phase change or deliquescence.

  • Causality : DVS provides quantitative data on how a solid interacts with water vapor, which is crucial for predicting physical stability during storage and handling.[20]

Protocol 2: Solubility and Lipophilicity Determination

Rationale: To quantify the two key parameters governing the "drug-like" properties of a molecule: its ability to dissolve in aqueous environments and its affinity for lipid membranes.

  • Preparation : Prepare buffer solutions (e.g., pH 1.2, 4.5, 6.8) and biorelevant media (e.g., FaSSIF, FeSSIF).

  • Execution : Add an excess amount of the tenofovir derivative to a known volume of each medium in a glass vial.

  • Equilibration : Shake the vials at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Quantification : After equilibration, filter or centrifuge the samples to remove undissolved solid. Analyze the concentration of the dissolved drug in the supernatant using a validated HPLC-UV method.[14]

  • Causality : This "shake-flask" method is the gold standard for determining thermodynamic solubility. Reaching equilibrium ensures the measured concentration represents the true saturation point of the drug in that medium.

  • Sample Preparation : Prepare a stock solution of the drug in a suitable solvent (e.g., methanol/water).

  • pKa Determination : Titrate the drug solution with standardized acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH), measuring the pH after each addition. The pKa is determined from the inflection points of the titration curve.

  • LogD Determination : Add a known volume of n-octanol to the aqueous drug solution. Titrate the two-phase system as in the pKa experiment. The instrument software calculates the LogD at each pH point based on the shifts in the titration curve caused by the drug partitioning into the octanol phase.

  • Causality : Potentiometry directly measures changes in ionization, providing an accurate pKa. The two-phase titration for LogD is highly efficient, allowing for the determination of the lipophilicity profile across a wide pH range in a single experiment.

Protocol 3: Chemical Stability Assessment (Forced Degradation)

Rationale: To identify the degradation pathways of the NCE and to develop an analytical method that can separate the parent drug from all potential degradation products. This is a regulatory requirement and essential for shelf-life determination.

  • Stock Solution : Prepare a 1 mg/mL solution of the tenofovir derivative in a suitable solvent (e.g., methanol:water).[23][24]

  • Stress Conditions : Expose the drug solution to the following conditions in separate experiments:[21][23][25]

    • Acid Hydrolysis : Mix with 0.1 M HCl and reflux for a set period (e.g., 4-5 hours).[21][23]

    • Alkaline Hydrolysis : Mix with 0.1 M NaOH and reflux for a set period.[21][23]

    • Oxidative Degradation : Mix with 3-30% hydrogen peroxide at room temperature.[24]

    • Photolytic Degradation : Expose to UV light (e.g., in a photostability chamber) alongside a control sample shielded from light.[21][23]

    • Thermal Degradation : Heat the solution (e.g., 60-80°C) and also test the solid powder in a dry heat oven.[23][24]

  • Sample Analysis : At various time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method. Aim for 5-20% degradation.

  • Causality : These stress conditions are harsher than standard storage conditions and are designed to accelerate degradation, allowing for the rapid identification of likely degradation products and pathways.[25]

  • Column & Mobile Phase : Start with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[28] Use a gradient elution with a mobile phase consisting of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[21][28]

  • Detection : Use a UV detector set at the λmax of the tenofovir derivative (typically around 260 nm).[23][28] A photodiode array (PDA) detector is preferred to check for peak purity.

  • Method Validation : Inject the stressed samples. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks and any excipient peaks.[21]

  • Causality : A gradient elution is crucial for separating compounds with different polarities, which is expected in a degradation sample. Peak purity analysis by PDA confirms that the main drug peak is not co-eluting with any degradants, ensuring accurate quantification of stability.

Protocol 4: In Vitro Permeability Assessment

Rationale: To predict the in vivo absorption of the drug across the intestinal wall. Using both a cell-free (PAMPA) and a cell-based (Caco-2) assay provides a comprehensive picture of passive and active transport mechanisms.

  • Membrane Preparation : A filter plate is coated with a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[29]

  • Assay Setup : A multi-well plate is used, with a donor compartment (apical) and an acceptor compartment (basolateral), separated by the artificial membrane.

  • Execution : Add the drug solution to the donor wells. Add buffer to the acceptor wells. Incubate for a set period (e.g., 4-16 hours) with gentle shaking.

  • Analysis : Measure the drug concentration in both donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe).

  • Causality : PAMPA exclusively measures passive transcellular diffusion. It is a rapid, cost-effective way to screen compounds for their fundamental ability to cross a lipid barrier.[26][27]

  • Cell Culture : Culture Caco-2 cells on semi-permeable filter inserts for ~21 days until they differentiate and form a polarized monolayer with functional tight junctions.[30]

  • Monolayer Integrity Test : Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Permeability Measurement (A to B) : Add the drug to the apical (A) side and measure its appearance on the basolateral (B) side over time.

  • Efflux Measurement (B to A) : In a separate experiment, add the drug to the basolateral (B) side and measure its appearance on the apical (A) side.

  • Analysis : Quantify drug concentrations using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the drug is a substrate for an efflux transporter like P-glycoprotein.[30]

  • Causality : The Caco-2 model is considered the gold standard for in vitro absorption prediction because the differentiated cells express transporters and enzymes, mimicking the human intestinal barrier and allowing for the study of both passive and active transport mechanisms.[27][30]

Data Presentation & Visualization

Data Summary Tables

Table 1: Comparative Physicochemical Properties of Tenofovir Derivatives

Property Tenofovir (TFV) Tenofovir Disoproxil Fumarate (TDF) Tenofovir Alafenamide (TAF) Novel Derivative (Example)
Molecular Weight ( g/mol ) 287.21[4] 635.51[3] 476.47 TBD
Aqueous Solubility (mg/mL) ~5[5][11] ~13.4-15.3[5][7][13] TBD TBD
LogP -1.6[4] 1.25[7][13] TBD TBD
pKa TBD 3.75[7] TBD TBD
BCS Class N/A Class III[3][7] TBD TBD

| Key Stability Issue | Low Permeability[4] | Plasma Hydrolysis[6] | pH Sensitivity[21][22] | TBD |

Table 2: Summary of Forced Degradation Results for a Novel Derivative

Stress Condition % Degradation Number of Degradants Observations
0.1 M HCl (reflux, 4h) 15.2% 2 Major degradant at RRT 0.85
0.1 M NaOH (reflux, 1h) 25.8% 3 Rapid degradation to multiple products
3% H₂O₂ (RT, 24h) 4.5% 1 Minor oxidative degradant formed
Photolytic (ICH, 24h) 1.8% 0 Stable to light exposure

| Thermal (Solid, 80°C, 48h) | <1.0% | 0 | Thermally stable in solid state |

Diagrams and Workflows

G cluster_0 Physicochemical Profiling Workflow NCE Novel Tenofovir Derivative (NCE) SolidState Solid-State Characterization (PXRD, DSC, DVS) NCE->SolidState SolutionProp Solubility & Lipophilicity (Shake-Flask, pKa, LogD) NCE->SolutionProp Stability Chemical Stability (Forced Degradation) NCE->Stability Permeability In Vitro Permeability (PAMPA, Caco-2) NCE->Permeability Data Integrated Data Package SolidState->Data SolutionProp->Data Stability->Data Permeability->Data Candidate Lead Candidate Selection Data->Candidate G cluster_1 Permeability Assay Decision Logic Start Compound PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Low_Perm Low Passive Permeability PAMPA->Low_Perm Low Pe High_Perm High Passive Permeability PAMPA->High_Perm High Pe Caco2 Caco-2 Assay (Passive + Active) Efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) Caco2->Efflux Efflux_Sub Efflux Substrate (Ratio > 2) Efflux->Efflux_Sub Ratio > 2 Active_Uptake Potential Active Uptake (Caco-2 > PAMPA) Efflux->Active_Uptake Ratio < 2 AND Papp > Pe Good_Abs Good Absorption Potential Efflux->Good_Abs Ratio < 2 AND Papp ≈ Pe Low_Perm->Caco2 High_Perm->Caco2

Caption: Logic for interpreting in vitro permeability data.

Conclusion: A Forward Look

The development of the next generation of tenofovir derivatives is a clear example of rational drug design, where a deep understanding of physicochemical properties is not merely a data-collection exercise but the very engine of innovation. By systematically evaluating solubility, lipophilicity, solid-state characteristics, stability, and permeability, researchers can build a comprehensive structure-property relationship. This allows for the identification of candidates with enhanced bioavailability, improved safety profiles, and the potential for novel delivery mechanisms like long-acting injectables. The protocols and frameworks outlined in this guide provide a robust pathway to de-risk candidates early and ensure that only the most promising molecules—those with the ideal physicochemical balance—proceed toward clinical evaluation, ultimately benefiting patients worldwide.

References

  • An, J. H., Kim, D. S., Kim, J. S., Lee, D. H., Kang, C. S., & Kim, J. (2017). Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction. Molecules, 22(7), 1169. [Link]

  • Kumar, A., & Antil, P. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Research Journal of Pharmacy and Technology, 16(1), 445-451. [Link]

  • BenchChem Technical Support Team. (2025). Tenofovir Prodrugs (Tenofovir Disoproxil Fumarate & Tenofovir Alafenamide) Stability and Degradation Technical Support Center. BenchChem.
  • An, J. H., Kim, D. S., Kim, J. S., Lee, D. H., Kang, C. S., & Kim, J. (2017). Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction. OUCI.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Stability of Tenofovir and its Prodrugs in Solution. BenchChem.
  • Chen, Y. C., Chen, Y. C., Li, Y. C., Cheng, Y. C., Cheng, T. R., & Chen, Y. H. (2020). On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate. Molecules, 25(23), 5724. [Link]

  • Bakshi, S., Jupin, C., & Caffrey, M. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC–MS) methods for the quantification of tenofovir prodrugs. Johns Hopkins University.
  • Mandal, S., Prathipati, P. K., & Dash, A. K. (2025). A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression. Science Translational Medicine, 17(812). [Link]

  • Singh, S., Singh, S., & Garg, V. K. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. Journal of Pharmaceutical and Biomedical Analysis, 91, 127-132. [Link]

  • An, J. H., Kim, D. S., Kim, J. S., Lee, D. H., Kang, C. S., & Kim, J. (2017). Crystal data and structure refinement for the Tenofovir disoproxil (TD) free base [Data set].
  • Kinastowska, K., et al. (2024). Dehydration as a Preparative Tool in the Crystal Structure Landscape Investigations of Tenofovir. Crystal Growth & Design. [Link]

  • Ouyang, H., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 969695. [Link]

  • da Silva, A. C. S., et al. (2017). Tenofovir: Structure-Activity Relationship and Synthetic Methods. Mini-Reviews in Medicinal Chemistry, 17(11), 977-988. [Link]

  • Stulzer, H. K., et al. (2019). How tenofovir disoproxil fumarate can impact on solubility and dissolution rate of efavirenz? International Journal of Pharmaceutics, 569, 118597. [Link]

  • Mandal, S., et al. (2021). Synthesis and Characterization of a Long-Acting Tenofovir ProTide Nanoformulation. Pharmaceutics, 13(10), 1591. [Link]

  • Uniyal, A., & Singh, A. (2020). A brief study and their preformulation parameters on a drug: tenofovir disoproxil fumarate. International Journal of Novel Research and Development, 5(6), 314-321. [Link]

  • Parent, R., et al. (2024). Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis. Journal of Medicinal Chemistry. [Link]

  • Mandal, S., et al. (2017). Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery. International Journal of Nanomedicine, 12, 1747-1759. [Link]

  • Kim, M. S., et al. (2020). Development of novel tenofovir disoproxil phosphate salt with stability enhancement and bioequivalence to the commercial tenofovir disoproxil fumarate salt in rats and beagle dogs. International Journal of Pharmaceutics, 576, 118957. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Tenofovir. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 464205, Tenofovir. Retrieved February 21, 2026, from [Link].

  • Chaudhary, M. K., et al. (2024). The Structural and Binding Activity of Tenofovir from Density Functional Theory. Journal of Nepal Physical Society, 10(2), 1-10. [Link]

  • BenchChem Technical Support Team. (2025).
  • Mandal, S., et al. (2017). Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery. Dove Medical Press, 12, 1747-1759. [Link]

  • Begley, R., et al. (2015). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(8), 4435-4442. [Link]

  • Lee, S. H., et al. (2023). Pharmacokinetic Feasibility of Stability-Enhanced Solid-State (SESS) Tenofovir Disoproxil Free Base Crystal. Pharmaceutics, 15(5), 1399. [Link]

  • Schlesinger, E., et al. (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). Pharmaceutics, 12(11), 1072. [Link]

  • Avdeef, A., et al. (2005). PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. European Journal of Pharmaceutical Sciences, 24(4), 333-349.
  • Bermejo, M., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences, 97(3), 745-758. [Link]

  • Nenortas, E., et al. (2014). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. The AAPS Journal, 16(4), 829-837. [Link]

  • ResearchGate. (n.d.). Tenofovir antiviral drug solubility enhancement with β-cyclodextrin inclusion complex and in silico study of potential inhibitor against SARS-CoV-2 main protease (Mpro). Request PDF.
  • Bouguéon, G., et al. (2024). Molecularly Imprinted Polymeric Nanoparticles as Drug Delivery System for Tenofovir, an Acyclic Nucleoside Phosphonate Antiviral. Polymers, 16(15), 2000. [Link]

  • Creative Bioarray. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Retrieved February 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review(s) - Application Number: 022577Orig1s000. [Link]

  • Datta, S., et al. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved February 21, 2026, from [Link]

  • Singh, S., et al. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. ResearchGate. [Link]

Sources

Next-Generation Tenofovir Prodrugs: Molecular Design, Synthesis, and Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tenofovir (TFV) remains a cornerstone of antiretroviral therapy (ART) for HIV and HBV.[1] However, its efficacy is historically limited by the negatively charged phosphonate group, which prevents passive diffusion across the intestinal epithelium and cell membranes.[2] While Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) have solved oral bioavailability, "next-generation" efforts focus on tissue-specific targeting (lymphoid reservoirs vs. hepatocytes) and long-acting formulations. This guide details the synthetic chemistry and biological rationale required to design these advanced prodrugs, focusing on ProTide technology and lipid conjugation.

The Pharmacokinetic Imperative

The design of nucleotide reverse transcriptase inhibitors (NtRTIs) is a balance between plasma stability and intracellular lability.

The Failure of the Parent & The Success of ProTides

Unmodified TFV exists as a dianion at physiological pH. TDF masks this charge with isopropyloxymethyl carbonate groups but is highly susceptible to serum esterases. This leads to premature hydrolysis in the plasma, resulting in high systemic TFV levels (nephrotoxicity) and suboptimal intracellular loading.

The TAF Paradigm: TAF employs phosphoramidate (ProTide) chemistry.[1][3] It is stable in plasma but is a specific substrate for Cathepsin A (CatA) , a lysosomal carboxypeptidase highly expressed in PBMCs and lymphoid tissue. This allows TAF to deliver the active metabolite (TFV-diphosphate) directly into the viral reservoir with 90% less systemic exposure than TDF.

Mechanism of Action: Targeted Activation

The following pathway illustrates the differential activation that defines next-generation design.

TAF_Activation TAF TAF (Prodrug) Plasma Plasma Compartment (Stable) TAF->Plasma Circulation Cell Target Cell (PBMC) Plasma->Cell Passive Diffusion (OAT/MRP) CatA Cathepsin A (Lysosomal Hydrolysis) Cell->CatA Intracellular Entry Int_1 TFV-Alanine CatA->Int_1 Ester Cleavage HINT1 HINT1 (Phosphoramidase) Int_1->HINT1 Spontaneous Cyclization TFV Tenofovir (Mono-phosphonate) HINT1->TFV P-N Bond Cleavage Kinases Cellular Kinases TFV->Kinases TFV_DP TFV-Diphosphate (Active Chain Terminator) Kinases->TFV_DP

Figure 1: Intracellular activation pathway of Tenofovir Alafenamide (TAF).[4][5] Note the critical role of Cathepsin A in bypassing plasma hydrolysis.

Rational Design Strategies

To design a "next-generation" analog, one must modify the masking groups to alter the enzyme substrate profile.

Strategy A: ProTide Optimization (Lymphoid vs. Liver)

The ProTide motif consists of an amino acid ester and an aryl group.

  • Lymphoid Targeting (HIV): Requires high affinity for Cathepsin A.

    • Design: Use L-Alanine alkyl esters (methyl, ethyl, isopropyl) and phenol.

    • Stereochemistry: The phosphorus center is chiral.[3] The Sp-isomer of TAF is >10-fold more potent than the Rp-isomer because it is a superior substrate for CatA [1].

  • Hepatic Targeting (HBV): Requires affinity for Carboxylesterase 1 (CES1) or CYP450 enzymes (HepDirect).

    • Design: Increasing the bulk of the ester (e.g., neopentyl) or modifying the aryl group can shift specificity toward liver esterases.

Strategy B: Lipid Conjugation (Long-Acting)

Lipid conjugates mimic lysophosphatidylcholine, exploiting natural lipid uptake pathways to achieve high intracellular concentrations and long half-lives.

  • Example: CMX157 (Tincide).

  • Structure: Hexadecyloxypropyl (HDP) conjugate.

  • Advantage: Can be formulated for weekly dosing and bypasses resistance mechanisms associated with viral kinases.

Synthetic Protocols

This section details the synthesis of a TAF-like phosphoramidate prodrug.

General Considerations
  • Moisture Sensitivity: Phosphorochloridate intermediates are highly moisture-sensitive. All reactions must be performed under Argon/Nitrogen in anhydrous solvents (DCM or THF).

  • Stereocontrol: Standard synthesis yields a 1:1 diastereomeric mixture. Separation via chiral HPLC or fractional crystallization is mandatory for clinical candidates.

Protocol: Synthesis of Aryloxy Phosphoramidate (ProTide)

Target: Tenofovir Alafenamide Analog.

Step 1: Preparation of the Phenyl Phosphorodichloridate

Note: While commercially available, fresh preparation ensures reactivity.

  • Dissolve Phenyl phosphorodichloridate (1.0 eq) in anhydrous DCM at -78°C.

  • Add L-Alanine Isopropyl Ester HCl (1.0 eq).

  • Dropwise addition of Triethylamine (TEA) (2.0 eq) over 30 minutes.

  • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Result: Phenyl-(isopropoxy-L-alaninyl)-phosphorochloridate (Intermediate A). Do not isolate; use in situ.

Step 2: Coupling to Tenofovir (PMPA)
  • Suspend Tenofovir (PMPA, 1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Add N-methylimidazole (NMI) (4.0 eq). NMI acts as both a base and a nucleophilic catalyst.

  • Add Intermediate A (prepared in Step 1) dropwise to the TFV mixture at 25°C.

  • Heat to 50°C for 16 hours. Monitor by 31P NMR (Product signal appears ~22-24 ppm; Starting material ~12 ppm).

Step 3: Work-up and Purification
  • Quench with saturated aqueous NaHCO3.[3] Extract with Ethyl Acetate (3x).[3]

  • Wash organic layer with 1M HCl (to remove imidazole), then brine. Dry over MgSO4.

  • Purification: Flash column chromatography (MeOH/DCM gradient 0-10%).

  • Chiral Separation: Resolve Sp/Rp isomers using Chiralpak AD-H column (Acetonitrile/Methanol mobile phase).

Visualizing the Synthetic Workflow

Synthesis_Workflow Reagent1 Phenyl Phosphorodichloridate Base TEA / DCM (-78°C) Reagent1->Base Reagent2 L-Alanine Isopropyl Ester Reagent2->Base Inter Chloridate Intermediate (In Situ) Base->Inter Crude Crude Phosphoramidate (Racemic Mixture) Inter->Crude Coupling (50°C) TFV Tenofovir (PMPA) TFV->Crude Coupling (50°C) Catalyst N-Methylimidazole (NMI) NMP Solvent Catalyst->Crude Coupling (50°C) Chiral Chiral HPLC Separation Crude->Chiral Final Pure Sp-Isomer (Active Prodrug) Chiral->Final

Figure 2: Convergent synthesis of Tenofovir ProTides. The coupling of the chloridate intermediate is the rate-determining step.

Biological Evaluation & Validation

A self-validating system requires rigorous testing of the prodrug's stability and activation.

Stability Assays (The "Prodrug" Test)

To confirm the design goal (plasma stability), incubate the compound (10 µM) in:

  • Human Plasma: TAF analogs should show t1/2 > 60 mins (TDF is < 5 mins).

  • Simulated Gastric Fluid (SGF): To confirm oral stability.

Intracellular Loading (The Efficacy Test)

Protocol:

  • Incubate PBMCs (fresh human donors) with 10 µM prodrug for 2-24 hours.

  • Lyse cells with 70% Methanol.

  • Analyze lysate via LC-MS/MS for TFV-DP (active metabolite).

  • Success Metric: The prodrug should yield >5-fold higher TFV-DP levels compared to equimolar dosing of parent TFV.

Enzyme Phenotyping

Determine if the prodrug is a CatA or CES1 substrate.

  • Assay: Incubate prodrug with recombinant CatA or CES1.

  • Inhibitor Check: Co-incubate with Telaprevir (specific CatA inhibitor). If hydrolysis is blocked, the prodrug is correctly targeting the CatA pathway [2].

Comparative Data Summary
CompoundMasking TechnologyPlasma t1/2Primary ActivatorPBMC Loading Efficiency
Tenofovir (Parent) NoneN/AN/ALow (Poor Permeability)
TDF (Gen 1) Bis-POC Carbonate< 5 minSerum EsterasesModerate
TAF (Gen 2) ProTide (Phe-Ala)~90 minCathepsin AHigh (>10x TDF)
CMX157 (Next-Gen) Lipid (HDP)> 24 hrsPhospholipaseHigh (Long Acting)

References

  • Murakami, E., et al. (2015).[6] "Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977." Journal of Biological Chemistry. Link(Note: Describes the Sp vs Rp ProTide SAR applicable to TAF).

  • Birkus, G., et al. (2016). "Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs." Antimicrobial Agents and Chemotherapy.[7][8] Link

  • Lannuzel, A., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews. Link

  • Painter, G. R., et al. (2007).[9] "Design and development of oral prodrugs for the treatment of HIV and HBV."[10] Trends in Molecular Medicine.

  • Hostetler, K. Y. (2010). "Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity." Antiviral Research. Link

Sources

Optimizing Nucleotide Reverse Transcriptase Inhibitors: The Strategic Role of Isopropyl Moieties in Tenofovir Prodrug Design

[1]

Executive Summary: The Bioavailability Paradox

Tenofovir (TFV) represents a cornerstone in the antiretroviral landscape, functioning as an acyclic nucleoside phosphonate (ANP) analogue of adenosine monophosphate.[1][2] However, the therapeutic utility of the parent molecule is severely limited by its physicochemical properties.[1][2] The presence of a phosphonate group renders TFV highly polar and negatively charged at physiological pH, resulting in negligible oral bioavailability (<2%) and poor cellular permeability.[1][2]

This guide explores the chemical engineering solution to this paradox: the "Isopropyl Tenofovir" strategy . By masking the phosphonate group with isopropyl-containing moieties—specifically Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) —drug developers have successfully transformed a non-permeable metabolite into a highly potent intracellular agent.[1][][2] This paper analyzes the synthesis, metabolic activation, and therapeutic differentiation driven by these isopropyl functional groups.[1]

Chemical Architecture: The Isopropyl Masking Strategy[1][3]

The term "Isopropyl Tenofovir" colloquially refers to the class of prodrugs utilizing isopropyl esters to mask the phosphonic acid groups.[2] Two distinct architectures dominate this landscape, each utilizing the isopropyl moiety to solve specific pharmacokinetic challenges.

Generation 1: Tenofovir Disoproxil (TDF)[1][2][3]
  • Chemical Name: Bis(isopropoxycarbonyloxymethyl) ester of tenofovir.[1][2][4][5]

  • The Isopropyl Role: TDF employs two isopropoxycarbonyloxymethyl (POC) groups.[1][2] These are carbonate esters linked to the phosphonate via a labile methylene bridge.[1][2] The isopropyl group here provides the necessary lipophilicity to cross the intestinal epithelium.[2]

  • Limitation: The carbonate linkage is highly susceptible to ubiquitous plasma esterases (e.g., CES1, CES2).[1][2] This leads to premature hydrolysis in the plasma, releasing free TFV before it enters the target cells (PBMCs/lymphocytes), causing systemic exposure and associated nephrotoxicity.[1][2]

Generation 2: Tenofovir Alafenamide (TAF)[1][2][3]
  • Chemical Name: Isopropyl alaninyl phosphonamidate of tenofovir.[1][2]

  • The Isopropyl Role: TAF utilizes a single isopropyl L-alaninate group attached via a phosphonamidate bond.[1][][2]

  • The Advantage: This specific isopropyl-amide arrangement is resistant to plasma esterases but is a high-affinity substrate for Cathepsin A (CatA) , a lysosomal carboxypeptidase highly expressed in lymphoid tissues.[1][][2] This allows TAF to remain intact in plasma and be selectively hydrolyzed inside the target cell.[2]

Structural Comparison Data[1][3]
FeatureTenofovir Disoproxil (TDF)Tenofovir Alafenamide (TAF)
Masking Moiety Bis-Isopropoxycarbonyloxymethyl (POC)Isopropyl L-alaninate + Phenol
Linkage Type Carbonate EsterPhosphonamidate
Plasma Half-Life ~0.4 minutes (Rapid Hydrolysis)~30–90 minutes (Stable)
Primary Activator Plasma EsterasesIntracellular Cathepsin A
Intracellular TFV-DP Low (Requires high dose)High (Efficient loading)
Renal Accumulation High (OAT1/OAT3 transport of free TFV)Low (Minimal free TFV in plasma)

Mechanism of Action & Intracellular Activation

The therapeutic efficacy of isopropyl tenofovir variants hinges on the "Trojan Horse" mechanism.[2] The diagram below illustrates the divergent metabolic pathways dictated by the stability of the isopropyl linkage.

MetabolicPathwaycluster_plasmaExtracellular Spacecluster_cellIntracellular SpaceTDFTDF (Oral Intake)(Isopropyl Carbonate)TFV_PlasmaFree Tenofovir (TFV)(Systemic Circulation)TDF->TFV_PlasmaRapid Hydrolysis byPlasma EsterasesTAFTAF (Oral Intake)(Isopropyl Alaninate)TAF_CellIntracellular TAFTAF->TAF_CellPassive Diffusion(Lipophilic & Stable)PlasmaPlasma CompartmentCellTarget Cell (PBMC/Lymphocyte)TFV_CellIntracellular TFVTFV_Plasma->TFV_CellInefficient Passive Uptake(Polar Molecule)TFV_MPTFV-MonophosphateTFV_Cell->TFV_MPAdenylate KinaseTFV_DPTFV-Diphosphate(Active Antiviral)TFV_MP->TFV_DPNucleotide KinaseTAF_Cell->TFV_CellHydrolysis by Cathepsin A(Lysosomal)

Figure 1: Comparative metabolic activation of Isopropyl Carbonate (TDF) vs. Isopropyl Alaninate (TAF) prodrugs.[1][][2][6] Note the premature cleavage of TDF in plasma versus the targeted intracellular activation of TAF.

Synthesis Protocol: The Chloromethyl Isopropyl Carbonate Route[1][3][7][8][9]

A critical intermediate in the synthesis of TDF is Chloromethyl Isopropyl Carbonate (CMIC) .[1][2] This reagent introduces the isopropyl carbonate moiety.[1][2][7]

Synthesis of Chloromethyl Isopropyl Carbonate (CMIC)

Objective: Create the alkylating agent required to attach the isopropyl mask to Tenofovir.[1][2]

Reagents:

  • Isopropyl Alcohol[6][8][9][10]

  • Chloromethyl Chloroformate[11][8]

  • Pyridine (Base catalyst)[1][][2]

  • Dichloromethane (DCM) solvent[1][][2]

Workflow:

  • Preparation: Cool a solution of Chloromethyl Chloroformate (1.0 eq) in DCM to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add a mixture of Isopropyl Alcohol (1.0 eq) and Pyridine (1.1 eq) over 60 minutes. Critical: Maintain temperature <5°C to prevent decomposition.[1][2]

  • Reaction: Stir at room temperature for 4 hours. Monitor via GC-MS for disappearance of chloroformate.[1][][2]

  • Workup: Wash with 1M HCl (to remove pyridine), followed by saturated NaHCO3 and brine.

  • Purification: Fractional distillation under reduced pressure.

Alkylation of Tenofovir (TDF Synthesis)

Objective: Bis-alkylation of the phosphonic acid.[1][][2]

Workflow:

  • Solvation: Suspend Tenofovir (PMPA) in N-methyl-2-pyrrolidone (NMP).

  • Base Activation: Add Triethylamine (TEA) (2-3 eq) and heat to 50°C to form the soluble triethylammonium salt.

  • Alkylation: Add Chloromethyl Isopropyl Carbonate (CMIC) (4-5 eq).[1][][2]

  • Catalysis: Add Tetrabutylammonium bromide (TBAB) (0.1 eq) as a phase transfer catalyst.

  • Reaction: Stir at 55°C for 4–6 hours.

  • Isolation: Quench with water, extract into Isopropyl Acetate, and crystallize as the Fumarate salt (TDF).

Experimental Validation: Metabolic Stability Assay

To validate the "Targeted" nature of an isopropyl tenofovir derivative, researchers must demonstrate stability in plasma vs. susceptibility to PBMC extracts.[1]

Protocol: In Vitro Plasma vs. PBMC Stability

Materials:

  • Human Plasma (pooled, heparinized).[1][2]

  • PBMC S9 Fraction (containing Cathepsin A).[1][2]

  • Test Compounds: TDF, TAF.[1][2][6]

  • LC-MS/MS System.[1][][2]

Step-by-Step Procedure:

  • Preparation: Prepare 10 mM stock solutions of TDF and TAF in DMSO.

  • Plasma Incubation:

    • Dilute stocks to 1 µM in human plasma.[1][2]

    • Incubate at 37°C.

    • Aliquot sampling at t=0, 15, 30, 60 min.[1][2]

    • Quench with ice-cold acetonitrile (containing internal standard).

  • PBMC Extract Incubation:

    • Dilute stocks to 1 µM in PBMC S9 fraction buffer (pH 7.4).

    • Incubate at 37°C.

    • Sample as above.

  • Analysis:

    • Centrifuge samples (4000g, 10 min).

    • Analyze supernatant via LC-MS/MS monitoring transitions for Parent Drug and Free Tenofovir.

Expected Results (Self-Validation Criteria):

  • TDF: Should show rapid degradation in Plasma (t1/2 < 5 min).[1][2]

  • TAF: Should show high stability in Plasma (t1/2 > 60 min) but rapid conversion to TFV in PBMC extract.

  • If TAF degrades in plasma, the isopropyl-amide bond synthesis may be defective or contaminated with esterase-sensitive impurities.[1][][2]

Clinical Implications & Toxicology[1][3]

The shift from Isopropyl Carbonate (TDF) to Isopropyl Alaninate (TAF) has profound clinical implications, primarily regarding Nephrotoxicity .[1][][2]

  • Mechanism of Toxicity: TDF hydrolysis in plasma releases high levels of free TFV.[1] Free TFV is actively transported into renal proximal tubule cells via Organic Anion Transporters (OAT1/OAT3), leading to mitochondrial toxicity and Fanconi syndrome.[1][2]

  • The Isopropyl Solution: Because TAF remains intact in plasma (shielded by the stable isopropyl-amide), the concentration of free TFV presented to the kidney is reduced by ~90% compared to TDF therapy.[1][2]

ToxicityTDFTDF DosingPlasmaTFV_HighHigh Plasma TFVTDF->PlasmaTFV_HighPrematureHydrolysisTAFTAF DosingPlasmaTFV_LowLow Plasma TFVTAF->PlasmaTFV_LowStableTransportKidneyRenal Proximal Tubule(OAT1/3 Uptake)PlasmaTFV_High->KidneyHigh FluxPlasmaTFV_Low->KidneyMinimal FluxMitoToxMitochondrial Toxicity(Renal Failure)Kidney->MitoToxAccumulationSafePreserved Renal FunctionKidney->SafeNo Accumulation

Figure 2: The causal link between isopropyl linkage stability and renal safety profiles.[1][][2]

References

  • Birkus, G., et al. (2007). "Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs."[1][2] Antimicrobial Agents and Chemotherapy.[1][2][12] [1][][2]

  • Lee, W. A., et al. (2005). "Selective intracellular activation of a novel prodrug of the human immunodeficiency virus reverse transcriptase inhibitor tenofovir."[1][2] Antimicrobial Agents and Chemotherapy.[1][2][12]

  • De Clercq, E. (2016). "Tenofovir alafenamide (TAF) as the successor of tenofovir disoproxil fumarate (TDF)."[1][2] Biochemical Pharmacology.

  • Gilead Sciences. "Vemlidy (Tenofovir Alafenamide) Prescribing Information."[1][2] FDA Access Data.

  • Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of HIV and HBV."[1] Antiviral Research.

Methodological & Application

Application Note: Isopropyl Tenofovir as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development and quality control of antiretroviral therapeutics, specifically Tenofovir Disoproxil Fumarate (TDF) , the rigorous identification of impurities is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Isopropyl Tenofovir (chemically identified as Tenofovir Isopropyl Ester or Tenofovir Monoisopropyl Impurity) is a critical process-related impurity and degradation product.

Unlike the active prodrug TDF, which contains two isopropoxycarbonyloxymethyl (POC) groups, Isopropyl Tenofovir represents a specific degradation pathway where the POC moieties are hydrolyzed or substituted, leaving a direct isopropyl phosphonate ester. Accurate quantification of this species is essential for establishing the stability profile and toxicological safety of the final drug product.

This guide provides an authoritative protocol for using Isopropyl Tenofovir as a Certified Reference Standard (CRS) in HPLC and LC-MS/MS workflows.

Chemical Characterization & Handling

Before initiating analytical workflows, the analyst must verify the specific identity of the reference material, as nomenclature in this class can be ambiguous.

Identity Verification
  • Common Name: Isopropyl Tenofovir; Tenofovir Isopropyl Impurity.

  • Chemical Name: [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic acid isopropyl ester.

  • CAS Number: 1346597-36-1 (Free Base).[1]

  • Molecular Formula: C₁₂H₂₀N₅O₄P

  • Molecular Weight: 329.29 g/mol .[2]

Critical Distinction: Do not confuse this standard with Mono-POC Isopropyl Tenofovir (CAS 1246812-40-7), which retains one POC group. Isopropyl Tenofovir (CAS 1346597-36-1) lacks POC groups and contains a direct isopropyl-phosphonate linkage.

Handling and Storage
  • Hygroscopicity: Moderate. The standard must be equilibrated to room temperature in a desiccator before weighing.

  • Solubility: Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Water/Methanol mixtures. Sparingly soluble in pure Acetonitrile (ACN).

  • Storage: -20°C (Long-term); 2-8°C (Working standards, < 1 week). Protect from light.

Degradation Pathway & Logic

Understanding the formation of Isopropyl Tenofovir is crucial for interpreting stability data. It typically arises during the synthesis of TDF or via specific hydrolysis pathways.

TDF_Degradation cluster_legend Pathway Legend TDF Tenofovir Disoproxil (Prodrug) MonoPOC Mono-POC Tenofovir (Intermediate) TDF->MonoPOC Hydrolysis (-1 POC) IsoTFV Isopropyl Tenofovir (Impurity/Standard) TDF->IsoTFV Side Reaction (Direct Isopropyl Ester) TFV Tenofovir (Parent Drug) MonoPOC->TFV Hydrolysis (-1 POC) IsoTFV->TFV Ester Hydrolysis key TDF degrades primarily to Tenofovir. Isopropyl Tenofovir is a specific impurity requiring monitoring.

Figure 1: Simplified degradation and impurity pathway of Tenofovir Disoproxil, highlighting the position of Isopropyl Tenofovir.

Analytical Protocol: Gradient RP-HPLC

This method is designed to resolve Isopropyl Tenofovir from the TDF peak and other related impurities (e.g., Tenofovir, Mono-POC Tenofovir).

Reagents & Equipment[3]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS C18 or Kromasil C18).

  • Solvent A: 0.01M Phosphate Buffer (pH 3.5).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: Water:Methanol (50:50 v/v).

Standard Preparation (Stock Solution)
  • Accurately weigh 10.0 mg of Isopropyl Tenofovir CRS into a 100 mL volumetric flask.

  • Add 60 mL of Diluent and sonicate for 5 minutes (maintain temperature < 25°C).

  • Dilute to volume with Diluent.[3]

  • Concentration: 100 µg/mL.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV @ 260 nm
Run Time 45 Minutes

Gradient Program:

Time (min)Solvent A (%)Solvent B (%)
0.0955
10.0955
25.06040
35.02080
38.0955
45.0955
System Suitability Criteria

Before analyzing samples, inject the System Suitability Solution (mixture of TDF and Isopropyl Tenofovir).

  • Resolution (Rs): > 2.0 between Isopropyl Tenofovir and nearest peak (often Tenofovir or Mono-POC).

  • Tailing Factor (T): NMT 1.5 for Isopropyl Tenofovir.

  • RSD (n=6): NMT 2.0% for peak area.

Analytical Protocol: LC-MS/MS for Trace Quantification

For genotoxic impurity assessment or trace analysis (< 0.05%), LC-MS/MS is required due to higher sensitivity.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (+ve).

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

  • Precursor Ion: m/z 330.1 [M+H]⁺

  • Quantifier Ion: m/z 176.1 (Adenine fragment)

  • Qualifier Ion: m/z 288.1 (Loss of isopropyl group)

Workflow Diagram

LCMS_Workflow Start Sample Preparation (TDF Drug Substance) Spike Spike Internal Standard (Tenofovir-d6) Start->Spike Extract Extraction/Dilution (MeOH:Water 50:50) Spike->Extract LC UPLC Separation (C18, 1.7µm) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio vs IS) MS->Data

Figure 2: LC-MS/MS workflow for trace quantification of Isopropyl Tenofovir.

Calculation & Data Analysis

To quantify Isopropyl Tenofovir in a TDF sample:



Where:

  • 
    : Peak area of Isopropyl Tenofovir in sample.
    
  • 
    : Peak area of Isopropyl Tenofovir in standard.
    
  • 
    : Concentration of Standard (mg/mL).
    
  • 
    : Concentration of Sample (mg/mL).
    
  • 
    : Potency of Reference Standard (decimal, e.g., 0.995).
    
  • 
    : Relative Response Factor (Typically 1.0 for isomers, but must be experimentally determined if UV spectra differ significantly from TDF).
    

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • Gomes, N. A., et al. (2020). "Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture." Current Microbiology, 77, 2850–2861. (Describes Tenofovir monoester intermediates). Link

  • Rao, B. M., et al. (2023). "Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism." ACS Omega. (Detailed structural elucidation of TDF degradants). Link

  • Veeprho Laboratories. (2023). "Tenofovir Isopropyl Impurity Data Sheet (CAS 1346597-36-1)." (Reference for chemical identity). Link

  • Manojkumar, I. (2020).[4] "A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation." International Journal of Research in Pharmaceutical Sciences. Link

Disclaimer: This protocol is intended for research and development purposes only. All analytical methods must be validated in-house according to USP <1225> or ICH Q2(R1) guidelines before use in GMP environments.

Sources

Application Notes and Protocols for In Vitro Evaluation of Tenofovir Prodrug Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tenofovir, a cornerstone of antiretroviral therapy, is a nucleotide reverse transcriptase inhibitor pivotal in the management of HIV and Hepatitis B infections.[1] Its potent antiviral activity is, however, hampered by poor oral bioavailability. To overcome this limitation, prodrugs such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) have been developed. These prodrugs are designed to enhance intestinal absorption and efficiently deliver the active metabolite, tenofovir diphosphate, to target cells while minimizing systemic exposure and associated off-target toxicities.[1][2]

This comprehensive guide provides a detailed framework of in vitro assays essential for the preclinical evaluation of novel tenofovir prodrugs. The protocols herein are designed to assess cytotoxicity, antiviral efficacy, and intestinal permeability, providing researchers with the necessary tools to characterize and select promising drug candidates for further development.

I. Foundational Assays: Cytotoxicity and Antiviral Efficacy

A critical initial step in the evaluation of any new antiviral compound is to determine its therapeutic index—the balance between its efficacy against the virus and its toxicity to host cells.[3]

Cytotoxicity Assessment

Principle: Cytotoxicity assays are fundamental to antiviral drug development as they determine the concentration of a compound that induces cell death.[3] This is crucial for establishing a therapeutic window where the drug is effective against the virus with minimal harm to the host cells.[3] Various methods can be employed, including those that measure metabolic activity, such as tetrazolium-based assays (e.g., MTT, XTT), or assays that quantify intracellular ATP levels (e.g., CellTiter-Glo™).[4]

Protocol: MTT Assay for Cytotoxicity in MT-4 Cells

MT-4 cells, a human T-cell line, are highly susceptible to HIV infection and are therefore a relevant model for these studies.[5][6][7]

Materials:

  • MT-4 cells

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and antibiotics)

  • Tenofovir prodrugs (and parent drug, tenofovir, as a control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Preparation: Prepare serial dilutions of the tenofovir prodrugs in complete medium.

  • Treatment: Add 100 µL of the diluted compounds to the appropriate wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator. This duration is typically sufficient to observe virus-induced cytopathic effects in parallel antiviral assays.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Antiviral Efficacy Assessment

Principle: Antiviral assays are designed to quantify the ability of a compound to inhibit viral replication. In the context of HIV, this is often measured by the reduction in viral antigen expression or the inhibition of virus-induced cytopathic effects.[5]

Protocol: HIV-1 p24 Antigen ELISA in MT-4 Cells

This assay measures the level of the HIV-1 p24 capsid protein, a key viral antigen, in the cell culture supernatant.

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Complete RPMI-1640 medium

  • Tenofovir prodrugs

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT cytotoxicity protocol.

  • Infection: After a brief pre-incubation with the compounds (e.g., 1-2 hours), infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Perform the p24 antigen ELISA according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits p24 production by 50% compared to the untreated, infected control.

Data Interpretation: The selectivity index (SI) is a crucial parameter for evaluating the potential of a drug candidate and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.

Workflow for Cytotoxicity and Antiviral Efficacy Assays

G cluster_0 Preparation cluster_1 Treatment & Infection cluster_2 Cytotoxicity Assay (MTT) cluster_3 Antiviral Efficacy Assay (p24 ELISA) A Prepare Serial Dilutions of Tenofovir Prodrugs C Add Drug Dilutions to Cells A->C B Seed MT-4 Cells in 96-well Plates B->C D Infect Cells with HIV-1 (for antiviral assay only) C->D E Incubate for 4-5 Days C->E For cytotoxicity assay D->E F Add MTT Reagent E->F J Collect Supernatant E->J G Incubate and Solubilize F->G H Read Absorbance (570 nm) G->H I Calculate CC50 H->I N Calculate Selectivity Index (SI = CC50 / EC50) I->N K Perform p24 ELISA J->K L Read Absorbance (ELISA reader) K->L M Calculate EC50 L->M M->N

Caption: Workflow for determining the cytotoxicity (CC50) and antiviral efficacy (EC50) of tenofovir prodrugs.

II. Intestinal Permeability Assessment

For orally administered drugs, the ability to cross the intestinal epithelium is a critical determinant of bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human drug absorption.[8][9][10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[9][10][11]

Caco-2 Cell Permeability Assay

Principle: This assay measures the rate of transport of a compound across a Caco-2 cell monolayer grown on a semi-permeable membrane.[9][10] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, the assay can also identify compounds that are substrates for efflux transporters, such as P-glycoprotein (P-gp).[9]

Protocol: Bidirectional Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (e.g., from ATCC, cat. # HTB-37)[10]

  • Transwell™ permeable supports (e.g., 12-well format)

  • Complete DMEM (supplemented with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4)

  • Tenofovir prodrugs

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[9]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. A TEER value >250 Ω·cm² is generally considered acceptable. Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.

  • Compound Preparation: Prepare a solution of the tenofovir prodrug in transport buffer at a known concentration.

  • Apical to Basolateral (A-B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the drug solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Perform the assay in the reverse direction by adding the drug solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the tenofovir prodrug in the collected samples using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport

      • A is the surface area of the membrane

      • C0 is the initial drug concentration in the donor chamber

    • Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[9]

Caco-2 Permeability Assay Workflow

G cluster_0 A-B Transport cluster_1 B-A Transport A Seed Caco-2 Cells on Transwell Inserts B Culture for 18-22 Days to Form Monolayer A->B C Verify Monolayer Integrity (TEER & Lucifer Yellow) B->C D Prepare Prodrug Solution in Transport Buffer C->D E Add Prodrug to Apical Side D->E G Add Prodrug to Basolateral Side D->G F Sample from Basolateral Side at Time Points E->F I Quantify Prodrug Concentration by LC-MS/MS F->I H Sample from Apical Side at Time Points G->H H->I J Calculate Papp (A-B) and Papp (B-A) I->J K Calculate Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) J->K

Caption: Workflow for the bidirectional Caco-2 cell permeability assay.

III. Intracellular Metabolite Quantification

The ultimate goal of a tenofovir prodrug is to deliver the active metabolite, tenofovir diphosphate (TFV-DP), to the target cells. Therefore, quantifying the intracellular concentration of TFV-DP is a direct measure of the prodrug's efficacy.

Quantification of Tenofovir Diphosphate by LC-MS/MS

Principle: This assay involves treating cells with the tenofovir prodrug, followed by cell lysis and extraction of the intracellular metabolites. The concentration of TFV-DP is then quantified using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13]

Protocol: Intracellular TFV-DP Quantification in PBMCs

Peripheral blood mononuclear cells (PBMCs) are a primary target for HIV infection and are therefore a clinically relevant cell type for this assay.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium

  • Tenofovir prodrugs

  • Cell lysis buffer

  • Cold methanol or acetonitrile for protein precipitation

  • Internal standard (e.g., stable isotope-labeled TFV-DP)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Incubate PBMCs with the tenofovir prodrugs at various concentrations for a specified period.

  • Cell Lysis: After incubation, wash the cells to remove extracellular drug and then lyse the cells to release the intracellular contents.

  • Protein Precipitation: Add cold organic solvent (e.g., acetonitrile) containing the internal standard to precipitate proteins.[12]

  • Extraction: Centrifuge the samples and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method optimized for the separation and detection of the highly polar TFV-DP.[12][13] This may involve specialized chromatography techniques such as hydrophilic interaction liquid chromatography (HILIC).[13]

  • Data Analysis: Construct a standard curve using known concentrations of TFV-DP to quantify the amount of the metabolite in the cell lysates. The results are typically normalized to the cell number and expressed as fmol/10^6 cells.

Data Summary Tables

Table 1: Example Data for In Vitro Efficacy and Cytotoxicity

CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI)
Tenofovir1500>100>67
Prodrug A15855667
Prodrug B55010000
Prodrug C3025833

Table 2: Example Data for Caco-2 Permeability

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
Tenofovir0.20.31.5
Prodrug A5.86.11.1
Prodrug B8.21.90.2
Prodrug C4.510.52.3

Table 3: Example Data for Intracellular TFV-DP Levels in PBMCs

Compound (at 1 µM)Intracellular TFV-DP (fmol/10⁶ cells)
Tenofovir50
Prodrug A850
Prodrug B1200
Prodrug C600

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the preclinical evaluation of tenofovir prodrugs. By systematically assessing cytotoxicity, antiviral efficacy, intestinal permeability, and intracellular delivery of the active metabolite, researchers can effectively identify and prioritize promising candidates for further development. The integration of these assays allows for a comprehensive understanding of a prodrug's potential, ultimately guiding the selection of compounds with the highest likelihood of clinical success.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future medicinal chemistry, 3(16), 2063-2077. [Link]

  • Pauwels, R., De Clercq, E., Desmyter, J., Balzarini, J., Goubau, P., Herdewijn, P., ... & Vandeputte, M. (1987). Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus. Journal of virological methods, 16(3), 171-185. [Link]

  • Koyanagi, Y., O'Brien, W. A., Zhao, J. Q., Golde, D. W., Gasson, J. C., & Chen, I. S. (1988). A simple assay based on HIV infection preventing the reclustering of MT-4 cells. Journal of virological methods, 20(2), 157-164. [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Bray, M., & Dykxhoorn, D. M. (2009). Cell-based assays to identify inhibitors of viral disease. Current opinion in chemical biology, 13(5-6), 567-573. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry: Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Virology Research Services. (2021, March 21). Antiviral Drug Screening. Retrieved from [Link]

  • Emery Pharma. (2025, June 5). Important Considerations in Antiviral Testing. Retrieved from [Link]

  • Hirt, D., Avettand-Fenoel, V., & Chaix, M. L. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 18(6), 899. [Link]

  • The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples - OpenUCT. (n.d.). Retrieved from [Link]

  • Zheng, C., Wu, Y., & Cooks, R. G. (2020). Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring. Analytical and bioanalytical chemistry, 412(1), 163-170. [Link]

  • Hirt, D., Avettand-Fenoel, V., & Chaix, M. L. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 18(6), 899. [Link]

  • Jean, M., et al. (2025). Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation. Journal of Medicinal Chemistry. [Link]

  • Margot, N. A., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(12), 7340-7349. [Link]

  • Parent, R., et al. (2019). Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program. Journal of Virology, 93(24), e01548-19. [Link]

  • Bushman, L. R., et al. (2016). Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir. Journal of pharmaceutical and biomedical analysis, 128, 457-465. [Link]

  • Margot, N. A., et al. (2015). In vitro activity and stability of TFV and its prodrugs TDF and TAF. Antimicrobial Agents and Chemotherapy, 59(12), 7340-7349. [Link]

  • Gyuris, A., Vajda, G., & Földes, I. (1992). Establishment of an MT4 cell line persistently producing infective HIV-1 particles. Acta microbiologica Hungarica, 39(3-4), 271-279. [Link]

  • Eisenberg, E. J., et al. (2001). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 45(11), 3090-3095. [Link]

  • Kane, M., et al. (2018). MT4 cells display an HIV-1-specific block that is independent of both route of viral entry and IDO1. Journal of Virology, 92(15), e00629-18. [Link]

  • Ruane, P. J., et al. (2013). Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults. Journal of Antimicrobial Chemotherapy, 68(8), 1847-1853. [Link]

  • Ruane, P. J., et al. (2014). Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults. Journal of Antimicrobial Chemotherapy, 69(7), 1961-1967. [Link]

  • Margot, N. A., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(12), 7340-7349. [Link]

Sources

Establishing Animal Models for In Vivo Studies of Tenofovir: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tenofovir, in its prodrug forms tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), is a cornerstone of antiretroviral therapy for HIV and chronic hepatitis B. The translation of this potent nucleotide reverse transcriptase inhibitor from the bench to the clinic has been critically dependent on robust in vivo studies. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for establishing and utilizing animal models for the preclinical evaluation of tenofovir. We delve into the rationale behind selecting appropriate animal models, present detailed protocols for key in vivo procedures, and offer insights into data analysis and interpretation. This document is designed to serve as a practical resource, ensuring scientific integrity and fostering the development of novel tenofovir-based therapies and delivery systems.

Introduction to Tenofovir and the Imperative for In Vivo Studies

The development of effective antiviral agents is a multi-stage process, with preclinical in vivo studies forming a critical bridge between in vitro discoveries and human clinical trials[1][2][3][4]. For a drug like tenofovir, which is used for both treatment and pre-exposure prophylaxis (PrEP) against HIV and to manage chronic hepatitis B, a thorough understanding of its behavior in a living system is paramount.

The Prodrugs: Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Alafenamide (TAF)

Tenofovir itself has low oral bioavailability. This limitation was overcome through the development of two key prodrugs:

  • Tenofovir Disoproxil Fumarate (TDF): An ester prodrug that is converted to tenofovir in the plasma. While highly effective, the high plasma concentrations of tenofovir associated with TDF have been linked to potential renal and bone toxicity in some individuals[5][6][7].

  • Tenofovir Alafenamide (TAF): A phosphonamidate prodrug that is more stable in plasma and is primarily metabolized intracellularly to tenofovir. This targeted delivery mechanism results in lower plasma tenofovir levels and, consequently, an improved safety profile with regard to renal and bone health compared to TDF[6][7][8].

The distinct pharmacokinetic profiles and associated safety considerations of TDF and TAF necessitate careful in vivo evaluation of new formulations, combinations, or delivery systems.

The Role of Animal Models in Preclinical Development

In vivo studies are indispensable for:

  • Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) of the drug in a living organism. This includes measuring key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC)[9].

  • Pharmacodynamics (PD): Assessing the relationship between drug concentration and its therapeutic effect, such as the suppression of viral replication.

  • Toxicology: Identifying potential adverse effects on major organs and systems. For tenofovir, the kidneys and bones are of particular interest[5][10][11][12]. The No Observed Adverse Effect Level (NOAEL) is a critical parameter determined in these studies[13].

Selecting the Appropriate Animal Model

The choice of animal model is a critical decision that profoundly influences the relevance and translatability of the research findings. The selection process should be guided by the specific research question.

General Considerations
  • Ethics: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

  • Metabolism and Physiology: The chosen species should, as closely as possible, mimic human metabolism and the physiological systems relevant to the drug's action and potential toxicity.

  • Disease Pathogenesis: For efficacy studies, the model must be able to replicate key aspects of the human disease (e.g., HIV infection, chronic HBV replication).

Rodent Models (Rats, Mice)
  • Rationale: Rodents are widely used due to their cost-effectiveness, ease of handling, and the availability of well-characterized strains. They are particularly valuable for initial toxicity screening and pharmacokinetic studies[5][10][11][12].

  • Specific Applications:

    • Nephrotoxicity Studies: High doses of TDF in rats have been shown to induce proximal tubular damage, providing a model to investigate the mechanisms of renal toxicity and to test potential mitigating strategies[5][14].

    • HBV Efficacy Studies: Transgenic mouse models that support HBV replication can be used to evaluate the antiviral activity of tenofovir formulations[9][15].

  • Limitations: Standard mice and rats are not susceptible to HIV-1 infection, limiting their use for HIV efficacy studies. There are also species-specific differences in drug metabolism that must be considered when extrapolating data to humans[11].

Non-Rodent Models (Dogs, Rabbits, Macaques)
  • Rationale: These larger animals often have greater physiological and metabolic similarity to humans than rodents, making them suitable for more advanced preclinical studies.

  • Specific Applications:

    • Pharmacokinetics and Long-Acting Formulations: Dogs and rabbits are frequently used to evaluate the pharmacokinetics and local tolerance of novel tenofovir formulations, such as subcutaneous implants[16].

    • HIV/SIV Transmission and Efficacy Studies: Rhesus macaques are a critical model for HIV research as they can be infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV). They have been instrumental in demonstrating the efficacy of tenofovir for pre-exposure prophylaxis (PrEP) against rectal and vaginal transmission[17].

  • Limitations: The use of non-rodent models is associated with higher costs, more complex ethical considerations, and greater housing and handling requirements.

Humanized Mouse Models
  • Principle: These are immunodeficient mice (e.g., NOD/SCID or NSG strains) engrafted with human hematopoietic stem cells, resulting in the development of a functional human immune system[17][18].

  • Unique Advantages for HIV Research: Humanized mice are susceptible to HIV-1 infection, allowing for the direct in vivo evaluation of antiretroviral drugs against the virus that infects humans[18][19][20][21]. They have been successfully used to demonstrate the efficacy of systemic and topical tenofovir in preventing rectal and vaginal HIV transmission[17][18][19].

  • Limitations: The generation and maintenance of humanized mice are technically demanding and expensive. The human immune system in these models may not fully recapitulate all aspects of the human immune response.

Summary of Animal Models for Tenofovir Studies
Animal ModelKey ApplicationsAdvantagesLimitations
Rats Nephrotoxicity, general toxicology, pharmacokineticsCost-effective, well-characterized, established models of TDF-induced nephropathy[5][14]Not susceptible to HIV, metabolic differences from humans
Mice Pharmacokinetics, tissue distribution, HBV efficacy (transgenic models)[9][15][22]Small size, genetic tractability, availability of transgenic strainsNot susceptible to HIV, rapid metabolism
Dogs Pharmacokinetics, long-acting formulation safety and PK[13][16]Larger size allows for serial blood sampling, physiology closer to humans than rodentsHigher cost, ethical considerations
Rabbits Long-acting formulation safety and PK[16]Intermediate size, established use in toxicologyNot a primary model for HIV/HBV efficacy
Macaques HIV/SIV transmission (PrEP), efficacy, advanced PK/PDSusceptible to SIV/SHIV, high physiological relevance to humans[17]Very high cost, significant ethical considerations, specialized facilities required
Humanized Mice HIV efficacy (treatment and PrEP), pathogenesis[17][18][19][20][21]Susceptible to HIV-1, allows for direct testing against the human virusTechnically demanding, expensive, incomplete immune reconstitution

Detailed Protocols for In Vivo Studies

The following protocols provide a standardized framework for conducting key in vivo studies with tenofovir. All procedures should be performed under an approved animal use protocol.

Protocol 1: Oral Administration of Tenofovir Prodrugs in Rodents

This protocol describes the administration of TDF or TAF to rats or mice via oral gavage, a common method for ensuring accurate dosing.

Materials:

  • Tenofovir prodrug (TDF or TAF)

  • Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Animal scale

  • Gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

Procedure:

  • Dose Calculation: Calculate the required dose for each animal based on its body weight. For example, a 600 mg/kg body weight dose in a 250g rat would require 150 mg of the drug[5][14].

  • Formulation Preparation: Prepare the dosing solution by suspending or dissolving the tenofovir prodrug in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

  • Animal Restraint: Gently but firmly restrain the animal. For rats, this can be done by holding the animal close to the body and gently securing the head.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus. Do not force the needle if resistance is met.

  • Dose Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the drug formulation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress immediately after dosing and at regular intervals.

Protocol 2: Pharmacokinetic (PK) Sample Collection and Analysis

This protocol outlines the collection of blood samples for determining the pharmacokinetic profile of tenofovir.

Materials:

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)

  • Capillary tubes or appropriate needles/syringes for blood collection

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Establish a Sampling Schedule: A typical PK study involves collecting blood samples at multiple time points post-dosing, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours[9].

  • Blood Collection: At each time point, collect a small volume of blood (e.g., from the tail vein in mice or the jugular vein in rats) into the prepared microcentrifuge tubes.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Carefully transfer the plasma supernatant to a new, labeled tube and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of tenofovir and its metabolites in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol 3: Monitoring for Tenofovir-Associated Toxicities

This protocol describes methods for assessing renal and bone health in animals receiving tenofovir.

A. Renal Function Assessment

  • Serum Biomarkers: Collect blood at baseline and at specified intervals during the study. Analyze the serum for markers of renal function, such as creatinine and blood urea nitrogen (BUN)[12][14].

  • Urinalysis: Collect urine to analyze for proteinuria, glycosuria, and other indicators of tubular dysfunction[5].

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix the tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of the renal tubules[10][12].

B. Bone Health Assessment

  • Bone Mineral Density (BMD): In longer-term studies, BMD can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study.

  • Serum Markers: Analyze serum for markers of bone turnover.

  • Histopathology: Collect bone tissue (e.g., femur) for histopathological examination.

Data Presentation and Visualization

Clear presentation of data is crucial for interpreting the results of in vivo studies.

Comparative Dosing Regimens

The following table summarizes typical dosing regimens for TDF and TAF in various animal models, as reported in the literature.

Animal ModelDrugRoute of AdministrationDoseReference
Rat TDFOral Gavage600 mg/kg/day[5][14]
Rat TDFIntraperitoneal4.3 mg/kg[10]
Mouse TDFOral Gavage50-1000 mg/kg/day[11]
Mouse TDFIntraperitoneal5.1 mg/kg
Dog TAFOral6.25 mg/kg/day (NOAEL)[13]
Dog & Rabbit TAFSubcutaneous Implant0.29-0.48 mg/day[16]
Humanized Mouse TDFSystemicNot specified[19]
Key Pharmacokinetic Parameters

This table provides an example of how to present key pharmacokinetic parameters for tenofovir in different species.

SpeciesDrugCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Reference
Mouse (BALB/c) Tenofovir (from TDF, IP)~1500~0.5~5000
Rat Tenofovir (from TDF, oral)Dose-dependent~1-2Dose-dependent[9]
Dog Tenofovir (from TAF, oral)Not specifiedNot specifiedNot specified[13]
Dog Plasma TFV (from TAF implant)~5-20N/A (sustained)N/A (sustained)[16]
Experimental Workflows (Graphviz Diagrams)

Visualizing experimental workflows can greatly aid in study design and execution.

Animal_Model_Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Model Selection cluster_2 Phase 3: Study Execution Research_Question Define Research Question (e.g., PK, Efficacy, Toxicity) PK_Tox Pharmacokinetics or General Toxicity Study? Research_Question->PK_Tox Efficacy Efficacy Study? Research_Question->Efficacy Rodent Select Rodent Model (Rat, Mouse) PK_Tox->Rodent Yes Non_Rodent Consider Non-Rodent Model (Dog, Macaque) PK_Tox->Non_Rodent No (e.g., for long-acting formulation) HIV_HBV HIV or HBV? Efficacy->HIV_HBV Execute_Study Execute In Vivo Protocol Rodent->Execute_Study HBV_Model Select HBV Transgenic Mouse HIV_HBV->HBV_Model HBV HIV_Model Select Humanized Mouse HIV_HBV->HIV_Model HIV HBV_Model->Execute_Study HIV_Model->Execute_Study Non_Rodent->Execute_Study In_Vivo_Study_Timeline cluster_0 Week 0-1: Acclimatization & Baseline cluster_1 Week 1-5: Dosing & Monitoring cluster_2 Week 5: Terminal Procedures Acclimatization Animal Acclimatization Baseline Baseline Measurements (Weight, Blood Samples) Acclimatization->Baseline Dosing Daily Dosing (e.g., Oral Gavage) Baseline->Dosing PK_Sampling Pharmacokinetic Blood Sampling (Day 1) Dosing->PK_Sampling Monitoring Ongoing Monitoring (Clinical Signs, Weight) Dosing->Monitoring Terminal_Bleed Terminal Blood Collection Monitoring->Terminal_Bleed Necropsy Necropsy & Tissue Collection Terminal_Bleed->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology

Caption: Timeline of a typical in vivo tenofovir study.

Conclusion

The establishment of relevant and reproducible animal models is fundamental to the continued development and optimization of tenofovir-based therapies. A deep understanding of the strengths and limitations of each model, coupled with the implementation of rigorous and well-validated protocols, is essential for generating high-quality preclinical data. This guide provides a foundational framework to assist researchers in designing and executing in vivo studies that are both scientifically sound and ethically responsible, ultimately contributing to the advancement of treatments for HIV and HBV worldwide.

References

  • A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PMC. (n.d.).
  • Humanized mice for HIV and AIDS research. (n.d.).
  • One Percent Tenofovir Applied Topically to Humanized BLT Mice and Used According to the CAPRISA 004 Experimental Design Demonstrates Partial Protection from Vaginal HIV Infection, Validating the BLT Model for Evaluation of New Microbicide Candidates - ASM Journals. (n.d.).
  • Investigating Organ Toxicity Profile of Tenofovir and Tenofovir Nanoparticle on the Liver and Kidney: Experimental Animal Study - PMC. (n.d.).
  • Pharmacokinetics and tissue distribution of tenofovir, emtricitabine and dolutegravir in mice - SciSpace. (2022, January 12).
  • Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC. (n.d.).
  • Pharmacokinetics and tissue distribution of tenofovir, emtricitabine and dolutegravir in mice. (2022, March 31).
  • Pharmacokinetics and tissue distribution of tenofovir, emtricitabine and dolutegravir in mice - Oxford Academic. (2022, January 12).
  • Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques - Frontiers. (2022, July 18).
  • Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - Frontiers. (2022, August 29).
  • A reliable and reproducible rodent model of Tenofovir disoproxil fumarate (TDF) (anti-HIV drug) nephrotoxicity that resembles human TDF tubulopathy. - Allied Academies. (n.d.).
  • Investigating Organ Toxicity Profile of Tenofovir and Tenofovir Nanoparticle on the Liver and Kidney: Experimental Animal Study. - SciSpace. (n.d.).
  • 5 breakthroughs in HIV research using humanized NSG mice - The Jackson Laboratory. (n.d.).
  • Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC. (n.d.).
  • Establishment of a Novel Humanized Mouse Model To Investigate In Vivo Activation and Depletion of Patient-Derived HIV Latent Reservoirs - ASM Journals. (n.d.).
  • A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV - Frontiers. (2024, November 3).
  • A reliable and reproducible rodent model of Tenofovir disoproxil fumarate (TDF) (anti-HIV drug) nephrotoxicity that resembles human TDF tubulopathy | Request PDF - ResearchGate. (2025, August 7).
  • Comparison of Efficacy and Safety of Tenofovir Alafenamide versus Tenofovir Disoproxil in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - ResearchGate. (n.d.).
  • Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC. (n.d.).
  • Preclinical development of antiviral drugs - PubMed. (n.d.).
  • Preclinical Development of Antiviral Drugs | Clinical Infectious Diseases - Oxford Academic. (n.d.).
  • Hepatitis B Treatment: Tenofovir Alafenamide Vs Tenofovir Disoproxil Fumarate. (2023, December 13).
  • Tenofovir alafenamide clears hepatitis B faster than tenofovir disoproxil fumarate in multi-country study | EATG. (n.d.).
  • Antiviral drug discovery - Part 2: From candidates to investigational drugs. (2019, September 30).
  • Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Negative for Hepatitis B e Antigen - Clinical Trials. (n.d.).
  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency | HHS.gov. (n.d.).
  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11).

Sources

Application Note: Standardized Protocol for Tenofovir (TDF/TAF) Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B. However, the parent molecule, Tenofovir (PMPA), has poor oral bioavailability due to its high polarity (phosphonic acid group). To overcome this, two prodrug forms were developed:

  • Tenofovir Disoproxil Fumarate (TDF): An ester prodrug sensitive to hydrolytic cleavage.[1]

  • Tenofovir Alafenamide (TAF): A phosphonamidate prodrug with enhanced plasma stability but distinct degradation pathways.

This protocol provides a standardized framework for conducting forced degradation studies (stress testing) in compliance with ICH Q1A(R2) guidelines.[1] It addresses the specific chemical vulnerabilities of both TDF and TAF, ensuring the development of a robust Stability-Indicating Method (SIM).

Chemical Basis of Instability

Understanding the degradation mechanism is prerequisite to designing the experiment.

Tenofovir Disoproxil Fumarate (TDF)

TDF contains two isopropyloxycarbonyloxymethyl (POC) esters. The primary degradation pathway is hydrolysis .

  • Mechanism: Stepwise hydrolysis of the POC esters leads to the formation of the Mono-POC ester (Impurity A) and eventually the parent Tenofovir.

  • Dimerization: Under specific thermal and humidity conditions, TDF can form dimers (Impurity C/D).

Tenofovir Alafenamide (TAF)

TAF utilizes a phosphonamidate masking group.

  • Mechanism: It is generally more stable than TDF in plasma but degrades under acidic/basic stress to form Tenofovir and Phenyl-PMPA.

  • Stereochemistry: TAF is a single diastereomer; stability methods must ensure no racemization occurs during analysis.

Degradation Pathway Diagram

The following diagram illustrates the primary hydrolytic cascade for TDF, the most labile of the two forms.

TDF_Degradation TDF Tenofovir Disoproxil (TDF - Prodrug) Mono Mono-POC Ester (Major Intermediate) TDF->Mono Hydrolysis (pH < 3 or > 7) Loss of 1 POC group Formaldehyde Formaldehyde (By-product) TDF->Formaldehyde Tenofovir Tenofovir (PMPA - Parent API) Mono->Tenofovir Further Hydrolysis Isopropanol Isopropanol (By-product) Mono->Isopropanol

Figure 1: Simplified hydrolytic degradation pathway of Tenofovir Disoproxil Fumarate (TDF).

Analytical Method Development (HPLC)[2][3][4][5][6]

Due to the significant polarity difference between the prodrugs (hydrophobic) and the parent Tenofovir (hydrophilic), Isocratic elution is often insufficient. A Gradient RP-HPLC method is required.

Chromatographic Conditions

The following conditions are optimized to separate TDF/TAF from their polar degradation products.

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Phenomenex Gemini)C18 provides necessary retention for the hydrophobic prodrug while tolerating aqueous mobile phases.
Wavelength 260 nmAbsorption maximum for the Adenine moiety present in all degradants.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 35°C ± 5°CImproves peak shape and reproducibility of retention times.
Injection Vol 10 - 20 µLDependent on sensitivity requirements (LOQ).
Mobile Phase & Gradient[3]
  • Mobile Phase A: 0.01M Phosphate Buffer (pH 3.0). Note: Acidic pH suppresses ionization of the phosphonate, improving retention of polar degradants.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

Gradient Profile:

  • 0-5 min: 5% B (Hold to elute very polar Tenofovir parent)

  • 5-20 min: 5%

    
     60% B (Linear ramp to elute Mono-esters)
    
  • 20-30 min: 60%

    
     80% B (Elute TDF/TAF and hydrophobic impurities)
    
  • 30-35 min: 80% B (Wash)

  • 35-40 min: 5% B (Re-equilibration)

Forced Degradation Protocol (Stress Testing)

This protocol is designed to achieve 5-20% degradation. Caution: TDF is extremely labile in base; TAF is moderately labile.

Workflow Logic

The following diagram outlines the decision matrix for the stress testing workflow.

Stress_Workflow cluster_conditions Stress Conditions (Parallel) Start Start: API/Product Prep Sample Preparation (1 mg/mL in Diluent) Start->Prep Acid Acid Hydrolysis 0.1N HCl Prep->Acid Base Base Hydrolysis 0.01N NaOH Prep->Base Ox Oxidation 3% H2O2 Prep->Ox Therm Thermal 70°C (Dry/Wet) Prep->Therm Quench Neutralization/Quenching Acid->Quench Base->Quench Ox->Quench Dilute Dilution to Analytical Conc. Therm->Dilute Quench->Dilute HPLC HPLC Analysis (PDA Detector) Dilute->HPLC

Figure 2: Forced degradation experimental workflow.

Step-by-Step Procedures
A. Acid Hydrolysis[1][2][3]
  • Preparation: Transfer 10 mL of Stock Solution (1 mg/mL) to a flask.

  • Stress: Add 10 mL of 0.1 N HCl .

  • Condition: Reflux at 60°C for 2-4 hours.

  • Neutralization: Allow to cool, then add 10 mL of 0.1 N NaOH to neutralize (pH ~7).

  • Target: Look for the rise of Mono-POC and Tenofovir peaks.

B. Base Hydrolysis (Critical Control Point)

TDF degrades rapidly in base. Do not use 1N NaOH or high heat initially.

  • Preparation: Transfer 10 mL of Stock Solution.

  • Stress: Add 10 mL of 0.01 N NaOH (Note lower concentration).

  • Condition: Keep at Room Temperature for 15-30 minutes.

  • Neutralization: Immediately add 10 mL of 0.01 N HCl .

  • Observation: If degradation is >20%, repeat with 0.001 N NaOH.

C. Oxidative Degradation[1][2][3][4]
  • Preparation: Transfer 10 mL of Stock Solution.

  • Stress: Add 5 mL of 3% Hydrogen Peroxide (

    
    ) .
    
  • Condition: Room Temperature for 24 hours.

  • Quenching: Dilute with mobile phase; oxidation usually does not require chemical neutralization, but ensure injection is done promptly.

D. Thermal & Photolytic[1][5][6]
  • Thermal: Expose solid drug substance to 80°C for 7 days.

  • Photolytic: Expose to 1.2 million lux hours (visible) and 200 W-hr/m² (UV) as per ICH Q1B.

Data Analysis & Acceptance Criteria

To validate the method as "Stability-Indicating," you must demonstrate Specificity and Mass Balance.

Peak Purity (PDA Analysis)

Use a Photo Diode Array (PDA) detector to scan the UV spectrum of the main peak (TDF/TAF).

  • Requirement: The Purity Angle must be less than the Purity Threshold. This confirms that no degradation products are co-eluting with the main peak.[7]

Mass Balance Calculation

Verify that the loss of the parent drug corresponds to the gain in degradation products.



  • Acceptance:

    
    .
    
  • Note: If mass balance is low, suspect volatile degradants (e.g., formaldehyde from POC cleavage) or non-chromatophoric by-products.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][8][9] International Conference on Harmonisation.[5][4] Link

  • Venkatesan, S., et al. (2013). Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride.[6] Journal of Pharmacy & Bioallied Sciences. Link

  • Panda, S.S., et al. (2012). Stability Indicating RP-HPLC Method for Estimation of Tenofovir Disoproxil Fumarate in Tablet Dosage Forms. Journal of Pharma Research and Development.[10] Link

  • BenchChem. (2025).[1] A Comparative Analysis of the Long-Term Stability of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[1]Link

  • Bavishi, B. ICH Q1A(R2) Guidelines of Stability Testing.[8] Slideshare. Link

Sources

Application Note: Cell Permeability & Activation Assay Design for Novel Tenofovir Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prodrug Paradox

Tenofovir (TFV) represents a cornerstone in HIV and HBV therapy, yet its phosphonate group creates a physico-chemical paradox: it is essential for viral inhibition (bypassing the first phosphorylation step) but detrimental to cellular entry due to ionization at physiological pH.

The evolution from Tenofovir Disoproxil Fumarate (TDF) to Tenofovir Alafenamide (TAF) established a new gold standard in prodrug design. While TDF relies on systemic hydrolysis (releasing TFV in plasma), TAF utilizes a "smart release" mechanism—remaining stable in plasma and undergoing specific intracellular hydrolysis by Cathepsin A (CatA) .[1][2][3]

This guide outlines a screening cascade for novel tenofovir esters . The objective is not merely to assess permeability, but to validate the "Plasma Stability / Intracellular Activation" ratio , ensuring your candidate mimics the TAF profile: low systemic exposure and high target-cell loading.

Strategic Screening Cascade

Do not screen for permeability in isolation. A high-permeability compound that hydrolyzes instantly in plasma is functionally identical to TDF (nephrotoxic). Use this integrated workflow:

ScreeningCascade Start Novel Ester Synthesis Solubility Aq. Solubility (pH 2-7.4) Start->Solubility Plasma Plasma Stability (t1/2 > 90 min) Solubility->Plasma If Soluble Caco2 Caco-2 Permeability (Papp & Efflux) Plasma->Caco2 If Stable Stop Archive Plasma->Stop Unstable (TDF-like) PBMC PBMC Loading (Intracellular TFV-DP) Caco2->PBMC High Papp CatA CatA Specificity (Mechanism Check) PBMC->CatA High Loading

Figure 1: Critical path for novel ester evaluation. Note that Plasma Stability is placed before Permeability to filter out "leaky" prodrugs early.

Module A: Intestinal Permeability (Caco-2)

Objective: Determine the Apparent Permeability Coefficient (


) and assess P-glycoprotein (P-gp) efflux liability.
Scientific Rationale

Tenofovir esters are often P-gp substrates.[2] While TAF is a substrate, its high passive permeability (


) overcomes efflux. Your assay must distinguish between low permeability  and high efflux .
Protocol: Bi-Directional Transport

Materials:

  • Caco-2 cells (passage 40-60), grown on Transwell® inserts (0.4 µm pore).

  • Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Reference Controls: Atenolol (Low Perm), Propranolol (High Perm), TDF (P-gp substrate).

Workflow:

  • Monolayer Integrity: Verify Transepithelial Electrical Resistance (TEER) > 300 Ω·cm².

  • Dosing: Prepare 10 µM prodrug solution in HBSS.

    • Set A (Apical to Basolateral): Donor = Apical.

    • Set B (Basolateral to Apical): Donor = Basolateral.

  • Incubation: 2 hours at 37°C with mild shaking (50 rpm).

  • Sampling: Collect 100 µL from receiver compartment at 60 and 120 min.

  • Analysis: LC-MS/MS quantification of Intact Prodrug .

    • Critical Step: If the prodrug hydrolyzes during transport, you must quantify both Prodrug and TFV in the receiver to calculate "Total Flux."

Data Analysis:



  • Efflux Ratio (ER):

    
    
    
  • Success Criteria:

    
     cm/s; ER < 2.0 (or sensitive to P-gp inhibitor Verapamil).
    

Module B: Metabolic Stability (The "Armor")

Objective: Confirm the ester is stable in plasma (systemic circulation) but labile in cellular environments.

Protocol: Plasma vs. S9 Fraction
  • Matrix: Human Plasma vs. Human Liver S9 Fraction (or PBMC lysate).

  • Incubation: Spike 1 µM prodrug into matrix at 37°C.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Quench: Add 3x volume ice-cold Acetonitrile (containing Internal Standard). Centrifuge.

  • Readout: Plot % remaining vs. time.

Target Profile:

Parameter TDF (Control) TAF (Benchmark) Novel Candidate Goal

| Plasma


  | < 5 min (Rapid Hydrolysis) | > 90 min (Stable) | > 60 min  |
| S9/Cell 

| N/A | < 30 min (Rapid Activation) | < 45 min |

Module C: Intracellular Activation (PBMC Loading)

Objective: The definitive proof-of-concept. Does the prodrug enter the target cell (lymphocyte) and release the active metabolite (TFV-DP)?

Scientific Rationale

TDF floods the plasma with TFV, which passively enters cells poorly.[3] TAF enters cells intact, then Cathepsin A cleaves it, trapping the charged TFV inside. This "ion trapping" leads to ~400% higher intracellular concentrations compared to TDF.

Detailed Protocol

1. PBMC Isolation:

  • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend in RPMI-1640 + 10% FBS at

    
     cells/mL.
    

2. Prodrug Loading:

  • Incubate PBMCs with 1 µM of Novel Ester (vs TAF control) for 2, 4, and 24 hours.

  • Control: Include a "Cold Wash" step (PBS at 4°C x 3) to remove extracellular drug.

3. Extraction (Critical Step):

  • Pellet cells (400g, 5 min).

  • Add 70% Methanol / 30% Water (ice cold) to lyse cells.

  • Vortex vigorously; incubate at -20°C for 20 min.

  • Centrifuge (14,000g, 10 min) to clear debris.

4. LC-MS/MS Detection:

  • Analytes: You must monitor TFV-DP (Tenofovir Diphosphate).[1][3][4][5]

  • Note: TFV-DP is polar.[6] Use an Anion Exchange column or Ion-Pairing reagent (e.g., DMHA) for retention.

5. Normalization:

  • Normalize TFV-DP concentration to fmol /

    
     cells .
    

Mechanistic Validation (Cathepsin A)

To confirm your novel ester follows the "Smart Prodrug" pathway, use a specific inhibitor.

Mechanism Prodrug_Out Prodrug (Extracellular) Prodrug_In Prodrug (Intracellular) Prodrug_Out->Prodrug_In Passive Diffusion & OAT Transport TFV Tenofovir (TFV) (Trapped) Prodrug_In->TFV Hydrolysis CatA Cathepsin A (Lysosomal) CatA->Prodrug_In Catalysis TFV_MP TFV-Monophosphate TFV->TFV_MP Adenylate Kinase TFV_DP TFV-Diphosphate (Active Antiviral) TFV_MP->TFV_DP Nucleoside Kinase Inhibitor Telaprevir/Boceprevir (CatA Inhibitors) Inhibitor->CatA Blocks

Figure 2: Intracellular activation pathway. Co-incubation with CatA inhibitors (e.g., Telaprevir) should abolish TFV-DP formation if the design is successful.

Validation Step: Run the PBMC assay +/- Telaprevir (10 µM).

  • Result A (Target): TFV-DP levels drop >80%.[5] (Confirms CatA dependence).

  • Result B (Failure): TFV-DP levels unchanged. (Suggests non-specific cleavage or instability).

References

  • Birkus, G., et al. (2007). "Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131." Antimicrobial Agents and Chemotherapy.[5][7]

  • Lee, W. A., et al. (2005). "Selective intracellular activation of a novel prodrug of the human immunodeficiency virus reverse transcriptase inhibitor tenofovir leads to preferential distribution and accumulation in lymphatic tissue."[5] Antimicrobial Agents and Chemotherapy.[5][7]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Ray, A. S., et al. (2016). "Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus."[3][8] Antiviral Research.

  • Murakami, E., et al. (2015). "Mechanism of activation of tenofovir alafenamide in human hepatocytes." Antimicrobial Agents and Chemotherapy.[5][7]

Sources

Application Note: Research Applications of Isopropyl-Ester Tenofovir Prodrugs (TDF) in HIV Studies

[1]

Introduction: The "Isopropyl" Functionality in Tenofovir Design

In HIV research, "Isopropyl Tenofovir" typically refers to Tenofovir Disoproxil Fumarate (TDF) , the first-generation oral prodrug of Tenofovir. The "isopropyl" designation highlights the critical bis(isopropoxycarbonyloxymethyl) ester moieties attached to the phosphonate group.

These isopropyl esters are not merely structural appendages; they are the functional engines of bioavailability. Tenofovir (TFV) itself is a dianion at physiological pH and cannot passively cross the lipid bilayer of target cells. The isopropyl ester masks these negative charges, creating a lipophilic neutral compound that permeates the gut and cell membranes.

Once inside the body, these esters must be hydrolyzed to release the active drug. This guide provides the technical protocols to study this specific life-cycle: Ester Hydrolysis (Bioactivation)

Phosphorylation (Anabolism)

Viral Inhibition

Mechanism of Action & Activation Pathway

Understanding the sequential cleavage of the isopropyl esters is prerequisite to designing accurate assays. The conversion involves both plasma stability (undesirable premature cleavage) and intracellular activation (desirable cleavage).

Pathway Visualization

TDF_ActivationTDFTenofovir Disoproxil(Bis-isopropyl ester)MonoMono-EsterIntermediateTDF->MonoEsterases(Plasma/Intracellular)IsoIsopropanol &FormaldehydeTDF->IsoTFVTenofovir(TFV)Mono->TFVEsterasesMono->IsoTFV_MPTenofovir-MPTFV->TFV_MPAdenylate KinaseTFV_DPTenofovir-DP(Active Inhibitor)TFV_MP->TFV_DPNucleotide KinaseDNAViral DNAChain TerminationTFV_DP->DNACompetes with dATPInhibits RT

Figure 1: The metabolic activation pathway of Tenofovir Disoproxil. The isopropyl esters are cleaved to release the parent nucleotide, which is subsequently phosphorylated.

Protocol A: Metabolic Stability of Isopropyl Esters (Plasma Hydrolysis)

Objective: Determine the half-life of the isopropyl ester prodrug in plasma. TDF is known to be chemically unstable in plasma compared to newer prodrugs like TAF. This assay quantifies that instability.

Materials
  • Test Compound: Tenofovir Disoproxil Fumarate (TDF).[1][2][3][4][5]

  • Matrix: Pooled Human Plasma (Li-Heparin), pH adjusted to 7.4.

  • Internal Standard (IS): Tenofovir-d6 or Adefovir.

  • Quenching Solution: Cold Acetonitrile (ACN) containing 1% Formic Acid.

Experimental Workflow
  • Preparation:

    • Pre-warm human plasma to 37°C in a water bath.

    • Prepare a 10 mM stock of TDF in DMSO. Dilute to 100 µM intermediate in PBS.

  • Incubation:

    • Spike plasma with TDF to a final concentration of 1 µM (ensure DMSO < 0.1%).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Withdraw 50 µL aliquots at time points: 0, 5, 15, 30, 60, and 120 minutes .

    • Note: TDF hydrolyzes rapidly; early time points are critical.

  • Quenching & Extraction:

    • Immediately transfer aliquot into 200 µL of Cold Quenching Solution containing Internal Standard.

    • Vortex for 30 seconds.

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject 5 µL of supernatant.

    • Monitor the transition for TDF (Parent) and TFV (Hydrolysis product).[1]

Data Analysis: Plot



Protocol B: Intracellular Anabolism (Quantifying TFV-DP)

Objective: The efficacy of TDF depends on the intracellular accumulation of Tenofovir Diphosphate (TFV-DP) . This protocol isolates PBMCs and quantifies the active metabolite.[6]

Scientific Integrity Note: TFV-DP is polar and unstable. Use of 70% Methanol at -20°C is mandatory to stop enzymatic degradation and extract the nucleotide.

Materials
  • Cells: PBMCs (Peripheral Blood Mononuclear Cells) activated with PHA/IL-2.

  • Lysis/Extraction Buffer: 70% Methanol in water, pre-chilled to -20°C.

  • Internal Standard: Tenofovir-DP-13C5 (Stable isotope labeled).

Step-by-Step Methodology
  • Cell Loading:

    • Seed PBMCs at

      
       cells/mL in RPMI-1640 + 10% FBS.
      
    • Treat with 10 µM TDF for 24 hours.

  • Harvesting (Critical Step):

    • Transfer cells to V-bottom tubes.

    • Centrifuge at 400

      
       g for 5 min at 4°C.
      
    • Wash: Remove supernatant. Resuspend pellet in 1 mL ice-cold PBS. Repeat wash 2x to remove extracellular drug.

  • Extraction:

    • After final wash, aspirate supernatant completely.

    • Add 500 µL Cold 70% Methanol .

    • Vortex vigorously. Incubate at -20°C for at least 1 hour (or overnight).

  • Sample Processing:

    • Centrifuge at 15,000

      
       g for 10 min (4°C) to pellet cellular debris.
      
    • Transfer supernatant to a fresh tube.

    • Evaporate to dryness under nitrogen stream (optional, if concentration is needed) and reconstitute in mobile phase.

  • LC-MS/MS Quantification:

    • Column: Anion Exchange or C18 with Ion Pairing reagent (e.g., DMHA) is required because TFV-DP is highly polar.

    • Transitions: Monitor TFV-DP (typically m/z 446

      
       176).
      

Protocol C: Mitochondrial Toxicity Screening

Objective: NRTIs can inhibit mitochondrial DNA polymerase

78
Experimental Design Table
ParameterMethodTarget Outcome (Safe Profile)
Cell Model HepG2 (Liver) or Skeletal Muscle CellsRelevant tissue for NRTI toxicity.[9]
Duration 14 Days (Long-term exposure)Toxicity is cumulative; 24h is insufficient.
Dosing 1x, 10x, 50x

Assess therapeutic window.
Readout 1 qPCR for mtDNA/nDNA ratioRatio > 0.8 (relative to control).
Readout 2 Lactate Production (Colorimetric)No significant increase in extracellular lactate.
Workflow Summary
  • Culture HepG2 cells in glucose-containing medium.

  • Treat with TDF (e.g., 0.1, 1, 10 µM) for 14 days, splitting cells and refreshing drug every 3 days.

  • Day 14: Extract Total DNA.

  • qPCR: Amplify a mitochondrial gene (e.g., COXII) and a nuclear gene (e.g., GAPDH).

  • Calculate relative mtDNA content using the

    
     method.
    

References

  • Gilead Sciences. (2001). Viread (Tenofovir Disoproxil Fumarate) Prescribing Information. FDA Access Data. [Link]

  • Kearney, B. P., Flaherty, J. F., & Shah, J. (2004). Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Clinical Pharmacokinetics, 43(9), 595-612. [Link]

  • Birkus, G., et al. (2002). Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors.[8][9][10][11] Antimicrobial Agents and Chemotherapy, 46(3), 716–723. [Link]

  • Durand-Gasselin, L., et al. (2009). Determination of tenofovir and tenofovir diphosphate in human plasma and peripheral blood mononuclear cells by LC-MS/MS. Journal of Chromatography B. [Link]

techniques for isolating and purifying Isopropyl Tenofovir

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Techniques for the Isolation and Purification of Isopropyl Tenofovir Esters

Part 1: Strategic Overview & Chemical Context

Subject Definition: In the context of drug development, "Isopropyl Tenofovir" generally refers to the isopropyl carbonate ester derivatives of Tenofovir (PMPA). This encompasses two critical species:

  • Tenofovir Disoproxil (TD): The bis-ester prodrug (Active Pharmaceutical Ingredient).

  • Tenofovir Monoproxil (Mono-POC): The mono-ester impurity or metabolite, often isolated as a reference standard for impurity profiling.[1]

The Purification Challenge: The isolation of these compounds is governed by the inherent instability of the isopropyloxycarbonyloxymethyl (POC) ester linkage. These esters are highly susceptible to hydrolytic cleavage under aqueous basic conditions and high temperatures. Furthermore, the reaction mixture typically contains a complex matrix of unreacted Tenofovir, Mono-POC (intermediate), TD (target), and N-alkylated dimers.

Scope of Guide: This guide provides a dual-track protocol:

  • Track A: Commercial-grade purification of Tenofovir Disoproxil (Target API) via crystallization.

  • Track B: High-purity isolation of Tenofovir Monoproxil (Impurity) via chromatography for analytical standards.

Part 2: Reaction Logic & Impurity Landscape

To purify effectively, one must understand the species distribution. The synthesis involves the alkylation of Tenofovir with chloromethyl isopropyl carbonate (CMIC).

Figure 1: Reaction & Purification Logic Flow

TenofovirPurification cluster_Mixture Crude Reaction Matrix Tenofovir Tenofovir (PMPA) (Starting Material) Rxn Alkylation Reaction (NMP/TEA, 55°C) Tenofovir->Rxn CMIC CMIC (Reagent) CMIC->Rxn Mono Mono-POC Impurity (Under-alkylated) Rxn->Mono Di Tenofovir Disoproxil (Target API) Rxn->Di Dimer N-Alkylated Dimers (Side Product) Rxn->Dimer Quench Controlled Quench (Chilled Water, <5°C) Mono->Quench Di->Quench Dimer->Quench TrackA Track A: API Purification (Solvent Extraction + Crystallization) Quench->TrackA High Yield Route TrackB Track B: Impurity Isolation (Flash Chromatography) Quench->TrackB High Purity Standard Route

Caption: Logical flow from synthesis to divergent purification tracks. Note the critical quench step to prevent ester hydrolysis.

Part 3: Experimental Protocols

Protocol A: Purification of Tenofovir Disoproxil (Target API)

Objective: Isolate the bis-ester with >98% purity and minimize the mono-ester impurity.

Mechanism: This method relies on the differential solubility of the bis-ester (soluble in organic solvents like Ethyl Acetate/DCM) versus the mono-ester and unreacted Tenofovir (more water-soluble). Final purification is achieved via salt formation (Fumarate), which selectively crystallizes the target.

Reagents:

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Isopropyl Alcohol (IPA)

  • Fumaric Acid[2][3][4][5]

Step-by-Step Workflow:

  • Workup & Extraction:

    • Cool the reaction mixture (NMP/TEA base) to 0–5°C . Critical: Higher temperatures promote hydrolysis.

    • Dilute with chilled water (1:1 volume ratio) and agitate.

    • Extract immediately with Ethyl Acetate or Dichloromethane (DCM) (3x volumes).

    • Wash: Wash the organic layer with cold saturated NaHCO₃ solution (pH ~8).

      • Why? This removes unreacted acidic Tenofovir and a significant portion of the Mono-POC (which has an acidic P-OH group remaining).

    • Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure below 40°C.

  • Salt Formation & Crystallization (The Purification Step):

    • Dissolve the resulting thick oil (Free Base) in Isopropyl Alcohol (IPA) (approx. 10 mL per gram of crude).

    • Heat to 50–55°C .

    • Add Fumaric Acid (1.0 molar equivalent). Stir until dissolved.

    • Controlled Cooling: Cool slowly to 20–25°C over 2 hours, then chill to 0–5°C for 4 hours.

    • Observation: Tenofovir Disoproxil Fumarate (TDF) crystallizes as a white solid. The Mono-POC impurity remains largely in the IPA mother liquor.

  • Filtration & Drying:

    • Filter the solid and wash with chilled IPA.

    • Dry under vacuum at 40°C.

Validation Checkpoint:

  • HPLC Purity: >98.5%

  • Mono-POC Content: <0.5% (Limit per ICH guidelines).

Protocol B: Isolation of Tenofovir Monoproxil (Impurity Standard)

Objective: Isolate the "Isopropyl Tenofovir" mono-ester for use as an analytical reference standard.

Mechanism: Since the Mono-POC is an intermediate, it cannot be purified by simple crystallization. It requires chromatographic separation based on polarity. The Mono-ester is significantly more polar than the Di-ester due to the free hydroxyl group on the phosphonate.

Reagents:

  • Silica Gel (230–400 mesh)

  • Mobile Phase A: Dichloromethane (DCM)[5]

  • Mobile Phase B: Methanol (MeOH)

Step-by-Step Workflow:

  • Enrichment (Optional):

    • If synthesizing specifically for this impurity, stop the reaction early (e.g., at 3 hours) to maximize Mono-POC content.

    • Perform the aqueous workup but adjust aqueous pH to ~4.0 before extraction to ensure the Mono-ester (amphoteric/acidic) partitions into the organic phase (DCM/Isopropanol mix).

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel.

    • Loading: Dissolve crude residue in minimal DCM/MeOH (95:5).

    • Gradient Elution:

      • Start: 100% DCM (Elutes non-polar dimers).

      • Step 1: 95% DCM / 5% MeOH (Elutes Tenofovir Disoproxil).[6]

      • Step 2: 85% DCM / 15% MeOH (Elutes Tenofovir Monoproxil ).

      • Step 3: 50% MeOH (Elutes unreacted Tenofovir).

  • Polishing (Preparative HPLC):

    • For >99% purity (Reference Standard Grade), subject the column fractions to Prep-HPLC.

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Note: The Mono-ester elutes significantly earlier than the Di-ester in Reverse Phase.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

Table 1: Troubleshooting Common Isolation Issues

IssueProbable CauseCorrective Action
Low Yield of Disoproxil Hydrolysis during workupEnsure quench water is <5°C. Process extractions rapidly. Avoid prolonged exposure to basic aqueous layers.
High Mono-POC Impurity Incomplete reaction or poor crystallizationExtend reaction time (monitor by HPLC). Increase IPA wash volume during filtration. Perform a recrystallization in MeOH/IPA.
"Gummy" Precipitate Residual solvents (NMP)Ensure thorough water washes of the organic layer. Use Cyclohexane co-distillation to remove residual NMP/Water azeotropes.
Degradation Thermal instabilityNever heat crude free base above 45°C. Store isolated solids at 2–8°C.

Part 5: Analytical Validation

To confirm isolation success, use the following HPLC method parameters.

HPLC Conditions:

  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Wavelength: 260 nm[7][8][9]

  • Mobile Phase:

    • A: Phosphate Buffer pH 3.0

    • B: Acetonitrile[6]

  • Gradient: 5% B to 70% B over 30 mins.

  • Retention Order: Tenofovir (RT ~3 min) -> Mono-POC (RT ~12 min) -> Disoproxil (RT ~22 min) .

NMR Signature (¹H NMR in DMSO-d₆):

  • Tenofovir Disoproxil: Shows two isopropyl methine septets (~4.8 ppm) and two carbonate methyl doublets (~1.2 ppm, integrating to 12H total).

  • Tenofovir Monoproxil: Shows one isopropyl methine septet and one carbonate methyl doublet set (integrating to 6H).

References

  • Ripley, D. et al. (2016).[4] An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. Organic Process Research & Development. Link[4]

  • Gilead Sciences Inc. (1999). Nucleotide analogs (US Patent 5922695A).[4] Google Patents. Link

  • Anandgaonkar, V. et al. (2015). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis. Link

  • IP India. (2013). Process for the preparation of Tenofovir Disoproxil Fumarate (IN2013CH03251).[3][4][10][11] Link

Sources

Troubleshooting & Optimization

addressing challenges in the synthesis of tenofovir prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization for TDF and TAF Synthesis

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because the synthesis of Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF) is failing to meet yield or purity specifications. These protocols are deceptively simple on paper but unforgiving in the flask.

This guide treats your chemical process as a system . We do not just list steps; we diagnose the causality of failure. Below, you will find modular troubleshooting guides for the two primary prodrug pathways.

Module 1: Tenofovir Disoproxil Fumarate (TDF)

Core Challenge: Alkylation Efficiency & Hydrolytic Instability[1][2][3]

The synthesis of TDF involves the bis-alkylation of Tenofovir (PMPA) with chloromethyl isopropyl carbonate (CMIC). The reaction is heterogeneous and prone to "stalling" or producing mono-ester impurities.

Workflow Visualization

The following diagram outlines the critical control points in the TDF synthesis pathway.

TDF_Synthesis PMPA Tenofovir (PMPA) (Zwitterionic Solid) Activation Activation Step (Base: Et3N or Mg(OtBu)2) PMPA->Activation Solubilization Alkylation Alkylation (Reagent: CMIC, Solvent: NMP) Activation->Alkylation Phase Transfer Alkylation->Alkylation Stalled? Check H2O Quench Aq. Workup (Critical pH Control) Alkylation->Quench Conversion >95% Cryst Fumarate Salt Crystallization Quench->Cryst Free Base Isolation

Figure 1: Critical control points in TDF synthesis. Note the "Stalled" loop at the alkylation stage, often caused by reagent hydrolysis.

Troubleshooting Guide: TDF Synthesis
SymptomProbable CauseCorrective Action
Reaction turns into a "sticky cake" / Cannot stir Use of Magnesium tert-butoxide (MTB) creates viscous Mg-salts.Switch Base System: Move to a MgCl2 / t-BuOH / Et3N system. This forms a more granular precipitate that is easier to stir and filter [1].
High levels of Mono-POC impurity (>5%) Hydrolysis of the CMIC reagent or the product during workup.Water Control: Ensure NMP (N-methyl-2-pyrrolidone) water content is <0.05%. CMIC degrades rapidly in wet basic conditions. Workup: Keep pH < 7 during quenching; TDF esters are base-labile.
Low Conversion (<80%) CMIC decomposition or "Phase Transfer" failure.Stoichiometry: CMIC is sacrificial. Standard protocol requires 4.0–5.0 equivalents. If stalling occurs, add a fresh bolus of 0.5 eq CMIC.
Product oils out during crystallization Residual NMP or high impurity profile.Solvent Swap: Aggressively wash the organic layer with water/brine to remove NMP. Use Isopropyl Alcohol (IPA) for the final fumarate crystallization.

Module 2: Tenofovir Alafenamide (TAF)

Core Challenge: Stereoselectivity (Sp vs. Rp Isomers)

Unlike TDF, TAF possesses a chiral phosphorous center. The Sp-isomer is the biologically active form. A non-selective synthesis yields a 1:1 mixture (dr ~ 50:50), which causes massive yield loss during resolution.

Stereoselective Pathway Visualization

This diagram illustrates the divergence between the "Chloridate" (low selectivity) and "Direct Coupling" (high selectivity) routes.

TAF_Stereochemistry PMPA Tenofovir (PMPA) RouteA Route A: Chloridate (SOCl2 -> P-Cl) PMPA->RouteA RouteB Route B: Direct Coupling (PPh3 / Aldrithiol-2) PMPA->RouteB Intermediate Phosphonamidate Formation (Phenol + L-Ala-iPr) RouteA->Intermediate RouteB->Intermediate Racemic Mixture (Sp:Rp ~ 1:1) Intermediate->Racemic Via Route A Enriched Enriched (Sp:Rp > 90:10) Intermediate->Enriched Via Route B Resolution Resolution / Crystallization (Solvent: Acetonitrile/MTBE) Racemic->Resolution Enriched->Resolution Final TAF Fumarate (Sp > 99%) Resolution->Final

Figure 2: Comparison of synthetic routes for TAF. Route B (Direct Coupling) is preferred for higher initial diastereomeric ratios (dr).

Troubleshooting Guide: TAF Synthesis

Q: I am using the Thionyl Chloride (Route A) method, but my diastereomeric ratio (dr) is stuck at 50:50. How do I improve this?

  • The Reality: The chloridate route is inherently non-stereoselective because the intermediate P-Cl bond rotates freely.

  • The Fix: You must rely on dynamic kinetic resolution during crystallization.

    • Protocol: Do not isolate the oil. Dissolve the crude mixture in Acetonitrile (ACN) or Ethyl Acetate. Seed with pure Sp-TAF crystals. Allow to stir at ambient temperature for 12–24 hours. The Rp isomer can equilibrate to Sp in the presence of phenol/base, but this is slow [2].

Q: I switched to the Triphenylphosphine/Aldrithiol-2 method (Route B), but purification is difficult due to Triphenylphosphine Oxide (TPPO).

  • The Fix: TPPO is the bane of this route.

    • Step 1: Precipitate the bulk of TPPO by adding non-polar solvent (Hexanes/Heptane) to the reaction mixture; TPPO will crash out.

    • Step 2: Wash the organic layer with 10% aqueous sodium chloride.

    • Step 3: If TPPO persists, form the TAF-Fumarate salt immediately. TAF-Fumarate crystallizes well from IPA/Acetone, while TPPO remains in the mother liquor.

Q: My final TAF Fumarate has a high "Phenol" impurity.

  • Cause: Phenol is used as a leaving group in the synthesis but can co-crystallize.

  • Solution: Perform a slurry wash of the final wet cake with Methyl tert-butyl ether (MTBE) . Phenol is highly soluble in MTBE, whereas TAF Fumarate is not.

Module 3: Impurity Profiling

Regulatory agencies (FDA/EMA) require strict control of specific impurities. Use this table to identify the "ghost peaks" in your HPLC.

Impurity NameStructure / OriginLimit (Typical)Removal Strategy
Mono-POC Tenofovir Hydrolysis of one isopropyl carbonate chain (TDF synthesis).< 0.15%pH Control: Ensure workup pH is < 7.0. Wash: Extract organic layer with 5% NaHCO3 (removes mono-acid).
Tenofovir Dimer Two Tenofovir molecules linked by a methylene bridge.< 0.10%Reagent Quality: Caused by formaldehyde contamination in CMIC. Use high-purity CMIC (>98%).
Adenine N7-Isomer Alkylation at the wrong Nitrogen on the Adenine ring.< 0.10%Upstream Control: This forms during the PMPA synthesis, not the prodrug step. Cannot be removed easily at TDF/TAF stage. Must be controlled in starting material.
S-Isomer (Rp-TAF) The inactive diastereomer of TAF.< 1.0%Recrystallization: Recrystallize from Acetonitrile/Water (95:5). The Sp isomer is less soluble.

References

  • Ripin, D. H., et al. (2010). "Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale." Organic Process Research & Development, 14(5), 1194–1201. Link

  • Zhang, Y., et al. (2017). "Efficient Synthesis and Resolution of Tenofovir Alafenamide." Letters in Organic Chemistry, 14(9). Link

  • Gilead Sciences, Inc. (2016). "Methods for preparing anti-viral nucleotide analogs." U.S. Patent 7,390,791. Link

  • Liu, X., et al. (2023). "Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection." Organic Process Research & Development, 27(6), 1079–1093. Link

Disclaimer: This guide is for research and development purposes. Always verify protocols with your specific equipment and safety regulations.

Sources

mitigating the formation of impurities in tenofovir disoproxil fumarate production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of Tenofovir Disoproxil Fumarate (TDF). As a Senior Application Scientist, my objective is to provide not just procedural steps, but also the underlying scientific principles that govern the formation and control of impurities. This guide is structured to offer practical, field-tested insights to help you anticipate, troubleshoot, and mitigate common challenges in TDF production, ensuring the highest standards of purity and safety in your final active pharmaceutical ingredient (API).

The control of impurities is a critical quality attribute in pharmaceutical manufacturing.[1] Impurities can compromise the safety, efficacy, and stability of the final drug product.[2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q3A and Q3B, which set the standards for impurities in new drug substances and products.[2][3]

Troubleshooting Guide: Common Impurities in TDF Production

This section directly addresses specific impurity-related issues you may encounter during your experiments. The question-and-answer format is designed to provide quick and actionable solutions to common problems.

Q1: I am observing a significant peak corresponding to Mono-POC Tenofovir in my crude product analysis. What is its origin and how can I minimize its formation?

A1: The presence of Mono-POC Tenofovir, or Tenofovir Isoproxil Monoester, is a common issue.[2][4] It is primarily a hydrolysis degradation product of TDF, where one of the two isopropoxycarbonyloxymethyl (POC) promoieties is cleaved.[5]

Causality and Mechanism:

The ester linkages in the POC groups of TDF are susceptible to hydrolysis. This reaction can be catalyzed by the presence of water and is significantly influenced by pH. The formation of Mono-POC Tenofovir can occur during the reaction workup, isolation, or even on storage if the product is exposed to moisture. The reaction is essentially the first step in the degradation of TDF back to its active form, tenofovir.

Mitigation Strategies:

  • Strict Water Control: The most critical factor is the control of water content throughout the final stages of the synthesis and workup.[6] Reaction mixtures with less than 500 ppm of water show significantly lower levels of hydrolysis byproducts.[6]

    • Actionable Advice: Ensure all solvents are anhydrous. If the tenofovir starting material is a hydrate, it should be rigorously dried before the esterification step.

  • pH Control During Workup: The hydrolysis of the ester is accelerated at both acidic and alkaline pH.[7][8] During aqueous workup, maintaining a pH close to neutral is crucial.

    • Actionable Advice: Use buffered solutions during extractions and washes. A mobile phase with a pH of around 2.5 has been shown to be ideal for separating these impurities during analysis, indicating the importance of pH control.[6]

  • Temperature Management: Higher temperatures can accelerate the rate of hydrolysis.

    • Actionable Advice: Keep the temperature as low as practically possible during workup and isolation steps. For the main reaction, a temperature range of 50-60°C is recommended to balance reaction rate and product stability.[6]

Q2: My final API has failed specifications due to the presence of unreacted starting materials and process-related impurities like CMIC. What are the best practices to avoid this?

A2: Residual starting materials and reagents, such as chloromethyl isopropyl carbonate (CMIC), are process-related impurities that indicate an incomplete or inefficient reaction and purification.[9][10]

Causality and Mechanism:

These impurities are introduced during the synthesis and persist if the reaction does not go to completion or if the purification process is inadequate. CMIC, for instance, is a key reagent in the esterification of tenofovir to form TDF.[9] If unreacted, it can be carried through the process and contaminate the final product.

Mitigation Strategies:

  • Optimize Reaction Stoichiometry and Conditions:

    • Actionable Advice: Carefully control the molar ratios of reactants. An excess of the esterifying agent may drive the reaction to completion but will require a more robust purification strategy. The addition of a phase transfer catalyst, such as a quaternary ammonium salt, can improve the reaction rate and efficiency.[6]

  • Enhanced Purification Techniques:

    • Actionable Advice: Implement a non-aqueous workup process to remove reaction solvents like N-methyl-2-pyrrolidinone (NMP) and bases like triethylamine, which can complicate purification.[6] Post-synthesis, a wash of the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can effectively remove unreacted CMIC.[10]

  • Crystallization: The final crystallization of TDF from a suitable solvent system is a powerful purification step.

    • Actionable Advice: Utilize a solvent system like isopropyl alcohol for the final salt formation with fumaric acid.[3] This step is highly effective at purging process-related impurities.

Q3: I've identified several degradation products in my stability studies, particularly under acidic and oxidative stress conditions. What are these impurities and how can I improve the stability of my TDF?

A3: TDF is known to be susceptible to degradation under various stress conditions, including acid and alkali hydrolysis, and oxidation.[11][12][13] This leads to the formation of several degradation products.

Causality and Mechanism:

  • Hydrolysis: Under acidic or alkaline conditions, the ester and ether linkages in TDF can be cleaved. Acid hydrolysis is particularly a concern for the prodrug.[7] This can lead to the formation of Mono-POC Tenofovir and ultimately Tenofovir itself.

  • Oxidation: The adenine base in the TDF molecule can be susceptible to oxidation, leading to the formation of N-oxide and other related impurities.

Mitigation and Stability Enhancement:

  • Formulation and pH Control: For drug product development, formulating TDF in a pH range where it exhibits maximum stability is crucial. The optimal pH for stability is generally in the weakly acidic to neutral range.[8]

  • Packaging and Storage:

    • Actionable Advice: Store the API and drug product in well-closed containers, protected from moisture and light. The use of desiccants in packaging can help mitigate hydrolysis.

  • Excipient Compatibility: During formulation development, it is essential to conduct compatibility studies with all excipients to ensure they do not promote the degradation of TDF.[14]

Summary of Key TDF Impurities and Mitigation Strategies

Impurity NameTypeCommon Cause(s)Recommended Mitigation Strategies
Mono-POC Tenofovir DegradationHydrolysis due to presence of water; non-optimal pH during workup.Strict moisture control (<500 ppm); maintain near-neutral pH during workup; low-temperature processing.[6]
Tenofovir Degradation/ProcessIncomplete reaction or hydrolysis of TDF/Mono-POC Tenofovir.Optimize reaction conditions to drive to completion; strict moisture and pH control.
CMIC (Chloromethyl isopropyl carbonate) Process-RelatedUnreacted esterifying agent.Optimize stoichiometry; post-reaction wash with mild aqueous base.[10]
N-hydroxymethylated Impurities Process-RelatedPresence of water in the reaction mixture enhances formation.Rigorous drying of starting materials and solvents.[6]
Tenofovir Disoproxil Dimer DegradationCan form during storage, especially under accelerated conditions.Store in a controlled environment; consider more stable crystalline forms.[15]

Experimental Protocols

Protocol 1: Forced Degradation Study of Tenofovir Disoproxil Fumarate

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[15][16]

Objective: To generate potential degradation products of TDF under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of TDF in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2 hours).

    • Cool the solution and neutralize with an appropriate amount of 0.1N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 30 minutes).

    • Neutralize with an appropriate amount of 0.1N HCl.

    • Dilute to a final concentration for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 4 hours).

    • Dilute to a final concentration for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid TDF powder to dry heat at a specified temperature (e.g., 70°C) for 48 hours.

    • Dissolve the stressed solid in the solvent to achieve the desired concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the TDF solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

    • Analyze the solution by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for TDF and Its Impurities

This method is designed to separate TDF from its key process-related impurities and degradation products.[17][18][19][20][21][22]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm packing (or equivalent)

  • Mobile Phase A: 0.01 M Phosphate Buffer, pH adjusted to 4.0.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Time (min) | % Mobile Phase B

    • ---|---

    • 0 | 10

    • 20 | 60

    • 25 | 60

    • 26 | 10

    • 30 | 10

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

System Suitability:

  • Inject a system suitability solution containing TDF and known impurities (e.g., adenine and tenofovir).

  • Acceptance Criteria: The resolution between critical pairs (e.g., adenine and tenofovir) should be not less than 1.5. The tailing factor for the TDF peak should be not more than 2.0. The relative standard deviation for replicate injections should be not more than 2.0%.[17]

Visualizing the Chemistry: Diagrams and Pathways

To better understand the relationships between TDF and its impurities, the following diagrams illustrate the key chemical structures and formation pathways.

TDF_and_Impurities TDF Tenofovir Disoproxil Fumarate (TDF) (API) MonoPOC Mono-POC Tenofovir (Impurity A) TDF->MonoPOC Hydrolysis (-1 POC group) Dimer TDF Dimer (Degradant) TDF->Dimer Storage/Stress Tenofovir Tenofovir (Degradant/Starting Material) MonoPOC->Tenofovir Hydrolysis (-1 POC group) Tenofovir->TDF + 2x CMIC (Esterification) CMIC Chloromethyl Isopropyl Carbonate (CMIC) (Process Impurity)

Caption: Key impurities related to TDF.

TDF_Synthesis_and_Degradation cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathways Tenofovir Tenofovir TDF_Crude Crude TDF Tenofovir->TDF_Crude Esterification CMIC CMIC CMIC->TDF_Crude TDF_Pure Pure TDF (API) TDF_Crude->TDF_Pure Purification/ Crystallization TDF_API TDF (API) MonoPOC Mono-POC Tenofovir TDF_API->MonoPOC Hydrolysis (H₂O, pH) Other_Deg Other Degradants (e.g., Dimer) TDF_API->Other_Deg Stress (Heat, Light) Tenofovir_Deg Tenofovir MonoPOC->Tenofovir_Deg Hydrolysis

Caption: TDF Synthesis and Degradation Workflow.

Frequently Asked Questions (FAQs)

Q: What are the typical acceptance criteria for impurities in TDF according to pharmacopeias? A: According to the United States Pharmacopeia (USP), specific limits are set for known and unknown impurities. For example, any unspecified impurity is typically limited to not more than 0.10%, and the total impurities are controlled to not more than a certain percentage (e.g., 0.5%). These limits are established based on ICH guidelines, which define reporting, identification, and qualification thresholds.[2][3][17]

Q: Can I use Gas Chromatography (GC) to analyze for impurities in TDF? A: High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing organic impurities in TDF due to the non-volatile nature of the API and its related substances.[19] However, GC is the appropriate technique for identifying and quantifying residual solvents, which are another class of impurities controlled under ICH Q3C guidelines.

Q: How does the crystalline form of TDF affect its stability and impurity profile? A: The solid-state properties of an API can significantly impact its stability. Different crystalline forms (polymorphs) can have different hygroscopicity and chemical stability. Studies have shown that certain crystalline forms of Tenofovir Disoproxil free base are more stable against dimer formation and moisture uptake compared to the standard fumarate salt form under accelerated storage conditions.[15] Therefore, controlling the crystallization process to obtain a stable, desired polymorphic form is a key aspect of impurity control.

Q: What is the role of a "purge factor" in controlling impurities? A: A purge factor is a measure of the ability of a manufacturing process step (like crystallization or extraction) to remove an impurity. By understanding the purge factor for each key impurity at different stages of the synthesis, you can develop a robust manufacturing process that ensures the final API meets its purity specifications without relying solely on end-product testing. This is a core concept in Quality by Design (QbD).

References

  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications.[Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica.[Link]

  • An industrially efficient method was developed to synthesize Tenofovir. TSI Journals.[Link]

  • Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). PMC.[Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance | Request PDF. ResearchGate.[Link]

  • Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. ResearchGate.[Link]

  • Tenofovir Disoproxil Fumarate: Riefing - Nfrared Bsorption. Scribd.[Link]

  • Identification, Synthesis and Characterization of New Impurities in Tenofovir. PubMed.[Link]

  • Chemical structure of tenofovir disoproxil fumarate. ResearchGate.[Link]

  • Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. ajprd.com.[Link]

  • A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. SciSpace.[Link]

  • Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction. MDPI.[Link]

  • A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. SciSpace.[Link]

  • DRAFT FOR - World Health Organization (WHO). who.int.[Link]

  • The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials. PMC.[Link]

  • Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. PMC.[Link]

  • Tenofovir Mono POC Dimer. Veeprho.[Link]

  • Tenofovir Disoproxil Fumarate IP Impurity A; Mono-POC Tenofovir (Mixture of Diastereomers). SynThink.[Link]

  • LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. JBINO.[Link]

  • RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. PMC.[Link]

  • (PDF) RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. ResearchGate.[Link]

  • A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. Neliti.[Link]

  • Impurities Control Strategies In Pharmaceuticals: Why & How. Pharma Knowledge Forum.[Link]

  • Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof.
  • 476 Organic Impurities in Drug Substances and Drug Products. US Pharmacopeia (USP).[Link]

  • Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof.
  • Mono-POC Tenofovir Impurity. Symtera Analytics.[Link]

  • Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. FDA.[Link]

  • HOLISTIC CONTROL STRATEGIES FOR CONTINUOUS MANUFACTURING. Fda.gov.[Link]

  • Photo, thermal and chemical degradation of riboflavin. PMC - NIH.[Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC.[Link]

  • The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. PMC.[Link]

  • (PDF) The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials. ResearchGate.[Link]

  • Behind the paper: The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials. Research Communities.[Link]

Sources

Technical Support Center: Tenofovir Prodrug Solubility & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Solubility & Stability Issues of Tenofovir Prodrugs (TDF/TAF) in Aqueous Solutions

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical support hub for Tenofovir (TFV) prodrugs. As you likely know, the development of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) was driven by the need to mask the polar phosphonate group of the parent TFV to improve permeability. However, this creates a distinct solubility-stability paradox :

  • TDF: High aqueous solubility (~13.4 mg/mL) but rapid hydrolytic degradation in aqueous media.

  • TAF: Superior plasma stability but significantly lower intrinsic aqueous solubility (~5 mg/mL), complicating high-concentration formulations.

This guide provides validated workflows to navigate these trade-offs, ensuring your experimental data reflects drug efficacy rather than formulation artifacts.

Module 1: Troubleshooting & FAQs

Category A: Solubility Profiling & pH Dependence

Q: I am observing precipitation of TDF in my stock solution after 24 hours at neutral pH. Why? A: TDF is a fumarate salt.[1][2][3][4][5][6] While its initial solubility in distilled water is high (~13 mg/mL), it is thermodynamically unstable in solution.

  • Mechanism: At neutral pH (PBS, pH 7.4), TDF undergoes rapid hydrolysis of the isopropyloxycarbonyloxymethyl (POC) esters. The resulting mono-ester and parent Tenofovir are less soluble in certain buffer systems, leading to kinetic precipitation.

  • Solution:

    • Immediate Use: Prepare aqueous TDF solutions immediately before use. Do not store >4 hours at room temperature.

    • Acidification: Maintain stock solutions at pH 3.0–4.0 using 10 mM acetate buffer if storage is required. TDF is most stable at pH < 4.

Q: TAF is not dissolving in my cell culture media at 10 mg/mL. How can I improve this without cytotoxicity? A: TAF has intrinsic water solubility of approximately 5–6 mg/mL. Achieving 10 mg/mL requires a co-solvent or complexing agent.

  • Protocol: Dissolve TAF in DMSO first (solubility >100 mg/mL), then spike into media. Ensure final DMSO concentration is <0.1% (v/v) to avoid cellular toxicity.

  • Alternative: Use HP-β-Cyclodextrin (HP-β-CD) . TAF forms a 1:1 inclusion complex with β-cyclodextrins, significantly enhancing solubility without the toxicity associated with high DMSO or surfactant levels.

Category B: Stability & Degradation[2][7][8]

Q: My LC-MS analysis of TAF shows two distinct degradation peaks. What are they? A: TAF degradation is pH-dependent and follows two primary pathways:

  • Acidic Conditions (pH < 4): Hydrolysis of the P-N phosphoramidate bond , releasing the amine and forming the P-OH species.

  • Basic Conditions (pH > 8): Hydrolysis of the P-O phenyl ester bond .

  • Optimization: The "Stability Window" for TAF is narrow, approximately pH 4.8 – 5.8 . Formulate buffers within this range (e.g., citrate or succinate buffers) for maximum shelf-life.

Module 2: Decision Frameworks (Visualization)

Figure 1: Formulation Strategy Decision Tree

Use this logic flow to select the correct formulation strategy based on your target concentration and application.

FormulationStrategy Start Start: Define Target Concentration & Application CheckConc Is Target Conc. > 5 mg/mL? Start->CheckConc LowConc Use Simple Aqueous Buffer (pH adjusted) CheckConc->LowConc No CheckApp Application Type? CheckConc->CheckApp Yes InVitro In Vitro / Cell Culture CheckApp->InVitro InVivo In Vivo / Pre-clinical CheckApp->InVivo DMSO DMSO Stock Spike (Final < 0.1%) InVitro->DMSO CheckRoute Route of Admin? InVivo->CheckRoute Oral Complexation: HP-beta-CD (1:1 molar) CheckRoute->Oral IV Co-solvent System: 5% Ethanol + 10% PG + Saline CheckRoute->IV Depot Oil Depot: Castor Oil / Sesame Oil CheckRoute->Depot

Caption: Decision tree for selecting Tenofovir prodrug formulation vehicles based on concentration requirements and experimental context.

Figure 2: TAF Degradation Pathways

Understanding the specific bond breakage is critical for interpreting stability data.

TAF_Degradation cluster_acid Acidic pH (< 4.0) cluster_base Basic pH (> 8.0) TAF Intact TAF (Phosphoramidate) Prod_Acid Degradant A: Loss of Amine moiety TAF->Prod_Acid Acid Catalysis Prod_Base Degradant B: Loss of Phenol moiety TAF->Prod_Base Base Catalysis P_N_Cleavage P-N Bond Hydrolysis P_O_Cleavage P-O Bond Hydrolysis

Caption: Dual degradation pathways of Tenofovir Alafenamide (TAF) under acidic vs. basic stress conditions.

Module 3: Validated Experimental Protocols

Protocol 1: Cyclodextrin Complexation for Enhanced Solubility

Objective: Enhance TAF aqueous solubility from ~5 mg/mL to >20 mg/mL for oral gavage studies.

Materials:

  • Tenofovir Alafenamide Fumarate (TAF)[1][7]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Parenteral grade)

  • Milli-Q Water

  • 0.22 µm PVDF Syringe Filter

Step-by-Step Methodology:

  • Stoichiometry Calculation: TAF forms a 1:1 inclusion complex.[8]

    • MW TAF (Fumarate): ~592.5 g/mol

    • MW HP-β-CD: ~1400 g/mol

    • Note: Ensure excess CD is used to drive equilibrium. Prepare a 20% (w/v) HP-β-CD stock solution in water.

  • Solubilization:

    • Add excess TAF (e.g., 30 mg) to 1 mL of the 20% HP-β-CD solution.

    • Critical Step: Sonicate for 15 minutes at ambient temperature. Avoid heating >40°C to prevent degradation.

    • Shake at 200 rpm for 4 hours at 25°C.

  • Equilibration & Filtration:

    • Allow the suspension to stand for 1 hour.

    • Filter through a 0.22 µm PVDF filter to remove un-complexed solid drug.

  • Verification:

    • Quantify dissolved TAF using HPLC (UV 260 nm).

    • Expected Result: Solubility should increase to >20 mg/mL.

Protocol 2: Stability-Indicating HPLC Method

Objective: Separate parent prodrug from hydrolytic degradants.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XSelect C18, 3.5 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-3.5 min: 10% B; 3.5-6.0 min: Ramp to 90% B; 6.1-10 min: Re-equilibrate 10% B
Flow Rate 0.4 mL/min
Detection UV 260 nm (Adenine chromophore)
Retention Times TFV (Parent): ~1.2 min TAF/TDF (Prodrug): ~4-5 min (Prodrugs are more hydrophobic)

Module 4: Quantitative Data Summary

Table 1: Physicochemical Comparison of Tenofovir Prodrugs

FeatureTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)
Aqueous Solubility High (~13.4 mg/mL) [1]Low-Moderate (~5 mg/mL) [2]
Plasma Half-Life Short (~0.4 - 3.5 min in rodents) [3]Long (~30 - 90 min in rodents) [3]
Primary Instability Ester hydrolysis (POC moiety)Phosphoramidate hydrolysis (P-N bond)
Optimal Stability pH pH < 4.0pH 4.8 – 5.8 [4]
Key Excipient Fumaric acid (Salt former)HP-β-Cyclodextrin (Complexing agent)

References

  • FDA Access Data. Viread (Tenofovir Disoproxil Fumarate) Prescribing Information. [Link]

  • National Institutes of Health (NIH). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants. [Link]

  • ResearchGate. Tenofovir antiviral drug solubility enhancement with β-cyclodextrin inclusion complex. [Link]

Sources

Technical Support Center: In Vitro Tenofovir Resistance Investigation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Center resource. It assumes the user has basic virology knowledge but requires specific, actionable troubleshooting for Tenofovir (TFV) resistance mechanisms.

Status: Operational | Tier: Advanced Applications Subject: Mechanisms of Resistance, Assay Optimization, and Troubleshooting

Core Mechanistic Architecture

Before troubleshooting, verify your experimental model aligns with the specific activation pathway of Tenofovir. A common failure point in in vitro assays is the mismatch between the prodrug used and the cellular machinery available.

Prodrug Activation & Failure Points

Tenofovir (TFV) is a nucleotide analogue.[1][2][3][4] It requires two phosphorylation steps to become the active metabolite, Tenofovir-Diphosphate (TFV-DP) .[4] However, the entry mechanism depends heavily on the form used:

  • TFV (Parent): Poor permeability (negatively charged).[3] Requires high concentrations in vitro.

  • TDF (Disoproxil Fumarate): Hydrolyzed by extracellular/plasma esterases or chemically in media.

  • TAF (Alafenamide): Stable in media. Requires intracellular Cathepsin A (CatA) for hydrolysis.[5]

Critical Check: If using TAF, ensure your cell line (e.g., PBMCs, MT-2) expresses sufficient Cathepsin A. Low CatA expression mimics viral resistance.

TFV_Activation TDF TDF (Prodrug) TFV_Ext TFV (Extracellular) TDF->TFV_Ext Media Instability / Esterases TAF TAF (Prodrug) TFV_Int TFV (Intracellular) TAF->TFV_Int Efficient Entry TFV_Ext->TFV_Int Inefficient Entry TFV_Int->TFV_Int Cathepsin A (Required for TAF) TFV_MP TFV-MP TFV_Int->TFV_MP Adenylate Kinase TFV_DP TFV-DP (Active) TFV_MP->TFV_DP NDP Kinase RT Rev. Transcriptase TFV_DP->RT Chain Termination

Figure 1: Activation pathways for Tenofovir prodrugs. Note the critical role of Cathepsin A for TAF and the instability of TDF in media.

Troubleshooting Guide: Selection & Phenotyping

Objective: Inducing and characterizing resistance mutations (K65R, K70E, TAMs).

FAQ 1: "Why does my virus die before developing resistance?"

Diagnosis: The "Fitness Cost" Barrier. The primary TFV resistance mutation, K65R , confers a significant replication defect (reduced viral fitness). If you ramp drug concentration too quickly, the stochastic probability of generating K65R is outweighed by the fitness cost, leading to culture extinction.

Protocol: The "Soft-Landing" Escalation

  • Baseline: Determine the IC50 of your Wild Type (WT) virus.

  • Passage 1-3: Culture at 0.5x IC50 . Allow the virus to replicate to high titers (>100 pg/mL p24) without strong selective pressure. This builds genetic diversity.

  • Escalation: Increase concentration by 1.5-fold to 2-fold only when p24 levels match the drug-free control.

  • Rescue: If p24 drops <10% of control, wash cells and passage without drug for one cycle to rescue the population, then re-introduce drug at the last tolerated concentration.

FAQ 2: "I see K65R in sequencing, but the Fold Change (FC) is low (<2.0)."

Diagnosis: Context-Dependent Phenotypes.[6] K65R reduces TFV susceptibility by ~2-4 fold.[7] It is not a "high-level" resistance mutation like M184V is for 3TC (>100-fold). Furthermore, other mutations can mask or enhance this effect.

Data Interpretation Matrix:

Genotype ContextPhenotype (TFV Susceptibility)Mechanism
K65R Only 2.0 – 4.0 FC Reduced incorporation (Discrimination).
K65R + M184V 0.8 – 1.5 FC (Hypersusceptible)M184V improves TFV binding, antagonizing K65R resistance [1].
TAMs (M41L/T215Y) 1.5 – 3.0 FC Excision (Primer Unblocking).
TAMs + K65R Rare / Antagonistic K65R and TAMs are mutually antagonistic; rarely selected together in vitro [2].
FAQ 3: "My TDF assay results are inconsistent between replicates."

Diagnosis: Chemical Instability.[8] TDF degrades into TFV in neutral cell culture media (half-life ~10-15 hours). If your assay runs for 5 days without media replenishment, the effective drug concentration drops, and you are essentially assaying TFV (parent), not TDF.

Corrective Action:

  • Switch to TAF: Higher stability in media.

  • Daily Replenishment: If using TDF, replace media/drug every 24 hours.

  • Use TFV (Parent): Use high concentrations (1–10 µM) of parent TFV to bypass stability issues, accepting that uptake will be passive/slow.

Mechanistic Validation: Distinguishing Discrimination vs. Excision

Scenario: You have a resistant mutant, but you need to prove how it resists TFV. Tools: Enzymatic Assays using Purified Recombinant RT.

Workflow: The ATP-Rescue Assay (for Excision)

This assay determines if the RT enzyme can physically remove the drug from the DNA primer using cellular ATP (the mechanism of Thymidine Analog Mutations - TAMs).

Protocol Steps:

  • Primer Extension: Anneal a radiolabeled DNA primer to a template.[9][10]

  • Chain Termination: Incubate RT + Template/Primer + TFV-DP (no dATP). This locks the primer with TFV at the 3' end.

  • Purification: Remove free TFV-DP (using gel filtration columns).

  • Rescue Reaction: Incubate the TFV-terminated complex with 3.2 mM ATP (physiological concentration) and high concentrations of dATP/dGTP/dCTP/dTTP (to allow extension if removed).

  • Visualization: Run on a denaturing polyacrylamide urea gel.

    • Result A (Discrimination/K65R): The primer remains "stuck" at the termination length. ATP cannot remove TFV.

    • Result B (Excision/TAMs): You see full-length product. ATP excised the TFV, and the primer was extended.

Troubleshooting_Tree Start Issue: No Resistance Observed Check_Drug Check Drug Stability (Is TDF degrading?) Start->Check_Drug Check_Cell Check Host Factors (Cathepsin A levels?) Check_Drug->Check_Cell Drug is Stable Check_Seq Genotype Virus Check_Cell->Check_Seq Cells Competent Result_WT Wild Type Seq: Increase Selection Pressure Check_Seq->Result_WT No Mutations Result_K65R K65R Present: Check for M184V (Antagonism) Check_Seq->Result_K65R Mutation Found

Figure 2: Decision tree for investigating lack of phenotypic resistance.

References & Citations

  • Parikh, U. M., et al. (2006). The K65R Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase Exhibits Bidirectional Phenotypic Antagonism with Thymidine Analog Mutations.[11] Journal of Virology.

  • White, K. L., et al. (2009). Molecular mechanisms of resistance to human immunodeficiency virus type 1 with reverse transcriptase mutations K65R and K65R+M184V and their effects on enzyme function and viral replication capacity.[12] Antimicrobial Agents and Chemotherapy.[13]

  • Margot, N. A., et al. (2015).[14][15] Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro.[2][7][16] Antimicrobial Agents and Chemotherapy.[13]

  • Stanford HIV Drug Resistance Database. (2024). NRTI Resistance Notes: Tenofovir.[2][7][8][11][13][16][17]

  • Meyer, P. R., et al. (2000). Differential removal of thymidine nucleotide analogues from blocked DNA chains by human immunodeficiency virus reverse transcriptase in the presence of physiological concentrations of 2'-deoxynucleoside triphosphates.[13] Antimicrobial Agents and Chemotherapy.[13]

Sources

Technical Support Center: Refining Purification Techniques for Tenofovir and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of tenofovir and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of these critical antiviral compounds. Here, we move beyond standard protocols to address the nuanced challenges you may encounter in the lab. Our focus is on providing practical, experience-driven solutions in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Section 1: Crystallization and Polymorph Control of Tenofovir Disoproxil Fumarate (TDF)

Crystallization is a critical step in the purification of Tenofovir Disoproxil Fumarate (TDF), not only for achieving high purity but also for isolating the desired polymorphic form, which can impact the drug's stability and bioavailability.[1][2]

Frequently Asked Questions (FAQs)

Q1: My TDF crystallization from isopropyl alcohol is resulting in low yield and inconsistent polymorphic form. What factors should I investigate?

A1: This is a common issue often rooted in the delicate interplay between solvent, temperature, and cooling rate. Here’s a systematic approach to troubleshooting:

  • Solvent Purity and Ratio: Ensure your isopropyl alcohol is of high purity. The presence of water or other organic solvents can significantly alter the solubility of TDF and influence which polymorphic form crystallizes.

  • Dissolution Temperature: Heating the TDF crude in isopropyl alcohol to around 45-50°C is typically sufficient to achieve a clear solution.[3] Overheating can lead to degradation, introducing impurities that may inhibit crystallization or favor the formation of undesired polymorphs.

  • Cooling and Stirring Rate: The rate of cooling is a critical parameter. A slow, controlled cooling to 25-30°C followed by a stirring period of at least one hour allows for the orderly arrangement of molecules into the desired crystal lattice, often Form A.[3] Rapid cooling can lead to the precipitation of amorphous material or a mixture of polymorphs.

  • Seeding: If you are targeting a specific polymorph, such as Form I, A, or B, seeding the solution with a small amount of the desired crystal form can be highly effective in directing the crystallization process.[3]

dot graph TD { A[Crude TDF in Isopropyl Alcohol] --> B{Heat to 45-50°C}; B --> C{Cool to 25-30°C}; C --> D[Stir for 1 hour]; D --> E{Filter and Dry}; E --> F[Crystalline TDF Form A]; } caption: Crystallization Workflow for TDF Form A.

Q2: I'm trying to produce different polymorphs of TDF. Can you provide a starting point for solvent selection?

A2: Solvent choice is paramount in polymorph screening. Different solvents can stabilize different crystal packing arrangements. Here is a table summarizing common solvents and their associated TDF polymorphs based on published data:

Solvent SystemResulting PolymorphKey Process Parameters
Isopropyl AlcoholForm ADissolve at 45-50°C, cool to 25-30°C[3]
Methanol or EthanolForm BDissolve and crystallize, may require cooling below 40°C[3]
Ethyl Acetate / Isopropyl EtherNew Crystal FormDissolve in ethyl acetate, slowly add isopropyl ether as an anti-solvent

Experimental Protocol: Preparation of Crystalline TDF Form B

  • Dissolve crude Tenofovir Disoproxil Fumarate in methanol or ethanol at a slightly elevated temperature to ensure complete dissolution.

  • Initiate crystallization by one of the following methods or a combination thereof:

    • Cooling the solution to below 40°C, preferably to 20-30°C.[3]

    • Seeding with pre-existing Form B crystals.

    • Partial removal of the solvent under reduced pressure.

    • Addition of a suitable anti-solvent.

  • Allow sufficient time for the crystals to form and grow.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

  • Confirm the polymorphic form using techniques like X-ray Powder Diffraction (XRPD).

Section 2: Chromatographic Purification and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and the analytical assessment of tenofovir and its derivatives. The inherent polarity of these compounds and the structural similarity of their impurities necessitate well-optimized chromatographic methods.

Troubleshooting Common HPLC Issues

Q1: I'm observing poor resolution between tenofovir and its early-eluting impurities in my RP-HPLC analysis. How can I improve the separation?

A1: This is a frequent challenge, especially with polar impurities like adenine. Here are several parameters to adjust:

  • Mobile Phase pH: The pH of your aqueous buffer is critical. For ionizable compounds like tenofovir, adjusting the pH can significantly impact retention and selectivity. A pH of around 6.0 has been shown to be effective.[4] At a pH of 5.5, resolution can be significantly compromised.[5]

  • Column Chemistry: A standard C18 column is a good starting point, but if resolution is still lacking, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.[4]

  • Gradient Optimization: A well-designed gradient elution is often necessary to separate both polar and non-polar impurities in a single run.[6] A ternary gradient system can offer enhanced flexibility for resolving challenging peaks.[7]

  • Column Temperature: Increasing the column temperature (e.g., to 40-45°C) can improve peak shape and resolution by lowering the mobile phase viscosity.[4]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Decision tree for troubleshooting poor HPLC resolution.

Q2: Unexpected peaks are appearing in my chromatograms. What are the likely sources and how can I identify them?

A2: The appearance of unexpected peaks can be concerning and requires a systematic investigation:

  • Sample Degradation: Tenofovir and its derivatives can be susceptible to degradation. It is recommended to prepare samples fresh and store them at a controlled low temperature (e.g., 8°C) before injection.[4] Immediate analysis after preparation is ideal.

  • Contamination: High-purity solvents and meticulously cleaned glassware are essential. Always run a blank injection of your diluent to rule out contamination from these sources.[4]

  • Mobile Phase Interaction: Some impurities can form through interactions between the analyte and the mobile phase components. Ensure your mobile phase is freshly prepared and filtered.[4]

  • Identification of New Impurities: If the peak is consistently present, it may be a previously unidentified process-related impurity or a degradation product. Further investigation using Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for structural elucidation.[4]

Table of Common Tenofovir Impurities

Impurity NameTypeCommon Origin
PMPA anhydro impurityProcess-relatedSynthesis of Tenofovir[4]
Mono phenyl PMPA impurityProcess-relatedSynthesis of Tenofovir[4]
Mono-POC TenofovirProcess-relatedSynthesis of TDF
Tenofovir disoproxil carbamateProcess-relatedSynthesis of TDF
(S)-enantiomerChiral ImpuritySynthesis of TDF[8]

Section 3: Chiral Purification of Tenofovir Derivatives

The therapeutic efficacy of tenofovir derivatives is often stereospecific. For instance, the desired enantiomer of tenofovir disoproxil is the (R)-isomer, while the (S)-isomer is considered an impurity.[8] Similarly, tenofovir alafenamide (TAF) has a diastereomer, GS-7339, which needs to be controlled.[9][10]

FAQs on Chiral Separations

Q1: What are the recommended starting points for developing a chiral HPLC method for the separation of (R)- and (S)-tenofovir disoproxil?

A1: Chiral separations are highly specific to the stationary phase and mobile phase conditions. Based on existing literature, here are promising approaches:

  • Chiral Stationary Phases (CSPs): Amylose-based columns, such as those with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have demonstrated excellent resolving power for tenofovir disoproxil enantiomers.[8][11]

  • Mobile Phase: A mobile phase consisting of a mixture of methanol and acetonitrile (e.g., 95:5 v/v) with a small amount of an amine modifier like triethylamine (0.1%) is a good starting point.[8] The UV detection wavelength is typically set at 260 nm.[8]

Q2: I am struggling to separate the diastereomers of Tenofovir Alafenamide (TAF). Are there alternative methods to chiral HPLC?

A2: While chiral HPLC is a powerful technique, Indirect Chiral Ligand Exchange Chromatography (ICLEC) offers a cost-effective and flexible alternative.[9][10]

Principle of ICLEC for TAF Diastereomer Separation:

This technique involves the formation of ternary complexes between a central metal ion (e.g., Cu(II)), a chiral selector added to the mobile phase (e.g., L-phenylalanine), and the chiral analyte.[9][10] The different spatial configurations of the ternary complexes formed with each diastereomer lead to differences in their thermodynamic stability and, consequently, their retention times on a standard C18 column.[9][10]

Optimized ICLEC Conditions for TAF Separation:

  • Column: Standard C18 analytical column.[9][10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium dihydrogen phosphate at pH 4.0) and acetonitrile (e.g., 79:21 v/v), with L-phenylalanine as the chiral selector and Cu(II) as the central metal ion.[9][10]

This method has been successfully applied to separate TAF from its diastereomer GS-7339.[9][10]

Section 4: Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a crucial component of understanding the stability of a drug substance.[4]

Q1: What are the essential stress conditions for forced degradation studies of tenofovir and its derivatives?

A1: A comprehensive forced degradation study should expose the drug substance to a range of stress conditions to identify potential degradation pathways. A typical protocol includes:

  • Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at room temperature.[4]

  • Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at room temperature.[4]

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3%).[4]

  • Thermal Stress: Heating the solid drug substance at an elevated temperature.

  • Photolytic Stress: Exposing the drug substance to UV and visible light.

The goal of these studies is to achieve a modest level of degradation (typically 5-20%) to allow for the reliable detection and characterization of degradation products.

References

  • Processes For Preparation Of Tenofovir Disoproxil Fumarate Polymorphs. Quick Company.
  • Technical Support Center: Tenofovir Maleate Impurity Identification and Profiling. Benchchem.
  • Crystal data and structure refinement for the Tenofovir disoproxil (TD) free base. ResearchGate.
  • CN103483385A - Tenofovir disoproxil fumarate of new crystal form, and preparation method thereof. Google Patents.
  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications.
  • Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction. MDPI.
  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica.
  • A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. Neliti.
  • Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Bioscience Biotechnology Research Communications.
  • Ternary Gradient for Tenofovir Disoproxil Fumarate Impurity Profiling. Thermo Fisher Scientific.
  • Development of a validated liquid chromatographic method for the determination of related substances and assay of tenofovir disoproxil fumarate. PubMed.
  • Enantiomeric Separation and Quantitation of Tenofovir Disoproxil Fumarate Using Amylose-Based Chiral Stationary Phases by. AKJournals.
  • Splitting and separation mechanism of tenofovir alafenamide fumarate chiral isomers based on indirect chiral ligand exchange chromatography. PubMed.
  • Splitting and separation mechanism of tenofovir alafenamide fumarate chiral isomers based on indirect chiral ligand exchange chromatography. Analytical Methods (RSC Publishing).
  • (PDF) Enantiomeric Separation and Quantitation of Tenofovir Disoproxil Fumarate Using Amylose-Based Chiral Stationary Phases by High-Performance Liquid Chromatography. ResearchGate.

Sources

Technical Support Center: Tenofovir Disoproxil Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the synthesis and optimization of Tenofovir Disoproxil (often referred to in process chemistry as "Isopropyl Tenofovir" due to the bis-isopropyloxycarbonyloxymethyl moiety).

This content is structured for process chemists and R&D scientists encountering yield or purity bottlenecks.

Status: Active | Topic: Alkylation of PMPA with CMIC | Role: Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of Tenofovir Disoproxil (TD) from Tenofovir (PMPA) involves a double alkylation using Chloromethyl Isopropyl Carbonate (CMIC) . This reaction is technically demanding due to the competing formation of mono-esters (incomplete reaction) and dimers (intermolecular side reactions).

The Core Challenge: Balancing conversion against degradation. Pushing the reaction too hard (high T, excess base) promotes dimerization and hydrolysis. insufficient energy results in high Mono-POC impurities.

Reaction Pathway Diagram

The following diagram outlines the stepwise alkylation and critical impurity pathways.

TenofovirSynthesis PMPA Tenofovir (PMPA) (Insoluble Solid) Mono Mono-POC Intermediate (Major Impurity) PMPA->Mono + CMIC, Base 50-60°C CMIC CMIC (Reagent) TD Tenofovir Disoproxil (Target API) Mono->TD + CMIC, Base Rate Limiting Step Dimer Dimer Impurity (Over-alkylation) TD->Dimer High Temp / Low Solvent Vol Intermolecular Attack

Figure 1: Reaction logic flow. The conversion of Mono-POC to Tenofovir Disoproxil is the rate-determining step requiring precise thermal control.

Troubleshooting & Optimization (Q&A)

Module A: Reaction Conditions (The Alkylation Step)

Q: I am observing high levels of Mono-POC impurity (>10%) even after 5 hours. Should I increase the temperature? A: Do not exceed 65°C. While increasing temperature speeds up the second alkylation, temperatures above 65°C exponentially increase the formation of the Tenofovir Dimer and N-alkylated degradation products.

  • Root Cause: The reaction is likely "stalling" due to base depletion or catalyst inactivation.

  • Solution:

    • Catalyst: Ensure you are using Tetrabutylammonium Bromide (TBAB) . The reaction is heterogeneous; PMPA is insoluble in NMP. TBAB acts as a phase transfer catalyst (PTC), facilitating the reaction between the solid PMPA salt and the organic CMIC. Without TBAB, yields often cap at 60%.

    • Stoichiometry: Standard optimized ratios are 1.0 eq PMPA : 4.0 eq TEA : 4.0-5.0 eq CMIC . If Mono-POC persists, add a booster charge of TEA (1.0 eq) rather than heating further.

Q: My reaction mixture turns into a thick gel or slurry, making stirring impossible. What is happening? A: This indicates improper solvent volume or water contamination .

  • The Mechanism: Tenofovir (PMPA) forms a thick triethylammonium salt slurry in NMP (N-Methyl-2-pyrrolidone). If the solvent volume is too low (<3 volumes), the mass becomes thixotropic.

  • Corrective Action:

    • Maintain a solvent ratio of 4-5 volumes of NMP relative to PMPA weight.

    • Drying is critical. PMPA is hygroscopic. Water competes with PMPA for CMIC, generating alcohols and increasing viscosity. Perform an azeotropic distillation with Cyclohexane or Toluene before adding NMP/CMIC.

Q: Why is NMP the preferred solvent? Can I use DMF? A: NMP is preferred for process safety and solubility .

  • DMF Issues: While DMF works, it decomposes at the required basic/thermal conditions (55-60°C) to produce dimethylamine, which can react with CMIC to form carbamate impurities.

  • NMP Benefit: NMP provides better solubility for the intermediate Mono-POC, driving the equilibrium toward the Bis-POC (TD) product.

Module B: Impurity Management

Q: How do I control the "Dimer" impurity? A: The Dimer forms when the free hydroxyl group of a Mono-POC molecule attacks the phosphonate of another molecule instead of the CMIC.

  • Control Strategy:

    • Dilution: High concentration favors intermolecular dimerization. Ensure dilution is at least 1g PMPA per 4mL solvent.

    • Reagent Order: Add CMIC slowly or in portions if the exotherm causes local hot spots.

    • Water Content: Strictly control water content to <0.1% via Karl Fischer (KF) titration before CMIC addition.

Module C: Workup & Isolation

Q: The crude oil is difficult to crystallize into the Fumarate salt. It remains gummy. A: This is a classic issue caused by residual NMP or CMIC .

  • Troubleshooting:

    • Washing: The organic layer (usually DCM or EtOAc) must be washed thoroughly with water (3x) to remove NMP. NMP acts as a hydrotrope and prevents crystallization.

    • Solvent Swap: Ensure complete removal of the extraction solvent (DCM) before adding Isopropanol (IPA). Residual DCM lowers the melting point of the salt.

    • Temperature Ramp: When forming the salt in IPA, heat to 50-60°C to dissolve, then cool slowly (over 2-3 hours) to 0-5°C. Rapid cooling traps impurities and results in amorphous gum.

Optimized Experimental Protocol

The following protocol integrates the "Phase Transfer Catalysis" method, which is superior to standard neat base methods.

Table 1: Reagent Stoichiometry & Parameters
ComponentRoleEq / VolCritical Parameter
Tenofovir (PMPA) Substrate1.0 eqDry basis (KF <0.5%)
Cyclohexane Azeotropic Agent10 VolRemove water @ 80°C
NMP Solvent4.0 VolAnhydrous
Triethylamine (TEA) Base4.0 eqAcid scavenger
TBAB Catalyst0.5 eqCRITICAL for Yield
CMIC Alkylating Agent4.8 eqAdd at 50-55°C
Step-by-Step Workflow

Step 1: Azeotropic Drying (The Foundation)

  • Charge Tenofovir (PMPA) and Cyclohexane into the reactor.

  • Add Triethylamine (TEA) (approx. 1.0 eq of the total TEA).

  • Heat to reflux and collect water via a Dean-Stark trap.

  • Distill off Cyclohexane under vacuum until a wet solid residue remains.

    • Why? Removing water prevents CMIC hydrolysis and reduces dimer formation.

Step 2: The Alkylation Reaction

  • Add NMP (4 volumes) and the remaining TEA (3.0 eq) to the residue.

  • Add TBAB (0.5 eq). Stir to form a uniform suspension.

  • Heat the mixture to 50–55°C .

  • Add CMIC (4.8 eq) dropwise over 1 hour.

    • Note: Do not dump CMIC. The reaction is exothermic.

  • Maintain at 55°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC. Target: Mono-POC < 2.0%.

Step 3: Workup

  • Cool reaction mass to 20–25°C.

  • Add Water (10 volumes) and Dichloromethane (DCM) (10 volumes).

  • Stir for 30 mins and separate layers.

  • Re-extract aqueous layer with DCM.[1]

  • Wash combined organic layers with 5% NaHCO3 (to remove unreacted PMPA) and then Water (to remove NMP).

  • Concentrate organic layer to a thick oil (Tenofovir Disoproxil base).

Step 4: Salt Formation (Fumarate)

  • Dissolve the oil in Isopropanol (IPA) (6 volumes).

  • Add Fumaric Acid (1.0 eq).

  • Heat to 55°C until dissolved.

  • Cool linearly to 0–5°C over 3 hours.

  • Filter the white crystalline solid and wash with chilled IPA.

Troubleshooting Logic Tree

Troubleshooting Start Issue Observed LowYield Low Yield / High Mono-POC Start->LowYield HighDimer High Dimer Impurity Start->HighDimer GummyProduct Gummy/Oily Salt Start->GummyProduct CheckTemp Check Temp > 50°C? LowYield->CheckTemp CheckWater KF of PMPA > 0.5%? HighDimer->CheckWater CheckNMP Residual NMP in Oil? GummyProduct->CheckNMP CheckTBAB Was TBAB used? CheckTemp->CheckTBAB Yes Action1 Increase Temp to 55°C Add 0.5 eq TBAB CheckTBAB->Action1 No CheckConc Solvent Volume < 3V? CheckWater->CheckConc No Action2 Azeotropic Dry with Toluene Dilute to 5V NMP CheckWater->Action2 Yes CheckConc->Action2 Yes Action3 Add extra Water Wash during Workup CheckNMP->Action3 Yes

Figure 2: Decision matrix for diagnosing reaction failures.

References

  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate . Organic Process Research & Development, 2010.[2] Describes the optimization of the NMP/TEA system and the critical role of temperature control.

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities . Der Pharma Chemica, 2016. Detailed analysis of Mono-POC and Dimer impurity structures and origins.

  • Improved Process for the Preparation of Tenofovir Disoproxil Fumarate . Patent US20130005969A1. Discloses the use of TBAB (Phase Transfer Catalyst) to enhance yield and reduce reaction time.

  • Tenofovir Disoproxil Fumarate: Synthesis and Optimization . ChemicalBook.[1] Overview of industrial synthesis routes and stoichiometry.

Sources

Validation & Comparative

Comparative Validation Guide: Analytical Strategies for Tenofovir Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

Tenofovir Disoproxil Fumarate (TDF) is a prodrug of Tenofovir (PMPA), designed to improve oral bioavailability.[1] However, its chemical structure—containing labile phosphonate ester bonds—makes it highly susceptible to hydrolytic degradation. The primary challenge in TDF analysis is not just quantifying the API, but resolving it from its degradation products (Mono-POC PMPA, Tenofovir) and process impurities (Adenine).

This guide moves beyond basic "recipe" following. It critically compares analytical platforms and provides a self-validating, stability-indicating protocol grounded in ICH Q2(R1) guidelines.

Comparative Analysis: Choosing the Right Platform

Selecting an analytical method is a trade-off between resolution, speed, and laboratory infrastructure. The following table objectively compares the three dominant methodologies for TDF impurity profiling.

Table 1: Strategic Comparison of Analytical Methodologies
FeatureMethod A: RP-HPLC (UV) Method B: UHPLC (PDA) Method C: HILIC-MS
Primary Use Case Routine QC, Release TestingHigh-Throughput ScreeningGenotoxic Impurity (GTI) Analysis
Separation Mechanism Hydrophobic InteractionHydrophobic Interaction (High Pressure)Hydrophilic Interaction
Run Time 45–60 mins5–12 mins10–15 mins
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL< 0.001 µg/mL
Resolution of Polar Impurities Moderate (Adenine elutes early)High (Sharp peaks, better integration)Excellent (Retains polar species well)
Cost Per Sample LowMediumHigh
Expert Insight The industry standard. Robust but solvent-heavy.Recommended for R&D. Drastically reduces solvent consumption.Essential for identifying unknown degradants or trace GTIs.

The "Hero" Protocol: Stability-Indicating RP-HPLC Method

Rationale: While UHPLC is faster, RP-HPLC remains the most accessible and robust method for global QC labs. This protocol is designed to separate TDF from its two critical hydrolysis products: Mono-POC PMPA and Tenofovir (PMPA) .

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or equivalent),

    
    , 
    
    
    
    .
    • Expert Note: A

      
       column is specified over 
      
      
      
      to ensure baseline resolution (
      
      
      ) between the Mono-POC impurity and the main TDF peak during forced degradation.
  • Mobile Phase A:

    
     Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).
    
    • Causality: Low pH suppresses the ionization of the phosphonate groups, increasing retention and sharpening peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     ( 
    
    
    
    of the Adenine moiety).
  • Temperature:

    
    .
    
Gradient Program

A gradient is strictly required because Tenofovir (highly polar) elutes early, while TDF (hydrophobic) elutes late. An isocratic method will result in broad peaks or excessive run times.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Elution of Polar Impurities (Adenine, Tenofovir)
15.06040Linear Ramp
35.02080Elution of TDF & Hydrophobic Degradants
40.02080Wash
40.1955Re-equilibration
50.0955End of Run

Validation Framework (ICH Q2 Aligned)

To ensure scientific integrity, the method must be "self-validating." This means the protocol includes checks that fail if the method is not performing correctly.

Specificity (Forced Degradation)

You cannot claim specificity by simply injecting a standard. You must prove the method can separate the API from degradants generated under stress.

  • Protocol: Expose TDF sample to:

    • Acid:

      
      , 
      
      
      
      , 4 hours.
    • Base:

      
      , Ambient, 1 hour (TDF is extremely labile in base; expect rapid hydrolysis to Tenofovir).
      
    • Oxidation:

      
      .
      
  • Acceptance Criteria: Peak Purity Index (via PDA detector) > 0.999 for the main TDF peak. No co-elution of degradants.

Linearity & Range[6][9]
  • Protocol: Prepare a minimum of 5 concentration levels ranging from LOQ to 150% of the target concentration.

  • Expert Insight: For impurities, the linearity range must cover the reporting threshold (

    
    ) up to the specification limit (usually 
    
    
    
    ).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Spike Recovery)
  • Protocol: Spike known amounts of Impurity Standards (Mono-POC and Adenine) into the placebo matrix at 50%, 100%, and 150% of the specification limit.

  • Acceptance: Mean recovery between 85%–115% for impurities.

Visualizations

Diagram 1: Tenofovir Degradation Pathway

Understanding the chemistry is prerequisite to validation. TDF degrades via stepwise hydrolysis of the isopropyloxycarbonyloxymethyl (POC) groups.

TDF_Degradation TDF Tenofovir Disoproxil Fumarate (TDF - Prodrug) MonoPOC Mono-POC PMPA (Major Degradant) TDF->MonoPOC Hydrolysis (Acid/Base) Loss of 1 POC group Formaldehyde Formaldehyde (By-product) TDF->Formaldehyde Side Reaction Tenofovir Tenofovir (PMPA) (Fully Hydrolyzed API) MonoPOC->Tenofovir Hydrolysis Loss of 2nd POC group Adenine Adenine (Process Impurity) Adenine->TDF Synthesis Precursor

Caption: Stepwise hydrolytic degradation of TDF into Mono-POC and eventually Tenofovir (PMPA).

Diagram 2: Validation Workflow Decision Tree

This logic flow ensures that the validation process is halted and corrected immediately if a critical parameter fails, preventing wasted resources.

Validation_Logic Start Start Validation SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit Specificity Specificity / Stress Testing (Peak Purity > 0.999?) SystemSuit->Specificity Linearity Linearity (R² > 0.999?) Specificity->Linearity Yes Fail STOP: Re-optimize Method Specificity->Fail No (Co-elution) Accuracy Accuracy / Recovery (85-115%?) Linearity->Accuracy Yes Linearity->Fail No (Range Error) Accuracy->Fail No (Matrix Effect) Pass Method Validated Accuracy->Pass Yes

Caption: Logical decision tree for method validation. Failure at any diamond node requires method re-optimization.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][5] (2005).[6][2][3] Link

  • Manojkumar, et al. A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation.[7] Research Journal of Pharmacy and Technology.[6] (2020). Link

  • Gomes, F. P., et al. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. Journal of Pharmaceutical Sciences.[8] (2023).[6][9][10] Link

  • Chawla, G., et al. Stability indicating RP-HPLC method development and validation of Tenofovir in Bulk and Pharmaceutical formulation. Der Pharma Chemica. (2016). Link

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019).[11] Link

Sources

Comparative Guide: Assessing the Cross-Reactivity and Selectivity of Tenofovir Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tenofovir (TFV) remains a cornerstone of antiviral therapy for both HIV-1 and Hepatitis B Virus (HBV).[1] However, its clinical utility is dictated by the delivery mechanism. The two primary prodrugs—Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) —exhibit vastly different pharmacokinetic profiles despite delivering the same active metabolite, Tenofovir Diphosphate (TFV-DP).[2][3]

"Cross-reactivity" in the context of nucleotide analogs is a double-edged sword:

  • Desirable Cross-Reactivity: Broad-spectrum activity against distinct viral polymerases (e.g., HIV-1 RT and HBV Pol).

  • Undesirable Cross-Reactivity: Off-target inhibition of host polymerases, specifically mitochondrial DNA polymerase

    
     (Pol 
    
    
    
    ), leading to toxicity.

This guide provides a technical framework for distinguishing these activities using cell-based assays and biochemical profiling.[4][5][6]

Part 1: Mechanistic Basis of Analog Performance

To accurately assess performance, one must understand that TDF and TAF are not interchangeable in in vitro assays unless the specific metabolic machinery of the cell line is considered.

  • TDF: Rapidly hydrolyzed by esterases in the plasma (and culture media) into TFV. TFV has poor membrane permeability, requiring high extracellular concentrations to achieve therapeutic intracellular levels.

  • TAF: Stable in plasma.[3] It enters cells passively and is hydrolyzed intracellularly by Cathepsin A (CatA) .[7] This results in a "loading" effect, achieving high TFV-DP levels with low extracellular exposure.

Critical Experimental Note: Standard cell lines (e.g., MT-2, HepG2) express varying levels of CatA. Testing TAF in a CatA-deficient cell line will yield artificially poor potency (


) data.
Visualization: Differential Metabolism Pathway

TFV_Metabolism cluster_extracellular Extracellular Space / Plasma cluster_intracellular Target Cell (PBMC/Hepatocyte) TDF TDF (Prodrug) TFV_ext TFV (Parent) TDF->TFV_ext Plasma Esterases (Rapid Hydrolysis) TAF_ext TAF (Prodrug) TAF_int TAF (Intracellular) TAF_ext->TAF_int Passive Diffusion (High Permeability) TFV_int TFV TFV_ext->TFV_int Inefficient Uptake (Organic Anion Transporters) TAF_int->TFV_int Cathepsin A (CatA) (Intracellular Hydrolysis) TFV_MP TFV-MP TFV_int->TFV_MP Kinases TFV_DP TFV-DP (Active Metabolite) TFV_MP->TFV_DP Kinases Viral_DNA Viral DNA Chain Termination TFV_DP->Viral_DNA Inhibits RT/Pol

Caption: Figure 1. TAF utilizes intracellular Cathepsin A to concentrate the active metabolite (TFV-DP) inside the cell, whereas TDF relies on inefficient uptake of free Tenofovir after plasma hydrolysis.

Part 2: Assessing Viral Cross-Reactivity (Efficacy)

When comparing analogs, the Selectivity Index (SI) is the gold standard metric. It is calculated as


 (Cytotoxic Concentration / Effective Concentration).
Comparative Performance Data

The following data summarizes typical ranges observed in Peripheral Blood Mononuclear Cells (PBMCs), the most physiologically relevant model for HIV.

MetricTenofovir (TFV)TDF (Prodrug)TAF (Prodrug)Mechanistic Insight
HIV-1

(PBMC)
1,000 – 5,000 nM5 – 20 nM0.1 – 5 nMTAF loads PBMCs ~100x more efficiently than TDF/TFV.
HBV

(HepG2)
> 10,000 nM10 – 30 nM5 – 20 nMHepG2 cells express CatA, allowing TAF activation.

(Cytotoxicity)
> 1,000 µM> 50 µM> 50 µMLow cytotoxicity for all; TAF's low dose reduces systemic exposure.
Intracellular Half-life ~15-30 hours~150 hours (as TFV-DP)~150 hours (as TFV-DP)Once activated, the metabolite persists similarly.
Protocol 1: PBMC-Based Antiviral Potency Assay[8]

This protocol avoids the artifacts of immortalized cell lines by using primary cells.

Materials:

  • Fresh human PBMCs (isolated via Ficoll-Paque density gradient).

  • HIV-1 isolate (e.g., BaL for CCR5-tropic or IIIB for CXCR4-tropic).

  • Test Compounds: TDF, TAF, TFV (dissolved in DMSO).

  • Readout: p24 Antigen ELISA or RT-qPCR.

Workflow:

  • Activation: Stimulate PBMCs with PHA (Phytohemagglutinin) and IL-2 for 48–72 hours to induce proliferation (required for retroviral replication).

  • Infection: Spin-inoculate PBMCs with HIV-1 (MOI 0.01–0.1) for 2 hours at 1,200 x g.

  • Wash: Wash cells 3x with PBS to remove unbound virus. This is critical to ensure the signal represents new replication.

  • Treatment: Plate cells (

    
    /well) in 96-well plates. Add serial dilutions of TDF/TAF.
    
    • Control: AZT (Zidovudine) as a positive control.[8]

    • Vehicle: 0.1% DMSO.

  • Incubation: Culture for 5–7 days. Replenish media + drug on Day 3 if necessary (though TFV-DP stability usually allows single dosing).

  • Readout:

    • Efficacy: Collect supernatant for p24 ELISA (protein) or viral RNA extraction (qPCR).

    • Cytotoxicity: Use CellTiter-Glo (ATP-based) on the cell pellet to determine

      
       simultaneously.
      

Data Analysis: Fit data to a 4-parameter logistic (4PL) non-linear regression model to derive


.

Part 3: Assessing Host Cross-Reactivity (Mitochondrial Toxicity)

A major safety concern for NtRTI (Nucleotide Reverse Transcriptase Inhibitor) analogs is the inhibition of Human DNA Polymerase


 (Pol 

)
, which replicates mitochondrial DNA (mtDNA). Chronic inhibition leads to mtDNA depletion, lactic acidosis, and hepatic steatosis.

While TDF and TAF are generally safe, "cross-reactivity" with Pol


 must be ruled out for any novel analog.
Protocol 2: mtDNA/nDNA Ratio Assay (qPCR)

This assay is more sensitive than general cytotoxicity (MTT/XTT) because it detects genetic depletion before cell death occurs.

Materials:

  • Cell Line: HepG2 (Liver) or PC-3 (Prostate) – metabolically active cells.

  • Duration: 14 Days (Standard cytotoxicity assays of 3 days are insufficient to observe mtDNA depletion).

Workflow:

  • Seeding: Seed HepG2 cells at low density.

  • Treatment: Treat with TDF/TAF at

    
    , 
    
    
    
    , and
    
    
    the antiviral
    
    
    .
    • Positive Control:[5] ddC (Zalcitabine) – a known potent Pol

      
       inhibitor.
      
  • Passaging: Passage cells every 3–4 days to maintain log-phase growth, re-adding the drug at each passage.

  • Harvest (Day 14): Extract total DNA (genomic + mitochondrial).

  • qPCR Analysis:

    • Target (mtDNA): NADH dehydrogenase subunit 1 (ND1) or COXII.

    • Reference (nDNA):

      
      -globin or RNase P (nuclear single-copy gene).
      
  • Calculation:

    
    
    
    
    
    (Compare treated samples to vehicle control).
Visualization: Toxicity Screening Logic

Toxicity_Screening Start Start: Novel Analog Evaluation Step1 1. Enzymatic Assay (Recombinant Pol γ) Start->Step1 Decision1 Inhibition Ki < 10 µM? Step1->Decision1 Step2 2. Short-term Cytotoxicity (3-Day MTT/CellTiter-Glo) Decision1->Step2 No Outcome_Toxic High Risk (Mitochondrial Toxicity) Decision1->Outcome_Toxic Yes (Early Fail) Step3 3. Long-term mtDNA Assay (14-Day HepG2 qPCR) Step2->Step3 If CC50 > 100x EC50 Outcome_Safe Low Risk (Proceed to Animal Models) Step3->Outcome_Safe mtDNA ratio stable Step3->Outcome_Toxic mtDNA depletion observed

Caption: Figure 2. Hierarchical screening workflow for host cross-reactivity. Direct enzymatic inhibition (Step 1) is followed by cell-based confirmation (Step 3) to rule out mitochondrial toxicity.

References

  • Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus."[3][9] Antiviral Research.

  • Ruane, P. J., et al. (2013). "Antiviral Activity, Safety, and Pharmacokinetics/Pharmacodynamics of Tenofovir Alafenamide as 10-Day Monotherapy in HIV-1-Infected Adults." JAIDS Journal of Acquired Immune Deficiency Syndromes.

  • Birkus, G., et al. (2007). "Cathepsin A is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131." Antimicrobial Agents and Chemotherapy.[10]

  • Feng, J. Y., et al. (2016). "Mechanistic Studies of the Mitochondrial Toxicity of Nucleoside Reverse Transcriptase Inhibitors." Methods in Molecular Biology.

  • Stray, K. M., et al. (2017). "Tenofovir Alafenamide Is Not a Substrate for Organic Anion Transporters 1 and 3: Implications for Renal Safety." Antimicrobial Agents and Chemotherapy.[10]

Sources

Comparative Analysis: Tenofovir Alafenamide (TAF) versus Isopropyl Tenofovir (Tenofovir Disoproxil Fumarate - TDF)

[1][2][3][4]

Executive Summary: The Chemical Divergence

In the development of nucleotide reverse transcriptase inhibitors (NrtIs), the modification of the phosphonate moiety governs the drug's delivery efficiency. This guide compares Tenofovir Alafenamide (TAF) against Tenofovir Disoproxil Fumarate (TDF) .[1][2][3][4][5][6]

Note on Nomenclature: "Isopropyl Tenofovir" is functionally identified here as TDF , chemically defined as the bis(isopropoxycarbonyloxymethyl) ester of tenofovir. TDF relies on isopropyl-based ester masks to increase oral bioavailability, whereas TAF utilizes a phosphonamidate mask.

While both prodrugs deliver the same parent compound (Tenofovir, TFV) to the active site, their distinct entry mechanisms create a massive divergence in plasma stability and intracellular loading efficiency. TAF represents a "targeted delivery" system, whereas TDF operates on a "mass action" principle.

Mechanistic Profiling: Intracellular Activation Pathways

The superior antiviral potency of TAF is not intrinsic to the parent molecule but is a function of its stability and specific enzymatic cleavage.

The Stability-Activation Paradox
  • TDF (Isopropyl Ester): Highly susceptible to ubiquitous plasma esterases. Upon absorption, it is rapidly hydrolyzed in the plasma, releasing free TFV. Free TFV is hydrophilic and permeates cell membranes poorly, requiring high oral doses (300 mg) to force sufficient drug into target cells via passive diffusion or organic anion transporters.

  • TAF (Phosphonamidate): Resistant to plasma esterases. It remains intact in the systemic circulation (>90% stability), entering Peripheral Blood Mononuclear Cells (PBMCs) via passive diffusion. Once intracellular, it is selectively cleaved by Cathepsin A (CatA) , a lysosomal carboxypeptidase highly expressed in lymphoid tissue.

Pathway Visualization

The following diagram illustrates the critical metabolic bifurcation between TAF and TDF.

TAF_vs_TDF_Metabolismcluster_PlasmaSystemic Circulation (Plasma)cluster_CellIntracellular Space (PBMC/Lymphocyte)TDFTDF(Isopropyl Ester)Plasma_EstPlasma Esterases(Rapid Hydrolysis)TDF->Plasma_EstTAFTAF(Phosphonamidate)TAF_CellIntact TAFTAF->TAF_CellEfficient Passive DiffusionTFV_PlasmaFree Tenofovir(TFV)TFV_CellIntracellular TFVTFV_Plasma->TFV_CellInefficient Uptake(Passive/OAT)Plasma_Est->TFV_PlasmaPremature CleavageCatACathepsin A(Lysosomal Hydrolysis)TAF_Cell->CatATargeted ActivationTFV_DPTFV-Diphosphate(Active Antiviral)TFV_Cell->TFV_DPPhosphorylationRTViral ReverseTranscriptaseTFV_DP->RTChain TerminationCatA->TFV_CellKinasesCellular Kinases

Figure 1: Metabolic bifurcation showing TDF's premature plasma hydrolysis versus TAF's intracellular activation by Cathepsin A.

Comparative Performance Data

The following data aggregates results from key comparative studies (e.g., GS-US-292-0104, GS-US-292-0111) and in vitro virology profiles.

Antiviral Activity and Loading Efficiency
MetricTenofovir Alafenamide (TAF)Tenofovir Disoproxil (TDF)Fold Difference
Clinical Dose 10 mg or 25 mg300 mg12-30x Lower Dose
EC50 (MT-2 Cells) 5 – 7 nM50 – 100 nM~10x More Potent
Plasma Half-Life ~0.5 hours (rapid uptake)~0.4 hours (rapid hydrolysis)Comparable
Intracellular TFV-DP ~500–800 fmol/10^6 cells~100–150 fmol/10^6 cells4-7x Higher Loading
Plasma TFV Exposure Low (90% reduction vs TDF)High (Systemic Burden)90% Reduction
Interpretation
  • Potency: While TAF and TDF eventually yield the same active metabolite (TFV-DP), TAF achieves effective intracellular concentrations at a fraction of the molar dose.[5]

  • Selectivity: The "Isopropyl" ester (TDF) floods the plasma with free Tenofovir, which is cleared renally, causing proximal tubule toxicity. TAF minimizes this "bystander" exposure.[5]

Experimental Protocol: Quantifying Intracellular TFV-DP

To validate the superior loading of TAF in your own lab, utilize the following LC-MS/MS workflow. This protocol is designed to isolate the active metabolite (TFV-DP) from PBMCs.

Reagents & Equipment
  • Matrix: Human PBMCs (isolated via Ficoll-Paque density gradient).

  • Internal Standard (IS): ^13C5-Tenofovir-DP.

  • Lysis Buffer: 70% Methanol in water (cold).

  • Instrumentation: UPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

Step-by-Step Workflow
  • Cell Isolation:

    • Collect whole blood in EDTA tubes.

    • Isolate PBMCs via centrifugation (400 x g, 30 min) over Ficoll-Paque.

    • Wash cells 2x with ice-cold PBS to remove extracellular drug.

    • Critical Step: Count cells using an automated counter (e.g., Vi-Cell) to normalize data to fmol/10^6 cells.

  • Lysis & Extraction:

    • Resuspend pellet in 500 µL 70% Methanol (containing Internal Standard).

    • Vortex vigorously (1 min) and incubate at -20°C for 30 minutes (protein precipitation).

    • Centrifuge at 15,000 x g for 10 min at 4°C.

    • Transfer supernatant to LC vials.

  • LC-MS/MS Analysis:

    • Column: Anion Exchange (WAX) or C18 with Ion Pairing reagent (e.g., DMHA) is required because TFV-DP is highly polar and negatively charged.

    • Transition: Monitor MRM transitions for TFV-DP (448.2 → 176.1 m/z) and IS.

Workflow Diagram

LCMS_WorkflowSamplePBMC Sample(Treated)WashPBS Wash (x2)Remove Extracellular DrugSample->WashLysisLysis: 70% MeOH+ Internal StdWash->LysisSpinCentrifuge15,000g, 4°CLysis->SpinLCMSLC-MS/MS(Ion Pairing/WAX)Spin->LCMSDataQuantification(fmol/10^6 cells)LCMS->Data

Figure 2: Analytical workflow for isolating and quantifying intracellular Tenofovir Diphosphate.

Safety & Toxicology Implications

The chemical difference between the Phosphonamidate (TAF) and the Isopropyl Ester (TDF) directly dictates the safety profile.

  • Renal Safety:

    • TDF: High plasma TFV concentrations lead to accumulation in renal proximal tubule cells via OAT1/OAT3 transporters. This causes mitochondrial depletion and acute kidney injury (Fanconi syndrome).

    • TAF: 90% lower plasma TFV means OAT transporters in the kidney are not saturated, significantly preserving eGFR and reducing proteinuria markers.

  • Bone Safety:

    • TDF: Associated with reductions in Bone Mineral Density (BMD) due to phosphate wasting and direct osteoblast/osteoclast modulation.

    • TAF: Clinical trials demonstrate non-inferior viral suppression with significantly reduced impact on hip and spine BMD.[3]

References

  • Murakami, E., et al. (2015). "Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977." Journal of Biological Chemistry. (Validating the phosphoramidate activation pathway).

  • Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus."[2][4][6][7] Antiviral Research. (Primary comparison of TAF vs TDF pharmacokinetics).

  • Sax, P. E., et al. (2015).[7] "Tenofovir Alafenamide versus Tenofovir Disoproxil Fumarate, Coformulated with Elvitegravir, Cobicistat, and Emtricitabine, for Initial Treatment of HIV-1 Infection."[5][7][8] The Lancet.[7][8] (Clinical efficacy and safety data).

  • Birkus, G., et al. (2007).[8] "Cathepsin A is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131."[8] Antimicrobial Agents and Chemotherapy.[5][7][8] (Mechanistic confirmation of CatA role).

  • Cihlar, T., et al. (2018). "Tenofovir Alafenamide: Discovery, Development, and the Future of HIV and HBV Therapy." Current Opinion in HIV and AIDS. (Review of chemical evolution from TDF to TAF).

Comparative Guide: Bioequivalence & Pharmacokinetics of Novel Tenofovir Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Intracellular Precision

The landscape of Tenofovir (TFV) delivery has evolved from maximizing plasma exposure (First-generation: TDF) to maximizing intracellular loading while minimizing systemic toxicity (Second-generation: TAF; Third-generation: Lipid-conjugates/Nanoparticles).

For researchers evaluating novel tenofovir prodrug formulations , standard plasma bioequivalence (BE) protocols are insufficient. A novel formulation claiming superiority or equivalence to TAF must demonstrate intracellular bioequivalence of the active metabolite, Tenofovir Diphosphate (TFV-DP), within Peripheral Blood Mononuclear Cells (PBMCs).

This guide delineates the mechanistic differences, comparative performance metrics, and the mandatory experimental workflows for validating these novel formulations.

Mechanistic Comparison: TDF, TAF, and Novel Strategies

To design a valid study, one must understand the distinct metabolic activation pathways.

  • Tenofovir Disoproxil Fumarate (TDF): Rapidly hydrolyzed by serum esterases. High circulating plasma TFV causes renal proximal tubulopathy.

  • Tenofovir Alafenamide (TAF): Stable in plasma.[1][2] Enters lymphoid cells via passive diffusion and OAT transporters. Hydrolyzed intracellularly by Cathepsin A .

  • Novel Lipid/Nanoparticle Formulations: Often utilize the lymphatic transport system (chylomicrons) to bypass first-pass liver metabolism, targeting HIV reservoirs directly in lymph nodes.

Visualization: Metabolic Activation Pathways

Tenofovir_Prodrug_Pathways cluster_gut Intestinal Lumen cluster_plasma Systemic Circulation (Plasma) cluster_cell Target Cell (PBMC/Lymphocyte) TDF TDF (300mg) TFV_Plasma TFV (Plasma) High Exposure = Toxicity TDF->TFV_Plasma Esterase Hydrolysis (Rapid) TAF TAF (25mg) TAF_Plasma TAF (Stable) TAF->TAF_Plasma Absorption Novel Novel Lipid-Prodrug Lipid_Plasma Lipid-Prodrug (Lymphatic/Chylomicrons) Novel->Lipid_Plasma Lymphatic Transport TFV_Intra Intracellular TFV TFV_Plasma->TFV_Intra Passive/Inefficient Uptake CatA Cathepsin A TAF_Plasma->CatA Cell Entry Lipid_Plasma->TFV_Intra Direct Delivery TFV_DP TFV-DP (Active Antiviral) TFV_Intra->TFV_DP Phosphorylation (Kinases) CatA->TFV_Intra Intracellular Cleavage

Figure 1: Comparative metabolic pathways. TDF floods plasma with TFV; TAF and Novel Lipid Prodrugs prioritize intracellular delivery, requiring specific enzymatic cleavage (e.g., Cathepsin A) or lymphatic routing.

Comparative Performance Data

When publishing a comparison, your data must benchmark against the following standard pharmacokinetic (PK) profiles. A "Novel" formulation is considered successful if it mimics the TAF profile (Low Plasma TFV / High Intracellular TFV-DP).

Table 1: Benchmark PK Parameters (Human)
ParameterTDF (300 mg) [Standard]TAF (25 mg) [Comparator]Novel Target Profile [Goal]
Plasma

(TFV)
~300 ng/mL~10–15 ng/mL< 20 ng/mL (Minimize Toxicity)
Plasma

(TFV)
~2000–3000 ng·h/mL~150–200 ng·h/mLLow (Bioequivalence to TAF)
PBMC Conc. (TFV-DP) ~50–100 fmol/10⁶ cells~300–800 fmol/10⁶ cells> 500 fmol/10⁶ cells
PBMC/Plasma Ratio Low (~0.1–0.5)High (~15–20)High (Target Engagement)
Renal Safety Marker Urine

-microglobulin

No significant changeNo significant change

Key Insight: A novel formulation showing plasma bioequivalence to TDF (high plasma TFV) is likely failed design by modern standards, as it reintroduces nephrotoxicity risks. The goal is intracellular non-inferiority to TAF.

Experimental Protocol: Intracellular Bioequivalence

Trustworthiness Pillar: The following workflow is the "Gold Standard" for quantifying intracellular nucleotides. Plasma PK alone is insufficient for publication in high-impact journals (e.g., Antimicrobial Agents and Chemotherapy, Clinical Pharmacology & Therapeutics).

Workflow Diagram: PBMC Isolation to LC-MS/MS

PBMC_LCMS_Workflow Sample Whole Blood Sample (EDTA Tube) Ficoll Ficoll-Paque Gradient Centrifugation Sample->Ficoll < 1 hr post-draw PBMC PBMC Layer Isolation Ficoll->PBMC Buffy Coat Count Cell Counting (Viability > 95%) PBMC->Count Normalization Lysis Lysis Step 70% Methanol (-20°C) Count->Lysis Immediate Extract Solid Phase Extraction (WAX Cartridge) Lysis->Extract Supernatant LCMS LC-MS/MS Analysis (Ion Pair/Anion Exchange) Extract->LCMS Data Result: fmol/10^6 cells LCMS->Data

Figure 2: The critical analytical pipeline. Immediate processing (<1 hour) and cold methanol lysis are vital to prevent TFV-DP dephosphorylation during handling.

Detailed Step-by-Step Methodology
Step 1: PBMC Isolation (Time Critical)
  • Collect 8 mL whole blood in CPT™ (Cell Preparation Tube) or EDTA tubes.

  • Centrifugation: 1500–1800 × g for 20–30 mins at room temperature (brake off).

  • Harvest: Collect the "buffy coat" (PBMC layer) carefully to avoid red blood cell contamination.

  • Wash: Resuspend in ice-cold PBS; centrifuge at 300 × g for 10 mins (removes platelets). Repeat twice.

Step 2: Cell Counting & Lysis[3]
  • Count: Use an automated cell counter (e.g., Vi-Cell) to determine total cell count. Crucial: Data must be normalized to

    
     cells.
    
  • Lysis: Resuspend pellet in 70% Methanol (cooled to -20°C) .

    • Why? Methanol precipitates proteins and halts enzymatic degradation of nucleotides immediately.

  • Internal Standard: Spike with isotopically labeled standard (

    
    -TFV-DP) prior to extraction to correct for matrix effects.
    
Step 3: LC-MS/MS Quantification
  • Column: Anion Exchange (WAX) or Ion-Pairing C18 (using DMHA as ion-pairing agent).

    • Note: Standard C18 cannot retain highly polar triphosphates.

  • Mass Spec: Triple Quadrupole (QqQ) in Negative Ion Mode (ESI-).

    • Monitor transitions:

      
       446 
      
      
      
      176 (TFV-DP precursor to Adenine fragment).
  • Calibration: Linear range typically 10–10,000 fmol/sample.

Regulatory & Statistical Evaluation

When submitting your study, adhere to these evaluation criteria:

Bioequivalence (BE) Criteria

For a generic/reformulated product to claim BE to a reference (e.g., TAF), the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) must fall within 80.00% – 125.00% for:

  • Plasma

    
     and 
    
    
    
    (Safety/Systemic Exposure).
  • Intracellular

    
     (Efficacy Driver). 
    
"Super-Generic" or Novel Claims

If your novel formulation (e.g., Lipid-Conjugate) yields lower plasma TFV but higher intracellular TFV-DP than TAF:

  • Do not claim standard Bioequivalence (you will fail the 80-125% plasma range).

  • Claim: "Improved Therapeutic Index."

  • Statistical Test: Non-inferiority test for intracellular levels (lower bound of 95% CI > -10% or ratio > 80%) AND Superiority test for plasma levels (upper bound of 95% CI < 80%).

References

  • Ruane, P. J., et al. (2013). "Antiviral activity, safety, and pharmacokinetics/pharmacodynamics of tenofovir alafenamide as 10-day monotherapy in HIV-1-positive adults." Journal of Acquired Immune Deficiency Syndromes. Link

  • FDA Guidance for Industry. (2024). "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." U.S. Food and Drug Administration.[4][5][6] Link

  • Jansen, R. S., et al. (2020). "Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring."[7] Clinical Mass Spectrometry. Link

  • Sax, P. E., et al. (2015). "Tenofovir alafenamide versus tenofovir disoproxil fumarate, coformulated with elvitegravir, cobicistat, and emtricitabine, for initial treatment of HIV-1 infection." The Lancet. Link

  • Lanier, E. R., et al. (2016). "Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity." Journal of Medicinal Chemistry. Link

Sources

Validating the Mechanism of Action of Isopropyl Tenofovir (Tenofovir Disoproxil)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary & Compound Definition

Target Compound: Isopropyl Tenofovir , chemically known as Tenofovir Disoproxil (TDF) . Note: While "Isopropyl Tenofovir" technically refers to the specific ester moiety, in drug development contexts, it is synonymous with the prodrug Tenofovir Disoproxil, the bis(isopropoxycarbonyloxymethyl) ester of tenofovir.

The Validation Challenge: Native Tenofovir (TFV) is a phosphonate nucleotide analog with poor oral bioavailability due to the negative charge of the phosphonic acid group at physiological pH. The "Isopropyl" strategy involves masking these charges with isopropoxycarbonyloxymethyl (POC) esters to facilitate passive diffusion. Validating its Mechanism of Action (MoA) requires distinguishing between extracellular prodrug stability , intracellular metabolic activation , and target engagement (Reverse Transcriptase inhibition) .

This guide compares Isopropyl Tenofovir (TDF) against its parent compound (Tenofovir) and its next-generation phosphonamidate alternative, Tenofovir Alafenamide (TAF).[1]

Mechanism of Action: The Activation Cascade

The therapeutic efficacy of Isopropyl Tenofovir relies on a multi-step activation pathway. Unlike TAF, which is stable in plasma and activated intracellularly by Cathepsin A, TDF is rapidly hydrolyzed in plasma and tissues, leading to high systemic exposure of the parent drug.

Comparative Signaling & Activation Pathway

The following diagram illustrates the divergent activation pathways of TDF (Isopropyl) versus TAF, highlighting the critical points for experimental validation.

MoA_Pathway cluster_extracellular Extracellular / Plasma cluster_intracellular Intracellular (PBMC/Lymphoid Cell) TDF Isopropyl Tenofovir (TDF) (Bis-POC Prodrug) TFV_Ext Tenofovir (TFV) (Negatively Charged) TDF->TFV_Ext Rapid Hydrolysis (Plasma Esterases) TFV_Int Tenofovir (TFV) TDF->TFV_Int Permeates as Prodrug (Limited) TAF Tenofovir Alafenamide (TAF) (Phosphonamidate) TAF->TAF Stable in Plasma TAF_Int TAF (Intact) TAF->TAF_Int Active Uptake / Diffusion TFV_Ext->TFV_Int Inefficient Passive Diffusion (OAT1/3 Transport) TFV_MP TFV-Monophosphate TFV_Int->TFV_MP Adenylate Kinase TAF_Int->TFV_Int Cathepsin A (CatA) Hydrolysis TFV_DP TFV-Diphosphate (Active Metabolite) TFV_MP->TFV_DP Nucleotide Kinase DNA_Chain Viral DNA Chain Termination TFV_DP->DNA_Chain Competes with dATP Inhibits RT

Caption: Comparative activation pathway of TDF (Isopropyl Tenofovir) vs. TAF. TDF converts largely in plasma, while TAF targets intracellular Cathepsin A.

Comparative Performance Analysis

The following data synthesizes performance metrics across three distinct chemical entities.

FeatureTenofovir (Parent)Isopropyl Tenofovir (TDF)Tenofovir Alafenamide (TAF)
Chemical Class Acyclic Nucleoside PhosphonateBis-POC Ester ProdrugPhosphonamidate Prodrug
Oral Bioavailability < 5% (Poor)~25% (Enhanced)> 80% (High)
Plasma Half-Life ~17 hoursRapid conversion (< 5 min)~30-90 min (Stable)
Intracellular Loading LowModerateHigh (5-7x higher than TDF)
Primary Activation Enzyme Adenylate KinasePlasma EsterasesCathepsin A (Lysosomal)
Renal Toxicity Risk High (Accumulation in tubules)Moderate-HighLow
EC50 (HIV-1 PBMCs) ~1000–5000 nM~10–100 nM~1–10 nM
Experimental Validation Protocols

To validate the mechanism of Isopropyl Tenofovir, one must prove:

  • Prodrug Cleavage: It converts to TFV.[2][3]

  • Intracellular Phosphorylation: It forms TFV-DP inside target cells.

  • Chain Termination: It inhibits viral replication.[4][5]

Protocol A: Intracellular Metabolite Quantification (LC-MS/MS)

Objective: Validate that Isopropyl Tenofovir effectively loads PBMCs with the active metabolite TFV-DP.

Reagents:

  • Human PBMCs (isolated via Ficoll-Paque).

  • Test Compounds: TDF, TAF, TFV.[2][3][6][7][8][9][10]

  • Internal Standard:

    
    C
    
    
    
    -Tenofovir-DP.
  • Extraction Solvent: 70% Methanol (cold).

Workflow:

  • Cell Culture: Seed PBMCs at

    
     cells/mL in RPMI-1640.
    
  • Dosing: Treat cells with equimolar concentrations (e.g., 1

    
    M) of TDF, TAF, and TFV for 24 hours.
    
  • Harvesting:

    • Centrifuge at 400

      
       g for 5 min.
      
    • Wash pellet 3x with ice-cold PBS to remove extracellular drug.

  • Lysis & Extraction:

    • Resuspend pellet in 500

      
      L cold 70% methanol containing Internal Standard.
      
    • Incubate at -20°C for 1 hour (protein precipitation).

    • Centrifuge at 15,000

      
       g for 10 min.
      
  • Analysis (LC-MS/MS):

    • Column: Anion exchange or C18 ion-pairing (e.g., using tributylamine).

    • Transitions: Monitor m/z 448

      
       176 (TFV-DP) and m/z 288 
      
      
      
      176 (TFV).
  • Validation Criteria:

    • TDF should show detectable intracellular TFV-DP, significantly higher than native TFV but lower than TAF.

Protocol B: Plasma Stability Assay

Objective: Demonstrate the "Isopropyl" ester instability in plasma compared to TAF.

Workflow:

  • Preparation: Spike human plasma with 10

    
    M of TDF or TAF.
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 3 volumes of acetonitrile to stop esterase activity.

  • Quantification: Measure loss of parent prodrug via HPLC-UV or LC-MS.

  • Expected Result:

    • TDF: Rapid degradation (

      
       mins) into mono-ester and TFV.
      
    • TAF: High stability (

      
       mins).
      
Protocol C: Chain Termination (Primer Extension Assay)

Objective: Prove the molecular mechanism of RT inhibition.

Workflow:

  • Template: DNA/RNA hybrid template.

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase.

  • Substrates: dNTPs + Tenofovir-DP (active metabolite).

  • Reaction:

    • Allow polymerization.

    • Add increasing ratios of TFV-DP : dATP.

  • Visualization: Urea-PAGE sequencing gel.

  • Result: Observation of truncated DNA fragments at Adenine sites, confirming obligate chain termination due to lack of 3'-OH.

Validation Workflow Diagram

This diagram outlines the logical flow for a researcher validating a new batch or analog of Isopropyl Tenofovir.

Validation_Workflow Start Start: Isopropyl Tenofovir (Candidate) Step1 1. Chemical Verification (NMR/HPLC for Bis-POC) Start->Step1 Step2 2. Plasma Stability (Esterase Susceptibility) Step1->Step2 Step3 3. Cell-Based Potency (EC50 in PBMCs) Step2->Step3 Step4 4. Intracellular PK (TFV-DP Quantification) Step3->Step4 Decision MoA Validated? Step4->Decision Pass Pass Decision->Pass High TFV-DP Low EC50 Fail Fail Decision->Fail No Activation Stable Prodrug

Caption: Step-by-step experimental workflow for validating the identity and activity of Isopropyl Tenofovir.

References
  • Gilead Sciences. (2001). Viread (Tenofovir Disoproxil Fumarate) Prescribing Information.[2]Link

  • Robbins, B. L., et al. (1998).[11] "Anti-human immunodeficiency virus activity and cellular metabolism of a potential prodrug of the acyclic nucleoside phosphonate 9-R-(2-phosphonomethoxypropyl) adenine (PMPA), bis (isopropyloxymethylcarbonyl) PMPA."[11] Antimicrobial Agents and Chemotherapy, 42(3), 612-617.[11] Link

  • Ray, A. S., et al. (2016).[11] "Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus."[1][2][9][11] Antiviral Research, 125, 63-70.[11] Link

  • Birkus, G., et al. (2007). "Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs." Antimicrobial Agents and Chemotherapy, 51(2), 543-550. Link

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry.[7]Link

Sources

comparative analysis of Isopropyl Tenofovir and Tenofovir Alafenamide pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Isopropyl Tenofovir (Tenofovir Disoproxil Fumarate - TDF) and Tenofovir Alafenamide (TAF) Pharmacokinetics[1]

Executive Summary: The Prodrug Evolution

This technical guide provides a comparative pharmacokinetic (PK) analysis of Tenofovir Disoproxil Fumarate (TDF) —often chemically characterized by its bis-isopropyl carbonate ester groups—and the novel phosphonamidate prodrug, Tenofovir Alafenamide (TAF) .

While both molecules deliver the same active parent compound (Tenofovir, TFV) to the systemic circulation, their delivery mechanisms differ fundamentally. TDF relies on rapid plasma hydrolysis, leading to high systemic exposure of TFV. In contrast, TAF utilizes a unique intracellular activation pathway mediated by Cathepsin A , resulting in enhanced lymphatic loading and significantly reduced plasma exposure. This distinction is the cornerstone of TAF's improved renal and bone safety profile.

Technical Note on Nomenclature: "Isopropyl Tenofovir" strictly refers to the mono-isopropyl ester intermediate (CAS 1346597-36-1) or the bis-isopropyl prodrug (TDF). In drug development contexts, TDF is the standard comparator. This guide focuses on TDF as the "Isopropyl" representative against TAF.

Chemical & Mechanistic Distinction

The structural modifications of the Tenofovir phosphonate group dictate the stability and cellular entry of these prodrugs.

FeatureIsopropyl Tenofovir (TDF) Tenofovir Alafenamide (TAF)
Chemical Class Acyclic Nucleoside Phosphonate DiesterPhosphonamidate Prodrug
Prodrug Moiety Bis(isopropyloxycarbonyloxymethyl) esterIsopropylalaninyl monoamidate phenyl monoester
Plasma Stability Low (

min). Rapidly hydrolyzed by serum esterases.
High (

min). Stable in plasma.[2]
Cellular Entry Passive diffusion of TFV (after plasma hydrolysis).Passive diffusion of intact TAF (lipophilic).
Activation Enzyme Non-specific esterases (Plasma/Gut).Cathepsin A (CatA) (Intracellular/Lysosomal).
Metabolic Pathway Visualization

Tenofovir_Metabolism TDF TDF (Isopropyl Diester) Esterases Serum Esterases TDF->Esterases Rapid Hydrolysis TAF TAF (Phosphonamidate) Cell Intracellular Compartment (PBMC/Lymphoid) TAF->Cell Efficient Uptake TFV_Plasma Tenofovir (TFV) (Systemic Circulation) TAF->TFV_Plasma Minimal Hydrolysis Plasma Plasma Compartment CatA Cathepsin A (Lysosomal Enzyme) Cell->CatA Substrate Binding TFV_Cell Tenofovir (TFV) (Intracellular) TFV_Plasma->TFV_Cell Inefficient Diffusion TFV_DP TFV-Diphosphate (Active Antiviral) TFV_Cell->TFV_DP Phosphorylation (Kinases) CatA->TFV_Cell Targeted Cleavage Esterases->TFV_Plasma High Conc.

Figure 1: Differential activation pathways. TDF releases TFV in plasma, while TAF enters cells intact before Cathepsin A activation.

Comparative Pharmacokinetic Performance

The following data synthesizes results from key Phase 1/2 studies comparing TAF (25 mg) vs. TDF (300 mg).

Table 1: Plasma and Intracellular PK Parameters
ParameterTDF (300 mg) TAF (25 mg) Fold Change (TAF vs TDF) Implication
Plasma TFV AUC (ng·h/mL)~2,000–3,000~100–300~90% Decrease Reduced renal tubular accumulation.
Intracellular TFV-DP (PBMC, fmol/10^6 cells)~50–100~300–7004–7x Increase Higher potency in target lymphoid tissues.
Plasma Half-life (

)
~17 hours (as TFV)~0.5 hours (as TAF)N/ATAF is rapidly cleared into cells.
PBMC-to-Plasma Ratio LowHigh>10x Increase Selective targeting of immune cells.

Key Insight: TAF achieves higher antiviral potency (intracellular TFV-DP) with a fraction of the systemic dose, decoupling efficacy from systemic toxicity.

Experimental Protocols for PK Validation

To validate these profiles in a drug development setting, the following protocols are recommended.

Protocol A: Intracellular TFV-DP Quantification in PBMCs

Objective: Measure the active metabolite concentration in target immune cells.

  • Sample Collection:

    • Collect 8 mL whole blood in CPT (Cell Preparation Tubes) with sodium citrate.

    • Centrifuge at 1,800 × g for 20 min at room temperature to separate PBMCs.

  • PBMC Isolation & Lysis:

    • Wash PBMCs twice with ice-cold PBS to remove plasma contaminants.

    • Count cells using an automated cell counter (target:

      
       cells).
      
    • Lyse cells using 70% Methanol containing stable isotope internal standard (TFV-DP-

      
      ).
      
    • Incubate at -80°C for 1 hour to ensure complete protein precipitation.

  • LC-MS/MS Analysis:

    • Column: Anion exchange column (e.g., BioBasic AX, 50mm x 2.1mm).

    • Mobile Phase:

      • A: 10 mM Ammonium Acetate (pH 6.0) + 30% Acetonitrile.

      • B: 10 mM Ammonium Acetate (pH 10.5) + 30% Acetonitrile.

    • Gradient: Linear gradient from 10% B to 80% B over 5 minutes.

    • Detection: MRM mode monitoring transitions for TFV-DP (448.1 → 176.1 m/z).

  • Normalization:

    • Normalize TFV-DP concentration to cell count (fmol/10

      
       cells).
      
Protocol B: Plasma Stability Assay (Esterase Susceptibility)

Objective: Demonstrate the stability of the phosphonamidate motif vs. the isopropyl carbonate.

  • Incubation:

    • Spike human plasma (pooled) with 1 µM of TDF or TAF.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Immediately quench with ice-cold acetonitrile (1:3 ratio) to stop esterase activity.

  • Analysis:

    • Quantify disappearance of parent prodrug via LC-MS/MS.

    • Calculate

      
       using first-order decay kinetics: 
      
      
      
      .
    • Expected Result: TDF

      
       mins; TAF 
      
      
      
      mins.

Safety & Toxicity Implications

The PK differences translate directly to clinical safety endpoints:

  • Renal Safety (Proximal Tubulopathy):

    • Mechanism: Circulating TFV is actively transported into renal proximal tubule cells via OAT1/OAT3 transporters. High intracellular TFV causes mitochondrial toxicity.

    • TDF vs TAF: TAF results in 90% lower circulating TFV, minimizing OAT-mediated uptake and mitochondrial damage in kidney cells.

  • Bone Mineral Density (BMD):

    • Mechanism: High plasma TFV correlates with increased bone turnover markers (e.g., C-telopeptide).

    • TDF vs TAF: TAF shows statistically significant preservation of hip and spine BMD compared to TDF in longitudinal studies.

References

  • Ruane, P. J., et al. (2013). "Antiviral activity, safety, and pharmacokinetics/pharmacodynamics of tenofovir alafenamide as 10-day monotherapy in HIV-1-positive adults." Journal of Acquired Immune Deficiency Syndromes. Link

  • Sax, P. E., et al. (2015). "Tenofovir alafenamide versus tenofovir disoproxil fumarate, coformulated with elvitegravir, cobicistat, and emtricitabine, for initial treatment of HIV-1 infection." The Lancet. Link

  • Birkus, G., et al. (2007). "Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs." Antimicrobial Agents and Chemotherapy. Link

  • Cray, W. C., et al. (2016). "The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons." Clinical Pharmacology & Therapeutics. Link

  • Benchchem Technical Guide. "Isopropyl Tenofovir: A Technical Guide to Novel Prodrugs." Link

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Isopropyl Tenofovir

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Isopropyl Tenofovir, a term we will use here to refer to its common prodrug form, Tenofovir Disoproxil Fumarate (TDF). As researchers, scientists, and drug development professionals, our responsibility extends beyond the benchtop; it includes the safe and environmentally conscious management of the chemical entities we handle. This document is structured to provide a deep, procedural understanding of TDF waste management, grounded in regulatory compliance and scientific principles, ensuring the protection of both laboratory personnel and the environment.

The Core Principle: Understanding the Hazard

Before we can discuss disposal, we must understand why specific procedures are necessary. Tenofovir Disoproxil Fumarate (TDF) is not just another laboratory chemical; it is a potent Active Pharmaceutical Ingredient (API) with specific human health and environmental hazards.

  • Human Health Hazards: Safety Data Sheets (SDS) classify TDF as harmful if swallowed and a cause of serious eye damage.[1][2][3] Prolonged or repeated exposure may also pose risks to kidney function.[4]

  • Environmental Hazards: TDF is recognized as being harmful to aquatic life with long-lasting effects.[1][2][3] Its active moiety, Tenofovir, is a stable and persistent molecule in aquatic environments and soil, with studies showing it is not readily biodegradable. This persistence, combined with its biological activity, necessitates stringent disposal protocols to prevent its release into waterways.[5]

The foundational principle of TDF disposal is preventing its entry into the sanitary sewer system and the broader environment . The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals.[5][6]

Waste Characterization: The First Critical Step

Under the EPA's Resource Conservation and Recovery Act (RCRA), all waste generators are responsible for determining if their waste is hazardous.[7][8] Pharmaceutical waste can be deemed hazardous if it is specifically "listed" (P- or U-lists) or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[7][9]

While TDF is not typically found on the P or U lists, its documented aquatic toxicity means that waste containing it could potentially be classified as a D-listed hazardous waste if it fails the Toxicity Characteristic Leaching Procedure (TCLP). However, for practical laboratory purposes, it is best practice to manage all TDF waste as, at minimum, a non-RCRA hazardous pharmaceutical waste stream destined for incineration, or as a full RCRA hazardous waste.

The following diagram outlines the initial decision-making process for any TDF-containing material that is no longer needed.

start Material Containing Isopropyl Tenofovir (TDF) is Designated as Waste is_acute Is the waste solely comprised of unused, pure TDF (API)? start->is_acute is_contaminated Is the waste comprised of contaminated materials (gloves, wipes, glassware)? is_acute->is_contaminated No api_waste Segregate as Bulk Chemical Waste (API) is_acute->api_waste Yes is_solution Is the waste a dilute aqueous or solvent solution? is_contaminated->is_solution No solid_waste Segregate as Contaminated Solid Waste is_contaminated->solid_waste Yes liquid_waste Segregate as Contaminated Liquid Waste is_solution->liquid_waste Yes end_point Package, Label, and Dispose via Institutional EHS Protocol (Incineration) api_waste->end_point solid_waste->end_point liquid_waste->end_point

Caption: Initial waste characterization and segregation workflow for TDF.

It is imperative to consult your institution's Environmental Health & Safety (EHS) department for the definitive classification of your specific TDF waste streams.

Step-by-Step Disposal Protocols

Based on the characterization, follow the appropriate protocol below. At all times, personnel handling TDF waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4]

Protocol 1: Disposal of Unused or Expired Isopropyl Tenofovir (API)

This protocol applies to the pure, solid TDF drug substance.

  • Do NOT attempt to neutralize the powder with acids or bases. While TDF does hydrolyze, this is not a recognized disposal method and may create more complex waste streams.[10]

  • Containerize: Place the original container with the unused API into a larger, sealable, and clearly labeled hazardous waste container provided by your EHS office. If the original container is compromised, carefully transfer the powder in a chemical fume hood to a designated hazardous waste container.

  • Labeling: Label the outer container clearly as "Hazardous Waste." The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "Tenofovir Disoproxil Fumarate"

    • CAS Number: 202138-50-9

    • Associated Hazards: "Toxic," "Environmental Hazard"

    • Accumulation Start Date

  • Storage: Store the container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[4]

  • Pickup: Arrange for pickup by your institution's licensed hazardous waste management provider.[11][12]

Protocol 2: Disposal of Contaminated Solid Waste

This applies to items such as gloves, weigh boats, paper towels, bench protectors, and empty vials that have come into direct contact with TDF.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be separate from regular trash and other chemical waste streams.

  • Labeling: Label the container as "Hazardous Waste - Contaminated Debris." List "Tenofovir Disoproxil Fumarate" as the contaminant.

  • Storage & Pickup: Store and arrange for pickup as described in Protocol 1.

Protocol 3: Disposal of Contaminated Liquid Waste

This applies to dilute aqueous solutions, HPLC mobile phases, or organic solvent solutions containing TDF.

  • Do NOT dispose of down the drain. This is a direct violation of EPA regulations.[6]

  • Segregation: Collect all liquid waste containing TDF in a dedicated, shatter-proof, and leak-proof hazardous waste container (typically a carboy). Ensure the container material is compatible with the solvents used. Do not mix with other incompatible waste streams.

  • Labeling: Label the carboy with "Hazardous Waste." List all chemical constituents, including solvents and an estimated concentration of Tenofovir Disoproxil Fumarate.

  • Storage & Pickup: Keep the container sealed when not in use. Store in secondary containment within a designated satellite accumulation area. Arrange for pickup by your licensed hazardous waste contractor.

Decontamination and Spill Management

Accidents happen. A robust disposal plan includes procedures for managing spills and decontaminating surfaces and equipment.

Decontamination of Glassware and Surfaces
  • Initial Cleaning: First, remove any gross contamination. For glassware, rinse with a suitable solvent (e.g., methanol, acetone) into the appropriate liquid hazardous waste container (Protocol 3). For surfaces, wipe with absorbent pads, which must then be disposed of as contaminated solid waste (Protocol 2). This initial cleaning step is crucial as organic matter can inhibit the effectiveness of disinfectants.[13]

  • Chemical Inactivation: Prepare a 10% bleach solution (0.5% sodium hypochlorite) or use a 70% ethanol or isopropanol solution.[14]

  • Application: Thoroughly wipe down the surface or soak the glassware in the chosen decontaminating agent. Ensure a contact time of at least 10-15 minutes.

  • Final Rinse: Rinse thoroughly with deionized water. The initial rinsate from heavily contaminated items should be captured as hazardous waste. Final rinses of trace-contaminated items may be permissible for drain disposal, but this must be verified with your institutional EHS policy.

Spill Response Protocol
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a volatile solvent, evacuate the lab.

  • Protect: Don appropriate PPE, including double gloves, safety goggles, and a lab coat. For large spills of powder, respiratory protection may be necessary.

  • Contain: Cordon off the spill area. Use an absorbent material (e.g., spill pads or vermiculite) to surround and cover the spill.

  • Clean-Up: Carefully collect the absorbed material and contaminated debris. Place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area using the decontamination procedure described above.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

The following diagram illustrates the spill response workflow.

spill Spill Occurs alert Alert Area Personnel Assess Spill Size spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Area (e.g., 10% Bleach) collect->decontaminate report Report Spill to Supervisor and EHS decontaminate->report end_spill Spill Response Complete report->end_spill

Caption: Workflow for responding to a laboratory spill of TDF.

Summary of Disposal and Safety Information

Waste Type Disposal Container Key Disposal Guideline Primary Hazard
Unused/Expired API Labeled, sealed hazardous chemical waste container.Do NOT sewer. Must be incinerated by a licensed vendor.[15]Harmful if swallowed, serious eye damage.[1]
Contaminated Solids Labeled, plastic-lined hazardous waste container.Segregate from general trash. Incinerate via waste vendor.Contact hazard, environmental contamination.
Contaminated Liquids Labeled, compatible hazardous liquid waste carboy.Do NOT sewer.[6] Segregate based on solvent compatibility.Environmental Hazard (Aquatic Toxicity).[2]

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of Isopropyl Tenofovir (Tenofovir Disoproxil Fumarate) is a non-negotiable aspect of responsible laboratory practice. By understanding the chemical's hazards, adhering to regulatory frameworks like the EPA's RCRA, and implementing rigorous, science-based protocols for segregation, containment, and decontamination, we build a culture of safety and environmental stewardship. This guide provides the necessary framework, but its successful implementation relies on the diligence of every researcher and the support of a knowledgeable institutional EHS department.

References

  • Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities. (2025, May 24). WasteX. [Link]

  • EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. (2019, January 9). Beveridge & Diamond PC. [Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). Defense Centers for Public Health. Retrieved from [Link]

  • Safety Data Sheet: Tenofovir disoproxil fumarate. (n.d.). Carl ROTH. Retrieved from [Link]

  • Tenofovir disoproxil fumarate - Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. (2015, September 25). Federal Register. [Link]

  • RCRA Pharmaceutical Waste Management Guide. (2019, August 15). Florida Department of Environmental Protection. [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. [Link]

  • Safe management of pharmaceutical waste from health care facilities: global best practices. (2025, February 21). World Health Organization. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Correct Disposal of Biohazard Waste in Clinical Laboratories. (2025, August 5). Labcompare. [Link]

  • EPA's Final Hazardous Waste Pharmaceuticals Rule Has Significant Implications for Pharmaceuticals and Product Recalls. (2019, January 8). Covington & Burling LLP. [Link]

  • SPECTROPHOTOMETRIC METHOD FOR DEGRADATION STUDY OF TENOFOVIR DISOPOXIL FUMARATES. (2012, November 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Evaluation of degradation kinetics and physicochemical stability of tenofovir. (2014, May 12). PMC - NIH. [Link]

  • Stability Indicating RP-UPLC Method for Assay of Emtricitabine and Tenofovir Disoproxil Fumarate in Bulk and Dosage Forms. (2015). Scientific Research Publishing. [Link]

  • Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. (2020, April 15). Asian Journal of Pharmaceutical Research and Development. [Link]

  • Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. (2025, August 6). ResearchGate. [Link]

  • Pharmaceutical Waste Disposal Services. (n.d.). Specific Waste Industries. Retrieved from [Link]

  • A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater. (2022, August 8). PMC. [Link]

  • Managing Hazardous Waste from Pharma Processes. (2018, November 21). Pharmaceutical Technology. [Link]

  • Managing Hazardous Pharmaceutical Waste in the Healthcare Industry. (2026, February 3). MLI Environmental. [Link]

  • Methods to disinfect and decontaminate SARS-CoV-2: a systematic review of in vitro studies. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Principles of decontamination, sterilization, and disinfection. (n.d.). Federal Select Agent Program. Retrieved from [Link]

  • Management Of Hazardous Waste Pharmaceuticals. (n.d.). NYSDEC. Retrieved from [Link]

  • A Guide on Comprehensive Decontamination Solutions for the Pharmaceutical Industry. (2022, August 24). Ecolab. [Link]

  • Decontamination in Pharma. (2024, January 19). Pharmaguideline. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl Tenofovir
Reactant of Route 2
Reactant of Route 2
Isopropyl Tenofovir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。